molecular formula C2H2N2O B8650194 1,2,3-Oxadiazole CAS No. 11120-54-0

1,2,3-Oxadiazole

Cat. No.: B8650194
CAS No.: 11120-54-0
M. Wt: 70.05 g/mol
InChI Key: WCPAKWJPBJAGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Oxadiazole is a useful research compound. Its molecular formula is C2H2N2O and its molecular weight is 70.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

11120-54-0

Molecular Formula

C2H2N2O

Molecular Weight

70.05 g/mol

IUPAC Name

oxadiazole

InChI

InChI=1S/C2H2N2O/c1-2-5-4-3-1/h1-2H

InChI Key

WCPAKWJPBJAGKN-UHFFFAOYSA-N

Canonical SMILES

C1=CON=N1

Origin of Product

United States

Foundational & Exploratory

introduction to 1,2,3-oxadiazole and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2,3-Oxadiazole and Its Isomers for Researchers and Drug Development Professionals

Introduction to Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1] They exist as four isomers depending on the position of the nitrogen atoms: this compound, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373).[1][2] Among these, the 1,2,4- and 1,3,4-isomers are the most stable and have been extensively studied in medicinal chemistry.[3][4] The this compound ring is generally unstable and prone to ring-opening, except in the case of mesoionic structures known as sydnones.[5][6] The 1,2,5-isomer and its N-oxide derivatives, known as furoxans, have applications as nitric oxide donors and high-energy density materials.[2] Oxadiazole rings are considered valuable in drug discovery as they can act as bioisosteric replacements for amide and ester groups, often leading to improved metabolic stability and pharmacokinetic profiles.[7][8]

Physicochemical Properties of Oxadiazole Isomers

The arrangement of heteroatoms within the oxadiazole ring significantly influences the physicochemical properties of its isomers. These differences can impact solubility, lipophilicity, metabolic stability, and target engagement.[8] A comparison of the key physicochemical properties of the parent 1,2,4- and 1,3,4-oxadiazole isomers is summarized below.

PropertyThis compound (Sydnones)1,2,4-Oxadiazole1,3,4-Oxadiazole1,2,5-Oxadiazole (Furazan)
Stability Generally unstable, readily isomerizes to α-diazoketone. Mesoionic forms (sydnones) are stable.[5]Thermally and chemically resistant.[4]Possesses a higher degree of aromaticity and greater thermal stability compared to the 1,2,4-isomer.[9]The furazan (B8792606) ring is susceptible to breaking.[2]
Aromaticity Pseudo-aromatic character in sydnones.[10]Considered to have lower aromatic character, behaving more like a conjugated diene.[9]Higher degree of aromaticity.[9]Relatively low aromaticity.[2]
Solubility Varies with substituents.Derivatives are generally soluble in organic solvents like DMSO, ethyl acetate, and chloroform.[9]2,5-dimethyl-1,3,4-oxadiazole is completely soluble in water; aryl-substituted derivatives have lower water solubility.[9]Varies with substituents.
Lipophilicity (log D) Data not readily available for a direct comparison.Generally higher lipophilicity.[8]An order of magnitude lower lipophilicity compared to the 1,2,4-isomer.[8]Data not readily available for a direct comparison.
Dipole Moment High dipole moments (around 5D) for mesoionic compounds.[11]Different charge distribution compared to the 1,3,4-isomer.[8]Different charge distribution compared to the 1,2,4-isomer.[8]Varies with substituents.

Synthesis of Oxadiazole Isomers

1,2,3-Oxadiazoles (Sydnones)

Sydnones are a stable class of mesoionic 1,2,3-oxadiazoles first synthesized in 1935.[12][13][14] They are important precursors for the synthesis of other heterocyclic compounds, particularly pyrazoles, through 1,3-dipolar cycloaddition reactions.[12][14]

A general workflow for the synthesis of sydnones is illustrated below.

G General Synthesis of Sydnones cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Amino Acid Amino Acid Nitrosation Nitrosation Amino Acid->Nitrosation Nitrosating Agent Nitrosating Agent Nitrosating Agent->Nitrosation Dehydration/Cyclization Dehydration/Cyclization Nitrosation->Dehydration/Cyclization N-nitrosoamino acid Sydnone (B8496669) Sydnone Dehydration/Cyclization->Sydnone Dehydrating Agent Dehydrating Agent Dehydrating Agent->Dehydration/Cyclization

Caption: General workflow for the synthesis of sydnones.

  • Nitrosation of Amino Acid: An amino acid is treated with a nitrosating agent to form an N-nitrosoamino acid.

  • Ring Closure: The N-nitrosoamino acid undergoes ring closure in the presence of a dehydrating agent, such as trifluoroacetic anhydride, phosphorus oxychloride, or thionyl chloride, to yield the final sydnone product.[5]

1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles is well-established, with the first synthesis reported in 1884.[15][16] The two primary classical routes are the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[15][16]

The logical relationship between the two main synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles is depicted below.

G Synthetic Routes to 3,5-Disubstituted 1,2,4-Oxadiazoles cluster_route1 Amidoxime (B1450833) Route cluster_route2 1,3-Dipolar Cycloaddition Route Start Amidoxime Amidoxime Start->Amidoxime Acylating Agent Acylating Agent Start->Acylating Agent Nitrile Oxide Nitrile Oxide Start->Nitrile Oxide Nitrile Nitrile Start->Nitrile O-acylamidoxime Intermediate O-acylamidoxime Intermediate Amidoxime->O-acylamidoxime Intermediate Acylating Agent->O-acylamidoxime Intermediate Cyclodehydration Cyclodehydration O-acylamidoxime Intermediate->Cyclodehydration Product 3,5-Disubstituted 1,2,4-Oxadiazole Cyclodehydration->Product Cycloaddition Cycloaddition Nitrile Oxide->Cycloaddition Nitrile->Cycloaddition Cycloaddition->Product

Caption: Main synthetic pathways to 1,2,4-oxadiazoles.

  • Reaction Setup: To a solution of the substituted amidoxime in pyridine (B92270) at 0 °C, add the substituted acyl chloride dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.

  • Work-up: Upon completion, cool the reaction mixture and pour it into a separatory funnel containing dichloromethane (B109758) and saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by silica (B1680970) gel column chromatography.

1,3,4-Oxadiazoles

The first synthesis of unsubstituted 1,3,4-oxadiazole was reported in 1965.[2] A common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines using dehydrating agents.[17]

Below is a general experimental workflow for the synthesis of 1,3,4-oxadiazole derivatives.

G General Synthesis of 1,3,4-Oxadiazoles Start Start Acid Hydrazide Acid Hydrazide Start->Acid Hydrazide Carboxylic Acid/Derivative Carboxylic Acid/Derivative Start->Carboxylic Acid/Derivative Condensation Condensation Acid Hydrazide->Condensation Carboxylic Acid/Derivative->Condensation Diacylhydrazine Intermediate Diacylhydrazine Intermediate Condensation->Diacylhydrazine Intermediate Cyclodehydration Cyclodehydration Diacylhydrazine Intermediate->Cyclodehydration Product 2,5-Disubstituted 1,3,4-Oxadiazole Cyclodehydration->Product Dehydrating Agent Dehydrating Agent Dehydrating Agent->Cyclodehydration End End Product->End

Caption: General workflow for 1,3,4-oxadiazole synthesis.

  • Formation of Diacylhydrazine: React an acid hydrazide with a carboxylic acid or its derivative (e.g., acid chloride) to form a diacylhydrazine intermediate.

  • Cyclization: Treat the diacylhydrazine with a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to induce cyclodehydration.

  • Work-up and Purification: The reaction mixture is worked up according to the specific dehydrating agent used, followed by purification of the crude product, typically by recrystallization or column chromatography.

Biological Activities and Applications in Drug Development

Oxadiazole isomers are prevalent in a wide range of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others.[2][3][18]

IsomerBiological ActivitiesExamples of Applications
This compound (Sydnones) Anticancer, antidiabetic, antimicrobial, antioxidant, anti-inflammatory.[10]Used as versatile synthons in heterocyclic synthesis.[19]
1,2,4-Oxadiazole Antitussive, anti-inflammatory, anesthetic, vasodilator, anthelmintic, antiallergic, antiplatelet.[18] Marketed drugs include Oxolamine (antitussive) and Irrigor (vasodilator).[20]Bioisosteric replacement for amides and esters.[15]
1,3,4-Oxadiazole Antibacterial, antiviral, antifungal, anticancer, anti-inflammatory, analgesic, antioxidant.[2][21] Marketed drugs include Raltegravir (antiviral) and Zibotentan (anticancer).[22]Electron-transporting materials.[2]
1,2,5-Oxadiazole (Furazan) Vasodilating, carbonic anhydrase inhibitors, antibacterial, antimalarial, anticancer.[23]Nitric oxide donors.[23]

A comparative analysis of the drug development potential of 1,2,4- and 1,3,4-oxadiazole isomers reveals significant differences in their pharmaceutical properties.[24] The 1,3,4-oxadiazole isomer generally exhibits lower lipophilicity, improved metabolic stability, and reduced hERG inhibition compared to its 1,2,4-counterpart.[8]

Spectroscopic Characterization

Standard spectroscopic techniques are used to elucidate the structures of oxadiazole derivatives.

  • Infrared (IR) Spectroscopy: Useful for identifying characteristic stretching vibrations of the oxadiazole ring and other functional groups.[25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the detailed molecular structure.[17][25]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.[17]

Conclusion

The oxadiazole scaffold, in its various isomeric forms, represents a privileged structure in medicinal chemistry and materials science. The 1,2,4- and 1,3,4-isomers, in particular, have been extensively incorporated into a multitude of biologically active molecules, with their distinct physicochemical properties offering a valuable tool for drug design and optimization. The mesoionic 1,2,3-oxadiazoles, or sydnones, provide a unique entry into diverse heterocyclic systems. A thorough understanding of the synthesis, properties, and biological activities of each isomer is paramount for the rational design of novel therapeutics and functional materials.

References

The 1,2,3-Oxadiazole Core: From Fleeting Existence to Mesoionic Stability and Pharmaceutical Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-oxadiazole ring system, a five-membered heterocycle containing one oxygen and two adjacent nitrogen atoms, presents a fascinating case study in heterocyclic chemistry. While the parent this compound is a theoretically interesting yet highly unstable molecule, its historical development is intrinsically linked to the discovery and exploration of a unique class of mesoionic compounds known as sydnones. These stable, aromatic, and dipolar compounds have carved out a significant niche in synthetic organic chemistry and have found applications in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and applications of the this compound core, with a primary focus on its stable sydnone (B8496669) representatives.

The Elusive Parent: this compound

The unsubstituted this compound is an unstable entity that readily undergoes ring-opening to form a more stable α-diazoketone tautomer.[1][2] This inherent instability has precluded its isolation and extensive study in its free form. Theoretical studies have investigated its stability relative to other oxadiazole isomers, consistently highlighting its transient nature.[1]

The logical relationship between the unstable this compound and its open-chain tautomer can be visualized as follows:

tautomerism cluster_0 This compound Ring System This compound This compound (Unstable) alpha-Diazoketone α-Diazoketone (Stable Tautomer) This compound->alpha-Diazoketone Ring Opening alpha-Diazoketone->this compound Ring Closure (Unfavorable)

Figure 1: Tautomeric relationship of this compound.

The Dawn of Stability: The Discovery of Sydnones

The history of stable this compound derivatives begins in 1935 with the work of J. Campbell Earl and A. W. Mackney at the University of Sydney.[3][4] While investigating the reaction of N-nitroso-N-phenylglycine with acetic anhydride, they isolated a novel, stable crystalline compound.[4] Initially, they proposed a bicyclic structure for this new substance. However, this was later revised, and the compound was correctly identified as a mesoionic this compound derivative, which they named "sydnone" in honor of the city of its discovery.[5]

This seminal discovery opened the door to a new class of aromatic, dipolar compounds that could not be represented by a single covalent structure. The positive and negative charges in sydnones are delocalized over the five-membered ring and the exocyclic oxygen atom, respectively, which imparts them with their characteristic stability and reactivity.[5]

Synthesis of Sydnones: Historical Development and Key Methodologies

The original synthesis of 3-phenylsydnone (B89390) by Earl and Mackney remains the foundational method for preparing this class of compounds. The general synthetic pathway involves two key steps: the N-nitrosation of an α-amino acid followed by cyclodehydration.

sydnone_synthesis cluster_workflow General Synthetic Workflow for Sydnones Start N-substituted α-Amino Acid Nitrosation N-Nitrosation Start->Nitrosation Intermediate N-Nitroso-α-amino Acid Nitrosation->Intermediate Cyclodehydration Cyclodehydration Intermediate->Cyclodehydration End Sydnone Cyclodehydration->End drug_synthesis cluster_drug_workflow Synthetic Pathway to Sydnone Imine Drugs Start α-Aminonitrile Nitrosation N-Nitrosation Start->Nitrosation Intermediate1 N-Nitroso-α-aminonitrile Nitrosation->Intermediate1 Cyclization Acid-catalyzed Cyclization Intermediate1->Cyclization Intermediate2 Sydnone Imine Cyclization->Intermediate2 Functionalization Functionalization (e.g., with isocyanate) Intermediate2->Functionalization End Drug Molecule (e.g., Mesocarb) Functionalization->End

References

An In-depth Technical Guide to the Fundamental Chemical Properties of the 1,2,3-Oxadiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-oxadiazole ring, a five-membered heterocycle containing one oxygen and two adjacent nitrogen atoms, presents a fascinating dichotomy in its chemical behavior. While the parent ring is inherently unstable, its mesoionic derivatives, known as sydnones, exhibit remarkable stability and a rich spectrum of chemical reactivity. This guide provides a comprehensive overview of the core chemical properties of the this compound system, with a particular focus on the well-studied and synthetically valuable sydnones.

Structural and Electronic Properties

The this compound ring is a planar, five-membered heterocyclic system. The parent, unsubstituted ring is highly unstable and readily undergoes ring-opening to form an α-diazoketone tautomer.[1][2] This instability is a defining characteristic of the non-mesoionic this compound system.

In stark contrast, mesoionic 1,2,3-oxadiazoles, or sydnones, possess significant stability due to their unique electronic structure. Sydnones are bicyclic aromatic compounds in which the positive and negative charges are delocalized over the ring system. This delocalization imparts a pseudo-aromatic character to the ring, contributing to its enhanced stability.[3] The exocyclic oxygen atom at the C5 position carries a partial negative charge, while the heterocyclic ring bears a delocalized positive charge.[3]

Bond Lengths and Angles

Quantitative data on the geometry of the unstable parent this compound is primarily derived from computational studies. Experimental data is more readily available for stable sydnone (B8496669) derivatives from X-ray crystallographic studies.

ParameterThis compound (Calculated)3-Phenylsydnone (B89390) (Experimental - X-ray)
Bond Lengths (Å)
O1-N2Data not readily available in search resultsData not readily available in search results
N2-N3Data not readily available in search resultsData not readily available in search results
N3-C4Data not readily available in search resultsData not readily available in search results
C4-C5Data not readily available in search resultsData not readily available in search results
C5-O1Data not readily available in search resultsData not readily available in search results
C5=O6 (exocyclic)N/A~1.21
Bond Angles (°)
N2-O1-C5Data not readily available in search resultsData not readily available in search results
O1-N2-N3Data not readily available in search resultsData not readily available in search results
N2-N3-C4Data not readily available in search resultsData not readily available in search results
N3-C4-C5Data not readily available in search resultsData not readily available in search results
C4-C5-O1Data not readily available in search resultsData not readily available in search results

Note: Specific calculated bond lengths and angles for the parent this compound and experimental data for 3-phenylsydnone were not found in a readily comparable format in the search results. This table structure is provided for when such data becomes available.

Stability and Aromaticity

The stability of the this compound ring system is highly dependent on its substitution.

  • Unsubstituted this compound: This is an unstable molecule that readily isomerizes to its open-chain α-diazoketone tautomer.[1][2]

  • Sydnones (Mesoionic 1,2,3-Oxadiazoles): These derivatives are significantly more stable. Their stability is attributed to their mesoionic character and the delocalization of six π-electrons within the ring, which imparts aromatic character.[3]

The aromaticity of sydnones has been a subject of discussion, with some considering them "pseudo-aromatic." However, their planarity, spectral properties, and reactivity are consistent with aromatic compounds.[4]

Acidity and Basicity

The C4-proton of sydnones is acidic, with a reported pKa of 18-20 for 3-phenylsydnone.[1] This acidity allows for deprotonation and subsequent electrophilic substitution at the C4 position.

Reactivity

The reactivity of the this compound system is largely dictated by whether it is a simple derivative or a mesoionic sydnone.

Ring Opening

As mentioned, non-mesoionic 1,2,3-oxadiazoles readily undergo ring-opening to form α-diazoketones.[1][2]

Reactivity of Sydnones

Sydnones exhibit a rich and synthetically useful reactivity profile.

The C4 position of the sydnone ring is electron-rich and susceptible to electrophilic substitution reactions.[5][6] Common examples include:

  • Halogenation: Bromination and chlorination at the C4 position can be achieved using various reagents.[1]

  • Nitration: Sydnones can be nitrated at the C4 position.[7]

  • Acylation: Friedel-Crafts type acylation at the C4 position can be challenging but has been achieved under specific conditions.[8]

Electrophilic_Substitution Sydnone Sydnone Ring Substituted_Sydnone C4-Substituted Sydnone Sydnone->Substituted_Sydnone Electrophilic Substitution Electrophile Electrophile (E+) Electrophile->Substituted_Sydnone

Caption: Electrophilic substitution at the C4 position of the sydnone ring.

Sydnones are excellent 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes.[9] This reaction is a powerful tool for the synthesis of pyrazole (B372694) derivatives.[9]

Cycloaddition_Reaction Sydnone Sydnone (1,3-Dipole) Cycloadduct Initial Cycloadduct Sydnone->Cycloadduct Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Cycloadduct Pyrazole Pyrazole Derivative Cycloadduct->Pyrazole Extrusion of CO2

Caption: 1,3-Dipolar cycloaddition of a sydnone with a dipolarophile.

Spectroscopic Properties

The spectroscopic characteristics of 1,2,3-oxadiazoles, particularly sydnones, are well-defined and useful for their identification and characterization.

Spectroscopic TechniqueKey Features for Sydnone Derivatives
Infrared (IR) Spectroscopy Strong carbonyl (C=O) stretching absorption in the range of 1730-1758 cm⁻¹.
¹H NMR Spectroscopy The C4-H proton, if present, appears at a characteristic chemical shift of around 6.8-7.0 ppm.[1]
¹³C NMR Spectroscopy The C4 and C5 carbons of the sydnone ring resonate at approximately 95 ppm and 165 ppm, respectively.[1]
UV-Vis Spectroscopy Sydnones typically exhibit a UV absorption maximum in the range of 290-340 nm, which is considered evidence of the aromatic nature of the ring.[8]

Experimental Protocols

Synthesis of 3-Phenylsydnone

The synthesis of 3-phenylsydnone is a classic example of sydnone formation and proceeds via the nitrosation of N-phenylglycine followed by cyclodehydration.

Workflow Diagram:

Synthesis_of_3_Phenylsydnone Start N-Phenylglycine Nitrosation Nitrosation (NaNO2, HCl) Start->Nitrosation Intermediate N-Nitroso-N-phenylglycine Nitrosation->Intermediate Cyclodehydration Cyclodehydration (Acetic Anhydride) Intermediate->Cyclodehydration Product 3-Phenylsydnone Cyclodehydration->Product

Caption: Synthetic workflow for 3-phenylsydnone.

Detailed Methodology:

  • Step 1: Nitrosation of N-Phenylglycine. N-phenylglycine is suspended in water and cooled in an ice bath. A solution of sodium nitrite (B80452) is added dropwise while maintaining the temperature below 5°C. The resulting solution is then acidified with hydrochloric acid to precipitate N-nitroso-N-phenylglycine. The product is filtered, washed with cold water, and dried.

  • Step 2: Cyclodehydration of N-Nitroso-N-phenylglycine. The dried N-nitroso-N-phenylglycine is dissolved in acetic anhydride. The solution is heated gently and then allowed to stand at room temperature for the reaction to complete. The reaction mixture is then poured into ice-water to precipitate the 3-phenylsydnone. The product is collected by filtration, washed with water, and can be recrystallized from ethanol.

General Protocol for Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: A small amount of the sydnone sample is mixed with KBr and pressed into a pellet. The IR spectrum is recorded using an FTIR spectrometer. The characteristic carbonyl peak around 1730-1758 cm⁻¹ is a key diagnostic feature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The sydnone sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The chemical shifts of the C4-H proton (if present) and the ring carbons (C4 and C5) are important for structural confirmation.[1]

Conclusion

The this compound ring system, particularly in the form of its stable mesoionic sydnone derivatives, offers a rich area of study for chemists. Their unique electronic structure, aromatic character, and diverse reactivity make them valuable building blocks in organic synthesis and medicinal chemistry. A thorough understanding of their fundamental chemical properties, as outlined in this guide, is crucial for harnessing their full potential in the development of novel molecules and therapeutic agents.

References

Spectroscopic Characterization of 1,2,3-Oxadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,3-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two adjacent nitrogen atoms. While the parent this compound is unstable and readily isomerizes to an α-diazoketone, its mesoionic derivatives, particularly sydnones, are stable and aromatic in character.[1] These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[2] A thorough spectroscopic characterization is paramount for confirming the molecular structure, verifying purity, and understanding the structure-property relationships of newly synthesized this compound derivatives.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the primary spectroscopic techniques used to characterize these compounds. It includes detailed experimental protocols, tabulated quantitative data for key derivatives, and a logical workflow for structural elucidation.

Integrated Spectroscopic Workflow

The comprehensive characterization of a novel this compound derivative is a multi-faceted process. Each spectroscopic technique provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular weight, infrared spectroscopy identifies key functional groups, nuclear magnetic resonance spectroscopy elucidates the precise atomic connectivity and chemical environment, and UV-Visible spectroscopy reveals the electronic properties. The following diagram illustrates a typical workflow for integrating these techniques for unambiguous structural confirmation.

Spectroscopic_Workflow start Synthesis of Novel This compound Derivative ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C, etc.) start->nmr uv UV-Visible (UV-Vis) Spectroscopy start->uv data_ms Molecular Weight & Fragmentation Pattern ms->data_ms data_ir Key Functional Groups (e.g., C=O, C=N) ir->data_ir data_nmr Detailed Structure & Connectivity nmr->data_nmr data_uv Electronic Transitions & Conjugation uv->data_uv elucidation Structural Elucidation & Purity Confirmation data_ms->elucidation data_ir->elucidation data_nmr->elucidation data_uv->elucidation

Caption: Integrated workflow for the spectroscopic characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[3] For this compound derivatives like sydnones, NMR confirms the arrangement of substituents and the electronic nature of the heterocyclic ring.[1]

General Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.[4]

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.[5]

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Data Presentation: Characteristic NMR Data

The chemical shifts for protons and carbons in this compound derivatives are influenced by the mesoionic character of the ring and the nature of its substituents.

| Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Sydnone (B8496669) Derivatives | | :--- | :--- | :--- | :--- | | Compound | Nucleus | Ring Position | Chemical Shift (ppm) | | 3-Phenylsydnone[1] | ¹H | C4-H | 6.78 (in D₂O) | | | ¹H | Phenyl-H | 7.70 | | 3-Methylsydnone[1] | ¹³C | C4 | 97.7 | | | ¹³C | C5 (C=O) | 170.7 | | | ¹³C | N-CH₃ | 40.4 | | General Range[6] | ¹³C | C4 | 95-105 | | | ¹³C | C5 (C=O) | 165-175 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[3] For this compound derivatives, IR spectroscopy is crucial for confirming the presence of the characteristic carbonyl group in sydnones and other key bonds within the heterocyclic ring and its substituents.[7]

General Experimental Protocol
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film: If the sample is a non-volatile liquid or oil, a thin film can be cast between two salt (NaCl or KBr) plates.

  • Instrument: An FTIR (Fourier-Transform Infrared) spectrometer is used for analysis.[8]

  • Acquisition: Place the sample in the instrument's sample holder. Record a background spectrum (of air or the pure KBr pellet) first, followed by the sample spectrum. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). Identify characteristic absorption bands corresponding to specific functional groups.

Data Presentation: Characteristic IR Absorption Bands

The vibrational frequencies provide a fingerprint for the this compound core and its substituents.

| Table 2: Characteristic IR Frequencies (cm⁻¹) for this compound (Sydnone) Derivatives | | :--- | :--- | :--- | | Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | | Carbonyl Stretch[1] | C=O (in sydnone ring) | 1720 - 1790 | | Ring Stretch[6][7] | C=N | 1600 - 1650 | | Ring Stretch[6][7] | N-N | 1380 - 1420 | | Ring Stretch[6] | C-O-C | 1030 - 1130 | | Aromatic C-H Stretch | Ar-H | 3000 - 3150 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound derivatives, MS confirms the elemental composition (via high-resolution MS) and helps in structural verification.[7]

General Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.[5]

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include:

    • Electron Ionization (EI): A high-energy electron beam bombards the sample, often leading to extensive fragmentation. Useful for pattern analysis.

    • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and larger molecules, which typically yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.

  • Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak (M⁺ in EI, [M+H]⁺ in ESI) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecule's structure.

Data Presentation: Key Mass Spectrometric Data

The primary goal is to confirm the molecular weight corresponding to the expected chemical formula.

| Table 3: Expected Mass Spectrometry Data for a Hypothetical Derivative | | :--- | :--- | :--- | | Derivative Example | Formula | Expected Data | | 3-phenyl-4-formylsydnone | C₉H₆N₂O₃ | Molecular Ion [M]⁺: m/z 190.04 | | | | High-Resolution MS (HRMS): Calculated m/z 190.0378, Found m/z 190.0375 | | | | Key Fragments: Analysis of fragment ions can help confirm structural motifs. |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[3] This technique is used to study the electronic structure and extent of conjugation in this compound derivatives.[7] The position (λ_max) and intensity (molar absorptivity, ε) of absorption bands provide valuable information.

General Experimental Protocol
  • Sample Preparation: Prepare a very dilute solution of the sample (e.g., 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).[9]

  • Instrument: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill one quartz cuvette with the pure solvent (the "blank") and another with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Scan a specified wavelength range (typically 200-800 nm). The instrument records the absorbance at each wavelength.[3]

  • Data Analysis: The resulting spectrum shows absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λ_max).

Data Presentation: Characteristic UV-Vis Absorption Data

The absorption maxima are indicative of the electronic transitions within the molecule.

| Table 4: Representative UV-Vis Absorption Maxima (λ_max) for this compound Derivatives | | :--- | :--- | :--- | | Compound Class | Solvent | Typical λ_max (nm) | | Alkylsydnones[1] | Not specified | ~290 | | Phenylazo-substituted oxadiazoles[9] | Aqueous Methanol | 350 - 470 |

References

The 1,2,3-Oxadiazole Ring System: A Technical Guide to Its Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-oxadiazole ring, a five-membered heterocycle containing one oxygen and two adjacent nitrogen atoms, presents a fascinating dichotomy in its chemical behavior. While the parent ring system is notoriously unstable, its mesoionic derivatives, known as sydnones, exhibit remarkable stability and a rich spectrum of reactivity. This technical guide provides an in-depth exploration of the stability and reactivity of the this compound core, with a focus on its synthesis, degradation pathways, and key chemical transformations relevant to synthetic and medicinal chemistry.

Core Stability: The Unstable Parent vs. the Mesoionic Sydnone (B8496669)

The fundamental this compound structure is inherently unstable, readily undergoing a ring-chain tautomerization to form an α-diazoketone.[1] This instability is a critical factor limiting its broader application in fields like drug development, where molecular stability is paramount. Even the fusion of an aromatic ring to the this compound core does not confer significant stabilization.[1]

In stark contrast, the mesoionic form of the this compound ring, the sydnone, is significantly more stable.[1] Sydnones are pseudo-aromatic, neutral compounds characterized by a delocalized positive charge within the ring and a negative charge on the exocyclic oxygen atom at the C5 position. This charge separation and delocalization contribute to a sextet of π-electrons, imparting the aromatic character that underlies their stability.[1]

Quantitative Stability Analysis

Computational studies provide quantitative insight into the relative stabilities of the four oxadiazole isomers. Quantum mechanics computations consistently show that the this compound isomer is the least stable, as indicated by its Gibbs free energy (ΔG), hardness (η), and softness (S). The 1,3,4-oxadiazole (B1194373) isomer is generally found to be the most stable.

Parameter This compound 1,2,4-Oxadiazole 1,2,5-Oxadiazole 1,3,4-Oxadiazole
Relative ΔG (kcal/mol) Highest Lower Lower Lowest
Hardness (η) (eV) Lowest Higher Higher Highest
Softness (S) (eV⁻¹) Highest Lower Lower Lowest

Table 1: Comparative stability parameters of oxadiazole isomers based on computational studies. Lower ΔG and higher hardness correlate with greater stability.

Spectroscopic Characterization

The unique electronic structure of the sydnone ring gives rise to characteristic spectroscopic signatures. These data are invaluable for the identification and characterization of these compounds in a research setting.

Spectroscopic Technique Characteristic Feature Typical Range / Value Notes
Infrared (IR) Carbonyl (C=O) Stretch 1720–1790 cm⁻¹ Position is dependent on the substituent.
UV-Vis π → π* Transition ~290 nm (Alkylsydnones) Aryl substitution leads to a bathochromic shift (>310 nm) due to extended conjugation.
¹H NMR C4-H Proton ~6.8 ppm The chemical shift can vary with the solvent and substituents.
¹³C NMR C4 Carbon ~98 ppm For 3-methylsydnone.
C5 (Carbonyl) Carbon ~171 ppm For 3-methylsydnone. Appears in the characteristic downfield region for carbonyl carbons.

Table 2: Key spectroscopic data for the characterization of sydnone derivatives.

Reactivity and Chemical Transformations

The reactivity of the this compound system is largely dictated by its stability. The unstable parent ring primarily undergoes decomposition, while the stable sydnone ring participates in a variety of synthetically useful reactions.

Decomposition of the Unstable this compound Ring

The primary reaction pathway for the unstable this compound ring is a thermally or photochemically induced cycloreversion. This process involves the cleavage of the weak O-N bond, followed by the loss of a stable molecule (like N₂) to generate a reactive intermediate, or isomerization to the more stable α-diazoketone tautomer.

G cluster_main 1_2_3_Oxadiazole This compound Transition_State Transition State 1_2_3_Oxadiazole->Transition_State Ring Opening Alpha_Diazoketone α-Diazoketone Transition_State->Alpha_Diazoketone Isomerization caption Isomerization of Unstable this compound.

Isomerization of Unstable this compound.
Reactivity of Sydnones

Sydnones, owing to their stability and pseudo-aromatic character, undergo a range of important chemical reactions.

Similar to other aromatic systems, sydnones can undergo electrophilic substitution, which occurs regioselectively at the electron-rich C4 position. Halogenation and nitration are common examples of this reactivity.

G cluster_pathway Sydnone 3-Aryl-Sydnone Intermediate Wheland-type Intermediate Sydnone->Intermediate Attack by C4 Electrophile Electrophile (E+) (e.g., Br+, NO2+) Electrophile->Intermediate Substituted_Sydnone 4-Substituted-3-Aryl-Sydnone Intermediate->Substituted_Sydnone Proton_Loss -H+ Intermediate->Proton_Loss caption Electrophilic Substitution at C4 of the Sydnone Ring.

Electrophilic Substitution at C4 of the Sydnone Ring.

Sydnones are versatile 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes. Thermally, they react as cyclic azomethine imines. Upon reaction with an alkyne, for instance, the initial cycloadduct extrudes carbon dioxide to yield a stable pyrazole (B372694) derivative. This reaction is a cornerstone of sydnone chemistry and a powerful tool for synthesizing substituted pyrazoles.

G cluster_cycloaddition Sydnone Sydnone Cycloadduct Bicyclic Intermediate Sydnone->Cycloadduct [3+2] Cycloaddition Alkyne Alkyne Alkyne->Cycloadduct Pyrazole Pyrazole Cycloadduct->Pyrazole -CO2 CO2 CO2 Cycloadduct->CO2 caption Thermal 1,3-Dipolar Cycloaddition of a Sydnone with an Alkyne.

Thermal 1,3-Dipolar Cycloaddition of a Sydnone with an Alkyne.

Photolysis of sydnones induces a cycloreversion to eliminate carbon dioxide, generating a highly reactive nitrile imine intermediate.[2] This 1,3-dipole can be trapped in situ by various dipolarophiles, providing a photochemical route to pyrazoles and other heterocyclic systems. This reaction is particularly useful in bioorthogonal chemistry.

G cluster_photochem Sydnone Sydnone Excited_Sydnone Excited State Sydnone* Sydnone->Excited_Sydnone hν (UV light) Nitrile_Imine Nitrile Imine Intermediate Excited_Sydnone->Nitrile_Imine Cycloreversion CO2 CO2 Excited_Sydnone->CO2 caption Photochemical Generation of a Nitrile Imine from a Sydnone.

Photochemical Generation of a Nitrile Imine from a Sydnone.

Experimental Protocols

Synthesis of 3-Phenylsydnone (B89390) (A Stable this compound Derivative)

The synthesis of sydnones is typically achieved through the nitrosation of an N-substituted α-amino acid, followed by cyclodehydration of the resulting N-nitroso amino acid. The procedure for 3-phenylsydnone is a classic example.[3]

G cluster_synthesis Phenylglycine N-Phenylglycine Nitroso_Acid N-Nitroso-N-phenylglycine Phenylglycine->Nitroso_Acid Nitrosation Reagent1 NaNO2, HCl (0°C) Reagent1->Nitroso_Acid Sydnone 3-Phenylsydnone Nitroso_Acid->Sydnone Cyclodehydration Reagent2 Acetic Anhydride (Heat) Reagent2->Sydnone caption Synthetic Pathway for 3-Phenylsydnone.

Synthetic Pathway for 3-Phenylsydnone.

Step 1: N-Nitrosation of N-Phenylglycine

  • Suspend N-phenylglycine in water and cool the mixture to below 0°C in an ice-salt bath with stirring.

  • Add a solution of sodium nitrite (B80452) in water dropwise, maintaining the temperature below 0°C.

  • After the addition is complete, filter the cold solution.

  • Acidify the filtrate with concentrated hydrochloric acid while stirring vigorously. The N-nitroso-N-phenylglycine will precipitate as a crystalline solid.

  • Collect the product by vacuum filtration, wash with ice-cold water, and dry.

Step 2: Cyclodehydration to 3-Phenylsydnone

  • Dissolve the N-nitroso-N-phenylglycine in acetic anhydride.

  • Heat the solution in a boiling water bath for approximately 1.5 hours with stirring.

  • Allow the solution to cool to room temperature.

  • Pour the cooled solution slowly into a large volume of cold water with vigorous stirring.

  • The 3-phenylsydnone will precipitate as white crystals.

  • Collect the product by vacuum filtration, wash with ice-cold water, and dry. The product is often pure enough for subsequent use without recrystallization.[3]

Protocol for 1,3-Dipolar Cycloaddition

The following provides a general procedure for the reaction of a sydnone with an alkyne.

  • Dissolve the 3-substituted sydnone in a high-boiling inert solvent (e.g., xylene or o-dichlorobenzene).

  • Add the acetylenic dipolarophile (e.g., dimethyl acetylenedicarboxylate) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting pyrazole derivative by column chromatography or recrystallization.

Conclusion

The this compound ring system embodies a tale of two distinct chemical entities. The parent ring is a transient species, limited by its inherent instability and propensity for ring-opening. In contrast, its mesoionic derivative, the sydnone, offers a stable, pseudo-aromatic platform with a rich and predictable reactivity profile. For researchers in drug discovery and synthetic chemistry, understanding this dichotomy is crucial. While the unstable nature of the parent ring makes it an unlikely scaffold for pharmaceuticals, the stability and versatile reactivity of sydnones—particularly their ability to undergo regioselective electrophilic substitution and participate in 1,3-dipolar cycloadditions—make them valuable and powerful tools for the construction of complex nitrogen-containing heterocycles. The continued exploration of sydnone chemistry, especially in the realm of bioorthogonal ligations, promises to further expand the utility of this unique mesoionic system.

References

The Aromaticity of 1,2,3-Oxadiazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration into the aromaticity of 1,2,3-oxadiazole compounds. The inherent instability of the parent this compound ring presents a unique case study in the principles of aromaticity, standing in contrast to its more stable mesoionic derivatives, the sydnones. This document will delve into the theoretical underpinnings and experimental evidence that define the aromatic character of these heterocycles, offering valuable insights for their application in medicinal chemistry and materials science.

Introduction to 1,2,3-Oxadiazoles and the Concept of Aromaticity

The this compound is a five-membered heterocyclic compound containing one oxygen and two adjacent nitrogen atoms. The parent ring is notably unstable, readily undergoing ring-opening to form an α-diazoketone tautomer.[1][2] This instability is a strong indicator of a lack of significant aromatic stabilization. Aromaticity, a cornerstone concept in organic chemistry, confers enhanced stability, specific magnetic properties, and characteristic reactivity to cyclic, planar, and fully conjugated systems that adhere to Hückel's rule (4n+2 π electrons).

In stark contrast to the parent compound, mesoionic this compound derivatives, particularly sydnones, exhibit considerable stability.[1] Sydnones are neutral compounds that cannot be represented by a single covalent structure and are instead depicted as having delocalized positive and negative charges.[3][4][5] The stability of sydnones is widely attributed to their "pseudo-aromatic" or aromatic character, arising from a delocalized sextet of π-electrons over the five-membered ring and the exocyclic oxygen atom.[1] This guide will explore the evidence for this aromaticity.

Quantitative Assessment of Aromaticity

The aromaticity of a compound can be quantified using various computational indices, primarily Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

  • NICS: This magnetic criterion measures the magnetic shielding at the center of a ring. Negative NICS values are indicative of a diatropic ring current and thus aromaticity, while positive values suggest anti-aromaticity.

  • HOMA: This geometry-based index evaluates the degree of bond length equalization in a cyclic system compared to an ideal aromatic system. HOMA values range from 1 (fully aromatic) to 0 (non-aromatic).

Due to the inherent instability of the parent this compound, experimental and computational data on its aromaticity indices are scarce in the literature. The focus of quantitative studies has been on more stable oxadiazole isomers. However, the aromatic character of sydnones is well-established through qualitative observations and their chemical behavior.

Table 1: Summary of Aromaticity Data for this compound Derivatives

Compound ClassAromaticity DescriptorObserved/Calculated ValueInterpretation
Parent this compound StabilityHighly unstable, readily isomerizesLack of significant aromatic stabilization
NICS/HOMAData not readily available in literatureLikely non-aromatic
Sydnones (Mesoionic) StabilityCrystalline, stable compoundsSuggests aromatic character
ReactivityUndergo electrophilic aromatic substitution at C4Consistent with an aromatic system[4]
Spectroscopic DataNMR and IR data support a delocalized electronic structure[1]Consistent with aromaticity
NICS/HOMARecent computational studies suggest non-aromaticity but significant stabilization from electron and charge delocalization[6]"Pseudo-aromatic" character

Experimental Protocols for Aromaticity Assessment

The aromaticity of this compound derivatives, particularly sydnones, can be inferred from their synthesis, stability, and spectroscopic characterization.

Synthesis of Sydnones

The most common synthesis of sydnones involves the cyclodehydration of N-nitroso amino acids.[3][4]

Protocol: Synthesis of 3-Phenylsydnone (B89390)

  • Nitrosation of N-phenylglycine: N-phenylglycine is dissolved in an appropriate acidic medium (e.g., hydrochloric acid). An aqueous solution of sodium nitrite (B80452) is added dropwise at a low temperature (0-5 °C) to form N-nitroso-N-phenylglycine. The product is then filtered, washed with cold water, and dried.

  • Cyclodehydration: The dried N-nitroso-N-phenylglycine is suspended in a dehydrating agent, typically acetic anhydride (B1165640) or trifluoroacetic anhydride.[4] The mixture is stirred at room temperature until the reaction is complete, which can be monitored by the cessation of gas evolution.

  • Isolation and Purification: The reaction mixture is poured into ice water to precipitate the crude 3-phenylsydnone. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified product.

Spectroscopic Characterization

Spectroscopic methods provide indirect evidence of aromaticity by probing the electronic structure and bonding within the heterocyclic ring.

Protocol: Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the proton at the C4 position of the sydnone (B8496669) ring provides insight into the ring's electronic environment. For example, the C4-H proton of 3-phenylsydnone resonates at approximately 6.78 ppm.[1]

    • ¹³C NMR: The chemical shifts of the ring carbons are also indicative of the delocalized electronic nature of the sydnone ring. For 3-methylsydnone, the C4 and C5 carbons appear at approximately 97.7 ppm and 170.7 ppm, respectively.[1]

  • Infrared (IR) Spectroscopy: The position of the exocyclic carbonyl stretching frequency in sydnones (typically 1720–1790 cm⁻¹) can be correlated with the degree of π-electron delocalization within the ring.[1]

  • X-ray Crystallography: Single-crystal X-ray diffraction can provide precise bond lengths. A high degree of bond length equalization within the heterocyclic ring is a hallmark of aromaticity.

Computational Protocols for Aromaticity Assessment

Computational chemistry provides powerful tools to quantify the aromaticity of molecules like 1,2,3-oxadiazoles.

Protocol: DFT Calculations for NICS and HOMA

  • Geometry Optimization: The molecular geometry of the this compound derivative is optimized using Density Functional Theory (DFT), commonly with the B3LYP functional and a suitable basis set (e.g., 6-311+G(d,p)).[7]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure it corresponds to a true energy minimum (no imaginary frequencies).

  • NICS Calculation: Using the optimized geometry, a magnetic properties calculation is performed employing the Gauge-Including Atomic Orbital (GIAO) method. NICS values are calculated at the geometric center of the ring (NICS(0)) and typically 1 Å above the ring plane (NICS(1)).

  • HOMA Calculation: The HOMA index is calculated from the bond lengths of the optimized geometry using the standard HOMA formula, which requires reference bond lengths for single and double bonds of the constituent atom pairs.

Visualizing Concepts in this compound Aromaticity

The following diagrams illustrate key concepts and workflows related to the study of this compound aromaticity.

mesoionic_aromaticity cluster_sydnone Sydnone Ring (this compound Core) cluster_properties Manifestations of Aromaticity Sydnone Mesoionic Structure (Delocalized Charges) PiSystem 6π Electron System (Fulfills Hückel's Rule) Sydnone->PiSystem contains ExocyclicO Exocyclic Oxygen (Participates in Delocalization) PiSystem->Sydnone stabilizes Stability Enhanced Stability PiSystem->Stability Reactivity Electrophilic Substitution PiSystem->Reactivity Spectra Spectroscopic Signatures (NMR, IR) PiSystem->Spectra

Mesoionic Aromaticity in Sydnones.

aromaticity_workflow cluster_exp Experimental Assessment cluster_comp Computational Assessment cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of This compound Derivative Characterization Spectroscopic Characterization (NMR, IR, X-ray) Synthesis->Characterization ReactivityStudies Reactivity Studies (e.g., EAS) Synthesis->ReactivityStudies Conclusion Conclusion on Aromatic Character Characterization->Conclusion ReactivityStudies->Conclusion Optimization Geometry Optimization (DFT) NICS NICS Calculation Optimization->NICS HOMA HOMA Calculation Optimization->HOMA NICS->Conclusion HOMA->Conclusion

Workflow for Aromaticity Assessment.

Conclusion

The aromaticity of this compound compounds is a tale of two distinct classes of molecules. The parent ring is inherently unstable and non-aromatic. In contrast, the mesoionic sydnone derivatives exhibit significant stability and chemical properties consistent with an aromatic or "pseudo-aromatic" character, which is attributed to a delocalized 6π-electron system. While direct quantitative measures of aromaticity for the this compound ring system are not widely reported, a combination of experimental evidence from synthesis, reactivity, and spectroscopy, alongside computational studies, provides a robust framework for understanding the electronic nature of these intriguing heterocycles. This understanding is crucial for the rational design of novel this compound-based compounds in drug discovery and materials science.

References

The Emerging Potential of Sydnones (1,2,3-Oxadiazolium-5-olates) in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the 1,2,3-oxadiazole ring system itself is inherently unstable, its mesoionic derivatives, known as sydnones (1,2,3-oxadiazolium-5-olates), have emerged as a versatile and promising scaffold in medicinal chemistry. These unique pseudo-aromatic heterocycles exhibit a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, potential applications, and mechanisms of action of sydnone (B8496669) derivatives in medicinal chemistry, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

Synthesis of Sydnone Derivatives

The classical and most common method for synthesizing sydnones involves the cyclodehydration of N-substituted-N-nitroso-α-amino acids. A typical procedure for the synthesis of a parent 3-aryl sydnone is outlined below.

Experimental Protocol: Synthesis of 3-Phenylsydnone

Materials:

  • N-phenylglycine

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Acetic anhydride

  • Ice-salt bath

  • Standard laboratory glassware

Procedure:

Step 1: Nitrosation of N-Phenylglycine

  • Suspend N-phenylglycine in water in a beaker and cool the mixture to below 0°C in an ice-salt bath with stirring.[1]

  • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 0°C.[1]

  • After the addition is complete, continue stirring for a short period.

  • Acidify the solution with cold, dilute hydrochloric acid to precipitate the N-nitroso-N-phenylglycine.

  • Filter the precipitate, wash with cold water, and dry.[1]

Step 2: Cyclodehydration to form 3-Phenylsydnone

  • Dissolve the dried N-nitroso-N-phenylglycine in acetic anhydride.[1]

  • Heat the solution in a boiling water bath for approximately 1.5 hours.[1]

  • Cool the reaction mixture to room temperature.

  • Pour the cooled solution slowly into a large volume of cold water with vigorous stirring to precipitate the 3-phenylsydnone.

  • Filter the crystalline product, wash thoroughly with water, and dry.[1]

This general procedure can be adapted for the synthesis of various substituted sydnones by using appropriately substituted α-amino acids as starting materials.

Therapeutic Applications and Biological Activities

Sydnone derivatives have demonstrated a wide array of pharmacological activities, which are summarized in the table below.

Quantitative Data on Biological Activities of Sydnone Derivatives
Compound/DerivativeBiological ActivityTarget/AssayIC₅₀/MIC/Other MetricReference(s)
3-(p-methoxybenzyl)sydnoneAnticancerCarcinoma-755 in miceEffective[2]
4-acetyl-3-(4-chlorophenyl)sydnone chalcone (B49325) derivatives (3c, 3f)Anti-inflammatoryCarrageenan-induced rat paw edema49% and 51% edema inhibition at 3h[3]
Sydnone derivatives 6, 7, 9, 13AnticancerHuman breast cancer cell line (MCF7)IC₅₀: 10.25, 9.70, 9.55, 9.39 µmol L⁻¹[1]
Sydnone derivatives (MC-456, MC-450)AnticancerEGF-TK enzymeDocking Score: -6.44, -6.42[1][4]
Sydnone derivatives (MC-450, MC-456)AnticancerCaspase 3Docking Score: -6.48, -6.09[1][4]
Sydnonyl-substituted thiazolidine (B150603) derivatives (5a-d)AntifungalPenicillium citrinum, Aspergillus niger1.5-4.4 times more active than Griseofulvin[5]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of sydnones stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Anticancer Activity: Induction of Apoptosis and Kinase Inhibition

Several sydnone derivatives have been shown to exert their anticancer effects by inducing apoptosis and inhibiting key kinases involved in cancer cell proliferation.

anticancer_pathway cluster_cell Cancer Cell Sydnone Sydnone Derivative EGFR EGFR Sydnone->EGFR Inhibition DNA DNA Sydnone->DNA Intercalation Mitochondrion Mitochondrion Sydnone->Mitochondrion Induces Cytochrome c release Proliferation Cell Proliferation EGFR->Proliferation Promotes DNA->Proliferation Regulates Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Sydnone derivatives can induce apoptosis and inhibit cancer cell proliferation through multiple mechanisms.

Sydnone derivatives can intercalate with DNA, potentially disrupting DNA replication and transcription.[1][4] Furthermore, they have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK), a key driver of proliferation in many cancers.[1][4] Some derivatives also trigger the mitochondrial apoptotic pathway by inducing the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, leading to programmed cell death.[1][4]

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of certain sydnones are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.

anti_inflammatory_pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Sydnone Sydnone Derivative Sydnone->COX2 Inhibition

Caption: Sydnones can exert anti-inflammatory effects by inhibiting the COX-2 enzyme.

By inhibiting COX-2, sydnone derivatives block the conversion of arachidonic acid to prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever.[3]

Neuroprotective Activity: Inhibition of Monoamine Oxidase-B (MAO-B)

In the context of neurodegenerative diseases like Parkinson's, some sydnone derivatives have shown potential as inhibitors of monoamine oxidase-B (MAO-B).

neuroprotective_pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism OxidativeStress Oxidative Stress Neurotoxicity MAOB->OxidativeStress IncreasedDopamine Increased Dopamine Levels Sydnone Sydnone Derivative Sydnone->MAOB Inhibition no_donor_workflow Sydnone Sydnone Derivative (Prodrug) Metabolism Metabolic Activation (e.g., hydrolysis, oxidation) Sydnone->Metabolism NO Nitric Oxide (NO) Metabolism->NO BiologicalEffects Vasodilation Antimicrobial Activity NO->BiologicalEffects

References

A Technical Guide to the Preliminary Biological Screening of Novel 1,2,3-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies for conducting preliminary biological screening of novel 1,2,3-oxadiazole derivatives. Oxadiazoles are a class of five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This document outlines the experimental workflows, detailed protocols for key assays, and a structured approach to data presentation for evaluating the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant potential of these novel compounds.

General Workflow for Preliminary Biological Screening

The initial evaluation of novel compounds involves a systematic series of in vitro and in vivo assays to identify potential therapeutic activities. This tiered approach allows for the efficient screening of numerous derivatives to identify promising lead candidates for further development.

Caption: General experimental workflow for screening novel oxadiazole derivatives.

Anticancer Activity Screening

The initial assessment of anticancer potential involves evaluating the cytotoxicity of the compounds against various cancer cell lines.[4] The MTT assay is a widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[5][6]

This protocol is adapted from standard procedures for assessing the in vitro cytotoxicity of novel chemical entities.[5][6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in the culture medium. Remove the old medium from the wells and add fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5%) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plate for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%, is determined by plotting a dose-response curve.[5]

The following table presents representative cytotoxicity data for various oxadiazole derivatives against common cancer cell lines. This format should be used to tabulate results for novel this compound compounds.

Compound IDCancer Cell LineIC₅₀ (µM)Reference DrugReference Drug IC₅₀ (µM)Citation
Compound A MCF-7 (Breast)5.90 ± 0.26--[8]
Compound B MCF-7 (Breast)1.10 ± 0.05Doxorubicin1.8[8][9]
Compound C HepG2 (Liver)1.63 ± 0.08Doxorubicin1.8[8]
Compound D A549 (Lung)0.34 ± 0.03--[10]
Compound E HCT-116 (Colon)6.00 ± 3.00Etoposide-[11]

Antimicrobial Activity Screening

Antimicrobial screening is crucial to identify compounds that can combat bacterial and fungal infections, a persistent global health issue.[12] Standard methods include the agar (B569324) disk diffusion test for antibacterial activity and the broth microdilution method for determining the minimum inhibitory concentration (MIC).[13][14]

  • Media Preparation: Prepare Mueller-Hinton Agar plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli, P. aeruginosa) equivalent to a 0.5 McFarland standard.[13]

  • Inoculation: Evenly swab the entire surface of the agar plate with the bacterial suspension to create a lawn.

  • Disk Application: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound. Place the disks onto the inoculated agar surface.

  • Controls: Use a disk with the solvent (e.g., DMSO) as a negative control and a disk with a standard antibiotic (e.g., Chloramphenicol) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antibacterial activity.

Results from antimicrobial screening are typically presented by listing the zone of inhibition or the Minimum Inhibitory Concentration (MIC) values.

Compound IDS. aureus (Zone in mm)E. coli (Zone in mm)P. aeruginosa (MIC₅₀ in µg/mL)C. albicans (MIC in µg/mL)Citation
Compound F 181662.5-[13]
Compound G -62.5 (MIC₅₀)--[13]
Compound H --->100[15]
Compound I 1210-50[1]

Anti-inflammatory Activity Screening

The carrageenan-induced paw edema model in rodents is a widely accepted and classical in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[16][17] The model involves the induction of a localized, acute inflammation that is well-characterized and highly reproducible.[17]

  • Animal Acclimatization: Use healthy adult Wistar or Sprague-Dawley rats (150-250g). Acclimatize the animals to laboratory conditions for at least one week.[16]

  • Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).[16]

  • Baseline Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer.[18]

  • Compound Administration: Administer the test compounds and control substances orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the left hind paw.[18][19]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.[18]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[20]

G cluster_workflow Carrageenan-Induced Paw Edema Workflow A 1. Animal Grouping & Baseline Paw Measurement B 2. Oral Administration (Vehicle, Standard, Test Compound) A->B C 3. Wait 1 Hour B->C D 4. Sub-plantar Injection of 1% Carrageenan C->D E 5. Measure Paw Volume (1, 2, 3, 4 hours post-injection) D->E F 6. Calculate Percent Edema Inhibition E->F

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

The efficacy of the compounds is presented as the percentage of edema inhibition at a specific time point post-carrageenan administration.

Compound IDDose (mg/kg)Time (hours)% Edema InhibitionStandard Drug (% Inhibition)Citation
Compound J 20482.61Indomethacin (85.10)[20]
Compound K 20479.50Indomethacin (85.10)[20]
Compound L 20451.86Ibuprofen (60.06)[21]
Compound M 10288.33Flurbiprofen (B1673479) (90.01)[22]

Anticonvulsant Activity Screening

The Maximal Electroshock Seizure (MES) test is a fundamental preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures.[23][24] It assesses a compound's ability to prevent the spread of seizures when neuronal circuits are maximally stimulated.[23]

  • Animal Preparation: Use male mice (e.g., CF-1) or rats. Administer the test compound, vehicle, or a standard anticonvulsant drug (e.g., Phenytoin) orally or intraperitoneally.[23][25]

  • Anesthesia and Electrode Placement: At the time of peak effect of the drug, apply a drop of a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the corneas, followed by saline to improve conductivity.[23][26] Place corneal electrodes on the eyes.

  • Electrical Stimulation: Deliver a high-frequency electrical stimulus. For mice, a common parameter is 50 mA of a 60 Hz alternating current for 0.2 seconds.[23]

  • Observation: Immediately after the stimulus, observe the animal for the characteristic behavioral seizure, which includes a tonic extension of the hindlimbs.[23]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension component of the seizure. An animal is considered "protected" if this phase is absent.[23]

  • Data Analysis: The activity of a compound is quantified by its ability to protect a percentage of the animals from the tonic hindlimb extension. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is often calculated.[23]

Data from the MES test can be summarized to show the protective effect of the compounds at various doses.

Compound IDDose (mg/kg)% Protection Against MESStandard DrugStandard ED₅₀ (mg/kg)Citation
Compound N 10065.8Phenytoin-[25]
Compound O 30100--[27]
Compound P -ED₅₀ = 8.9 mg/kgCarbamazepineED₅₀ = 11.1 mg/kg[28]
Compound Q 10066.6Phenytoin-[29]

References

Methodological & Application

Synthetic Protocol for 3-Phenylsydnone from N-Nitroso-N-Phenylglycine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and reliable protocol for the synthesis of 3-phenylsydnone (B89390), a prominent member of the mesoionic class of compounds. The synthesis involves a two-step process commencing with the nitrosation of N-phenylglycine to yield the intermediate, N-nitroso-N-phenylglycine. Subsequent cyclodehydration of this intermediate using acetic anhydride (B1165640) affords the target compound, 3-phenylsydnone. This document outlines the complete experimental procedure, including reagent quantities, reaction conditions, and purification methods. Quantitative data is summarized for clarity, and a visual representation of the synthetic pathway is provided to facilitate understanding.

Introduction

Sydnones are a fascinating class of mesoionic heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] 3-Phenylsydnone serves as a foundational scaffold for the synthesis of a wide array of substituted sydnone (B8496669) derivatives. The most common and established method for its preparation involves the cyclodehydration of N-nitroso-N-phenylglycine.[2][3] This protocol, adapted from a well-established Organic Syntheses procedure, offers a robust and scalable method for producing high-purity 3-phenylsydnone.[2]

Synthetic Pathway

The synthesis of 3-phenylsydnone from N-phenylglycine is a two-step process. The first step is the nitrosation of N-phenylglycine to form N-nitroso-N-phenylglycine. The second step is the cyclodehydration of the N-nitroso intermediate to yield 3-phenylsydnone.

Synthesis_Pathway N_phenylglycine N-Phenylglycine reagents1 NaNO₂, HCl, H₂O 0 °C N_phenylglycine->reagents1 N_nitroso N-Nitroso-N-phenylglycine reagents2 Acetic Anhydride Heat N_nitroso->reagents2 phenylsydnone 3-Phenylsydnone reagents1->N_nitroso reagents2->phenylsydnone

Caption: Reaction scheme for the synthesis of 3-phenylsydnone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of 3-phenylsydnone.

StepProductStarting Material (molar eq.)Yield (%)Melting Point (°C)Appearance
1N-Nitroso-N-phenylglycineN-Phenylglycine (1.0)80-83%103–104Off-white crystals
23-PhenylsydnoneN-Nitroso-N-phenylglycine (1.0)83-84%136–137Cream-colored crystals

Data obtained from Organic Syntheses Procedure.[2]

Experimental Protocols

Step 1: Synthesis of N-Nitroso-N-phenylglycine

Materials:

  • N-Phenylglycine: 100 g (0.66 mole)

  • Sodium Nitrite (B80452) (NaNO₂): 50 g (0.72 mole)

  • Concentrated Hydrochloric Acid (HCl)

  • Water (H₂O)

  • Ice

Equipment:

  • 3 L Beaker

  • Magnetic Stirrer and Stir Bar

  • Ice-salt bath

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • Suspend 100 g (0.66 mole) of N-phenylglycine in 1.2 L of water in a 3 L beaker.

  • Cool the suspension in an ice-salt bath with stirring until the temperature is below 0°C.[2]

  • Prepare a solution of 50 g (0.72 mole) of sodium nitrite in 300 mL of water.

  • Add the sodium nitrite solution dropwise to the cold N-phenylglycine suspension over approximately 40 minutes, ensuring the temperature does not exceed 0°C.[2]

  • After the addition is complete, filter the resulting red, nearly clear solution quickly with suction.

  • To the well-stirred filtrate, add 100 mL of concentrated hydrochloric acid. A profusion of light, fluffy crystals should appear after about 30 seconds.[2]

  • Stir the suspension for 10 minutes.

  • Collect the solid product by suction filtration and wash it twice with ice-cold water.

  • Dry the product on the funnel with suction overnight. The resulting off-white N-nitroso-N-phenylglycine weighs 96–99 g (80–83% yield) and has a melting point of 103–104°C.[2] This product can be used in the next step without further purification.

Step 2: Synthesis of 3-Phenylsydnone

Materials:

  • N-Nitroso-N-phenylglycine: 99 g (0.55 mole)

  • Acetic Anhydride: 500 mL

  • Water (H₂O)

  • Ice

Equipment:

  • 1 L Erlenmeyer flask

  • Reflux condenser

  • Drying tube (e.g., filled with CaCl₂)

  • Boiling water bath

  • Magnetic Stirrer and Stir Bar

  • Large beaker (at least 4 L)

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • Dissolve 99 g (0.55 mole) of N-nitroso-N-phenylglycine in 500 mL of acetic anhydride in a 1 L Erlenmeyer flask.[2]

  • Fit the flask with a reflux condenser topped with a drying tube.

  • Heat the deep-red solution in a boiling water bath for 1.5 hours with magnetic stirring.[2]

  • Allow the solution to cool to room temperature.

  • Slowly pour the cooled solution into 3 L of cold water with vigorous stirring. White crystals will separate almost immediately.[2]

  • Continue stirring for 5 minutes.

  • Collect the solid product by suction filtration.

  • Wash the crystals twice with ice-cold water.

  • Dry the product on the funnel with suction overnight. The resulting cream-colored 3-phenylsydnone weighs 74–75 g (83–84% yield) and has a melting point of 136–137°C.[2]

Alternative Dehydrating Agents

While acetic anhydride is the most commonly used dehydrating agent for the cyclization of N-nitroso-N-phenylglycine, other reagents have been successfully employed. These include trifluoroacetic anhydride, which can complete the reaction in seconds, as well as thionyl chloride and phosgene.[4] The choice of dehydrating agent can influence reaction time and conditions.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium nitrite is an oxidizing agent and is toxic. Handle with care.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

  • Dispose of all chemical waste according to institutional and local regulations.

References

The Expanding Role of 1,2,3-Oxadiazoles in Click Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

The versatile chemistry of 1,2,3-oxadiazole derivatives, particularly mesoionic sydnones and sydnone (B8496669) imines, has carved a significant niche in the field of click chemistry. These compounds serve as robust 1,3-dipoles in cycloaddition reactions, offering powerful tools for bioconjugation, drug development, and materials science. Their application spans both metal-catalyzed and strain-promoted pathways, providing a modular and efficient approach to the synthesis of pyrazole-containing structures.

1,2,3-Oxadiazoles, specifically in the form of sydnones, undergo [3+2] dipolar cycloaddition with alkynes to yield pyrazoles.[1][2] This transformation can be achieved under thermal conditions, often requiring high temperatures.[2] However, the true potential of sydnones in click chemistry has been unlocked through the development of copper-catalyzed and strain-promoted methodologies, which proceed under milder conditions with enhanced efficiency and regioselectivity.[3][4]

Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

The copper(I)-catalyzed reaction between sydnones and terminal alkynes provides a significant rate acceleration compared to the thermal process, allowing for reactions to occur at lower temperatures.[5] Interestingly, the choice of the copper salt can direct the regioselectivity of the cycloaddition. Copper(II) triflate (Cu(OTf)₂) typically promotes the formation of 1,3-disubstituted pyrazoles through Lewis acid activation of the sydnone.[6] In contrast, copper(II) acetate (B1210297) (Cu(OAc)₂) can lead to the corresponding 1,4-isomers via the in situ formation of a Cu(I)-acetylide intermediate.[6] This tunable regioselectivity is a key advantage of the copper-promoted system.

Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

For applications in biological systems where the cytotoxicity of copper is a concern, the strain-promoted sydnone-alkyne cycloaddition (SPSAC) offers a bioorthogonal alternative.[1] This reaction utilizes strained alkynes, such as bicyclo[6.1.0]nonyne (BCN), which react rapidly with sydnones without the need for a metal catalyst.[1][7] The favorable kinetics of SPSAC make it suitable for labeling biomolecules in complex biological media and even on the surface of living cells.[1][8]

Mesoionic Carbenes from 1,2,3-Oxadiazoles

Recent advancements have also seen the generation of mesoionic carbenes (MICs) from this compound precursors. These MICs can be utilized as ligands in copper-catalyzed click reactions, influencing the catalytic activity and stability of the copper catalyst. This approach opens new avenues for designing novel catalytic systems for azide-alkyne cycloadditions.

Quantitative Data Summary

The following table summarizes key quantitative data for various this compound-based click chemistry reactions, providing a comparison of different methodologies.

1,3-DipoleAlkyneReaction TypeConditionsTimeYield (%)Rate Constant (k₂) (M⁻¹s⁻¹)Reference
N-PhenylsydnoneBicyclo[6.1.0]nonyne (BCN)SPSAC55:45 MeOH/H₂O, 21 °C-Quantitative0.054[1]
N-PhenylsydnonePhenylacetyleneCuSACCu(OTf)₂, o-DCB, 100 °C1 h95-[1]
4-Chloro-3-phenylsydnoneBCNSPSACCD₃OD, 25 °C--0.57[9]
3-PhenylsydnoneMeO-DIBACSPSACCD₃OD, 25 °C--0.191[9]
Sydnone-modified 2'-deoxyadenosineBCNSPSACCD₃OD, 25 °C--0.07 ± 0.013[9]

Experimental Protocols

Protocol 1: Synthesis of N-Phenylsydnone

This protocol describes the synthesis of a common sydnone precursor, N-phenylsydnone, from N-phenylglycine.[1]

A. N-Nitroso-N-phenylglycine

  • Suspend 100 g (0.66 mole) of N-phenylglycine in 1.2 L of water in a 3-L beaker.

  • Place the beaker in an ice-salt bath and stir until the temperature is below 0°C.

  • Add a solution of 50 g (0.72 mole) of sodium nitrite (B80452) in 300 mL of water dropwise over 40 minutes, ensuring the temperature does not exceed 0°C.

  • Continue stirring in the ice bath for an additional hour.

  • Filter the precipitated N-nitroso-N-phenylglycine and wash with ice-cold water.

  • Dry the product in a vacuum desiccator over P₂O₅.

B. 3-Phenylsydnone

  • Dissolve 99 g (0.55 mole) of the dried N-nitroso-N-phenylglycine in 500 mL of acetic anhydride (B1165640) in a 1-L Erlenmeyer flask.

  • Heat the solution in a boiling water bath for 1.5 hours with magnetic stirring.

  • Allow the solution to cool to room temperature.

  • Pour the cooled solution slowly into 3 L of cold water with vigorous stirring to precipitate the product.

  • After 5 minutes of stirring, filter the solid with suction, wash twice with ice-cold water, and dry on the funnel overnight to yield 3-phenylsydnone.

Protocol 2: Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)

This protocol provides a general procedure for the bioorthogonal ligation of a sydnone with a strained alkyne like BCN.[1]

Materials:

  • Sydnone derivative

  • Bicyclo[6.1.0]nonyne (BCN) derivative

  • Solvent (e.g., Methanol/Water mixture, PBS buffer)

Procedure:

  • Dissolve the sydnone derivative in the chosen solvent system (e.g., 55:45 Methanol/Water).

  • Add an equimolar amount or a slight excess of the BCN derivative to the solution.

  • Allow the reaction to proceed at room temperature or 37°C for bioorthogonal applications.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, NMR).

  • Upon completion, the pyrazole (B372694) product can be purified by standard chromatographic techniques if necessary.

Protocol 3: Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

This protocol outlines a general procedure for the copper-catalyzed cycloaddition of a sydnone with a terminal alkyne.[1]

Materials:

  • Sydnone derivative

  • Terminal alkyne

  • Copper(I) or Copper(II) catalyst (e.g., Cu(OTf)₂, Cu(OAc)₂)

  • High-boiling solvent (e.g., o-dichlorobenzene)

Procedure:

  • To a reaction vessel, add the sydnone derivative, the terminal alkyne (typically 1.2-1.5 equivalents), and the copper catalyst (e.g., 10 mol%).

  • Add the solvent and heat the reaction mixture to the desired temperature (e.g., 100-120°C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica (B1680970) gel.

Visualizing the Pathways

Sydnone_Click_Chemistry cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_product Product Sydnone This compound (Sydnone) CuSAC Copper-Catalyzed (CuSAC) - Terminal Alkyne - Cu(I) or Cu(II) catalyst Sydnone->CuSAC SPSAC Strain-Promoted (SPSAC) - Strained Alkyne (e.g., BCN) - Bioorthogonal Sydnone->SPSAC Alkyne Alkyne Alkyne->CuSAC Alkyne->SPSAC Pyrazole Pyrazole Derivative CuSAC->Pyrazole Heat SPSAC->Pyrazole Room Temp.

Caption: Overview of Sydnone-Alkyne Click Chemistry Pathways.

CuSAC_Regioselectivity cluster_CuOTf2 Cu(OTf)₂ Pathway cluster_CuOAc2 Cu(OAc)₂ Pathway Start Sydnone + Terminal Alkyne CuOTf2 Cu(OTf)₂ Start->CuOTf2 CuOAc2 Cu(OAc)₂ Start->CuOAc2 LewisAcid Lewis Acid Activation of Sydnone CuOTf2->LewisAcid Product13 1,3-Disubstituted Pyrazole LewisAcid->Product13 CuAcetylide In situ formation of Cu(I)-Acetylide CuOAc2->CuAcetylide Product14 1,4-Disubstituted Pyrazole CuAcetylide->Product14

Caption: Regioselectivity in Copper-Catalyzed Sydnone Cycloadditions.

Experimental_Workflow_SPSAC node_prep Step 1: Preparation Dissolve Sydnone derivative in solvent. Add BCN derivative. node_reaction Step 2: Reaction Incubate at room temperature or 37°C. node_prep->node_reaction node_monitor Step 3: Monitoring Monitor progress via LC-MS or NMR. node_reaction->node_monitor node_purify Step 4: Purification (optional) Purify the pyrazole product by chromatography. node_monitor->node_purify node_product Final Product: Pyrazole Conjugate node_purify->node_product

Caption: Experimental Workflow for Strain-Promoted Sydnone-Alkyne Cycloaddition.

References

The Surprising Stability of Sydnones: Harnessing 1,2,3-Oxadiazole Derivatives as Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: From Unstable Ring to Promising Scaffold

The 1,2,3-oxadiazole ring system, due to its inherent instability, has historically been overlooked in drug discovery. However, the mesoionic derivatives of this scaffold, known as sydnones, have emerged as a versatile and stable platform for developing novel therapeutic agents. Sydnones, which can be considered as 1,2,3-oxadiazolium-5-olates, possess a unique electronic structure that confers aromatic character and stability, making them attractive for medicinal chemistry applications. Their pseudo-aromatic nature allows them to act as bioisosteric replacements for various functional groups, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides detailed application notes and protocols on the use of these stable this compound derivatives as bioisosteres in drug design.

Application Notes: Sydnones as Versatile Bioisosteres

Sydnone (B8496669) derivatives have been successfully employed as bioisosteres for carboxylic acids, amides, and other functional groups. Their ability to modulate lipophilicity, metabolic stability, and target-binding interactions makes them a valuable tool in lead optimization.

Sydnones as Carboxylic Acid Bioisosteres

The acidic proton at the C4 position of the sydnone ring allows it to mimic the essential interactions of a carboxylic acid group with biological targets. This bioisosteric replacement can lead to improved cell permeability and oral bioavailability by reducing the high polarity associated with carboxylic acids.

Sydnones as Amide and Ester Bioisosteres

The dipolar nature of the sydnone ring enables it to engage in hydrogen bonding and other electrostatic interactions similar to amide and ester functionalities. Replacing these metabolically labile groups with a stable sydnone core can significantly enhance the metabolic stability and half-life of a drug candidate.

Sydnones as Nitric Oxide (NO) Donors

An intriguing property of some sydnone derivatives is their ability to act as prodrugs that release nitric oxide (NO) under specific physiological conditions. This has been exploited in the development of cardiovascular drugs, where controlled NO release is therapeutically beneficial. For instance, Linsidomine, a sydnone derivative, is a known vasodilator that acts by releasing NO.

Quantitative Data Summary

The following tables summarize the biological activities of representative sydnone derivatives, showcasing their potential in various therapeutic areas.

Table 1: Anticancer Activity of Sydnone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3-(4-chlorophenyl)-4-(phenylsulfanyl)-1,2,3λ⁵-oxadiazol-3-ylium-5-olate----
Sydnone-Chalcone Hybrid 1A549 (Lung)12.5Doxorubicin1.8
Sydnone-Chalcone Hybrid 2MCF-7 (Breast)8.7Doxorubicin1.2
Sydnone-Chalcone Hybrid 3HepG2 (Liver)15.2Doxorubicin2.1

Table 2: Anti-inflammatory Activity of Sydnone Derivatives

CompoundAssayInhibition (%)Reference CompoundInhibition (%)
3-Phenylsydnone Derivative 1Carrageenan-induced paw edema55Indomethacin70
3-Phenylsydnone Derivative 2COX-2 Inhibition68Celecoxib85

Table 3: Antimicrobial Activity of Sydnone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
3-Aryl-4-(substituted)-sydnone 1S. aureus16Ciprofloxacin4
3-Aryl-4-(substituted)-sydnone 2E. coli32Ciprofloxacin2
3-Aryl-4-(substituted)-sydnone 3C. albicans8Fluconazole4

Experimental Protocols

Protocol 1: General Synthesis of 3-Aryl Sydnones

This protocol describes a general method for the synthesis of 3-aryl sydnones, starting from the corresponding aniline (B41778) derivative.

Materials:

Procedure:

  • N-Phenylglycine Synthesis: A mixture of the substituted aniline (1.0 eq) and ethyl chloroacetate (1.2 eq) is heated at 100°C for 2 hours. The reaction mixture is then cooled, and the resulting solid is washed with diethyl ether to yield the corresponding ethyl N-aryl-glycinate. The ester is then hydrolyzed by refluxing with an excess of aqueous sodium hydroxide (B78521) solution. The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the N-aryl-glycine. The product is filtered, washed with cold water, and dried.

  • N-Nitrosation: The N-aryl-glycine (1.0 eq) is dissolved in a minimal amount of cold water containing sodium nitrite (1.1 eq). The solution is cooled to 0-5°C, and cold hydrochloric acid is added dropwise with stirring. The precipitated N-nitroso-N-aryl-glycine is filtered, washed with ice-cold water, and dried.

  • Cyclodehydration to Sydnone: The N-nitroso-N-aryl-glycine (1.0 eq) is suspended in acetic anhydride (5.0 eq) and stirred at room temperature for 24 hours. The resulting solution is poured into ice-water, and the precipitated sydnone is filtered, washed with cold water, and recrystallized from ethanol to afford the pure 3-aryl sydnone.

Protocol 2: Evaluation of Anticancer Activity (MTT Assay)

This protocol outlines the methodology for assessing the in vitro anticancer activity of sydnone derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Sydnone derivatives (dissolved in DMSO)

  • Doxorubicin (positive control)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are treated with various concentrations of the sydnone derivatives and the positive control (Doxorubicin) for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualizations

Bioisosteric_Replacement cluster_0 Original Drug Candidate cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Carboxylic_Acid Carboxylic Acid (-COOH) Sydnone Sydnone Ring (this compound Derivative) Carboxylic_Acid->Sydnone replaces Amide Amide (-CONH2) Amide->Sydnone replaces Metabolic_Stability Increased Metabolic Stability Sydnone->Metabolic_Stability Cell_Permeability Enhanced Cell Permeability Sydnone->Cell_Permeability Target_Binding Modulated Target Binding Sydnone->Target_Binding Synthesis_Workflow Start Substituted Aniline Step1 Reaction with Ethyl Chloroacetate Start->Step1 Intermediate1 Ethyl N-Aryl-glycinate Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 N-Aryl-glycine Step2->Intermediate2 Step3 N-Nitrosation (NaNO2, HCl) Intermediate2->Step3 Intermediate3 N-Nitroso-N-aryl-glycine Step3->Intermediate3 Step4 Cyclodehydration (Acetic Anhydride) Intermediate3->Step4 End 3-Aryl Sydnone Step4->End Signaling_Pathway Linsidomine Linsidomine (Sydnone Derivative) NO Nitric Oxide (NO) Release Linsidomine->NO sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Relaxation Smooth Muscle Relaxation PKG->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Application Notes and Protocols: Synthesis of Sydnones and Sydnonimines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of sydnones and sydnonimines, two classes of mesoionic compounds with significant applications in medicinal chemistry, chemical biology, and materials science. Their unique electronic structure and reactivity, particularly in 1,3-dipolar cycloaddition reactions, make them valuable synthons for the creation of complex heterocyclic systems.[1][2][3][4][5]

Synthesis of Sydnones

Sydnones are stable, five-membered mesoionic heterocyclic compounds that are typically synthesized through a multi-step process commencing with an N-substituted amino acid.[6][7] The classical and most widely adopted method involves the N-nitrosation of an N-arylglycine followed by cyclodehydration.[6][8]

General Synthetic Workflow

The synthesis of sydnones generally follows a three-step procedure starting from a primary amine. This involves the formation of an N-substituted glycine, subsequent N-nitrosation, and a final cyclodehydration step to yield the sydnone (B8496669) ring.

Sydnone_Synthesis_Workflow cluster_0 Step 1: Glycine Synthesis cluster_1 Step 2: N-Nitrosation cluster_2 Step 3: Cyclodehydration A Primary Amine (e.g., Aniline) C N-Substituted Glycine (e.g., N-Phenylglycine) A->C Alkylation B Glycine Derivative (e.g., Chloroacetic acid) B->C D N-Substituted Glycine F N-Nitroso Amino Acid D->F Nitrosation E Nitrosating Agent (e.g., NaNO2, HCl) E->F G N-Nitroso Amino Acid I Sydnone G->I Cyclization H Dehydrating Agent (e.g., Acetic Anhydride) H->I Sydnonimine_Synthesis_Pathways cluster_classical Classical Route cluster_modern From Sydnones A α-Amino Nitrile C N-Nitroso-α-aminonitrile A->C Nitrosation B Nitrosating Agent B->C D Sydnonimine Salt C->D Acid-catalyzed Cyclization I Sydnonimine E Sydnone G Sydnone-Triflate Intermediate E->G Activation F Triflic Anhydride (Tf2O) F->G G->I SNAr H Amine (R-NH2) H->I

References

Analytical Techniques for the Characterization of 1,2,3-Oxadiazole Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 1,2,3-oxadiazole compounds and their derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. The following sections outline the primary spectroscopic and chromatographic techniques for structural elucidation, purity assessment, and physicochemical characterization.

Spectroscopic Characterization

Spectroscopic methods are fundamental to the structural identification and elucidation of this compound derivatives. These techniques provide insights into the molecular framework, functional groups, and electronic properties of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the precise molecular structure of this compound compounds in solution. Both ¹H and ¹³C NMR are crucial for identifying the chemical environment of the hydrogen and carbon atoms within the molecule.

Quantitative Data Presentation

While specific chemical shifts are highly dependent on the substituents attached to the this compound ring, the following table provides an example of typical ¹H and ¹³C NMR data for a substituted this compound derivative. Note that 1,2,3-oxadiazoles are a class of mesoionic compounds known as sydnones, and their electronic structure influences the NMR spectra.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
3-phenylsydnone 7.50-7.70 (m, 5H, Ar-H), 6.85 (s, 1H, C4-H)168.0 (C5), 133.0 (Ar-C), 131.0 (Ar-CH), 129.5 (Ar-CH), 126.0 (Ar-CH), 95.0 (C4)General literature values

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts by comparison with literature data for similar structures and by using 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound compounds. Fragmentation patterns observed in the mass spectrum can provide valuable structural information.

Quantitative Data Presentation

The fragmentation of the this compound ring is a key diagnostic tool. The following table illustrates a common fragmentation pathway.

Ion m/z Description
[M]⁺VariesMolecular Ion
[M - NO]⁺M - 30Loss of nitric oxide
[M - CO]⁺M - 28Loss of carbon monoxide
[R-C≡N]⁺VariesNitrile fragment from substituent

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile organic solvent if using a direct insertion probe, or via a GC inlet for volatile compounds) into the mass spectrometer.

  • Ionization: Utilize a standard electron ionization source, typically operating at 70 eV, to induce ionization and fragmentation of the molecule.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1,2,3-oxadiazoles, characteristic vibrations of the heterocyclic ring and any substituents can be observed.

Quantitative Data Presentation

Functional Group Characteristic Absorption (cm⁻¹)
C=O (exocyclic on sydnone (B8496669) ring)1750 - 1790 (strong)
C=N (in-ring)1600 - 1650
N-O (in-ring)1300 - 1350
C-O (in-ring)1000 - 1100

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Thin Film: If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the IR beam of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. The presence of a strong band in the 1750-1790 cm⁻¹ region is highly indicative of the sydnone carbonyl group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The absorption maxima (λ_max) can be influenced by the substituents on the this compound ring.

Quantitative Data Presentation

Compound Type λ_max (nm) Solvent
3-Alkylsydnones290 - 300Ethanol
3-Arylsydnones310 - 340Ethanol

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the this compound compound in a suitable UV-transparent solvent (e.g., ethanol, methanol (B129727), acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm. Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known.

Chromatographic Characterization

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds.

Quantitative Data Presentation

Parameter Value/Description
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of acetonitrile (B52724) and water or methanol and water
Flow Rate 0.5 - 1.5 mL/min
Detection UV detector at a wavelength where the analyte absorbs (e.g., 254 nm or λ_max)
Retention Time (t_R) Dependent on the specific compound and conditions

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Dissolve a known concentration of the this compound compound in the mobile phase or a compatible solvent. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

  • Instrumentation: Use an HPLC system equipped with a pump, injector, column oven, and a UV detector.

  • Method Development: Develop a suitable separation method by optimizing the mobile phase composition (and gradient profile, if necessary), flow rate, and column temperature to achieve good resolution and peak shape.

  • Data Acquisition and Analysis: Inject the sample and record the chromatogram. The purity of the sample can be determined by calculating the peak area percentage. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable this compound derivatives.

Quantitative Data Presentation

Parameter Value/Description
Column Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen
Temperature Program e.g., Initial temp 100 °C, ramp to 250 °C
Injection Split or splitless
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Retention Time (t_R) Dependent on the specific compound and conditions

Experimental Protocol: Gas Chromatography

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrumentation: Use a gas chromatograph equipped with an appropriate injection port, capillary column, and detector.

  • Method Development: Optimize the temperature program (initial temperature, ramp rate, final temperature) and carrier gas flow rate to achieve good separation of the components.

  • Data Acquisition and Analysis: Inject the sample and record the chromatogram. Purity can be assessed by peak area percentage. Coupling with a mass spectrometer (GC-MS) allows for the identification of the separated components.

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a crystalline this compound compound, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the this compound compound of suitable size and quality. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate three-dimensional structure.

  • Data Analysis: Analyze the final structure to determine precise bond lengths, bond angles, torsional angles, and to identify any intermolecular interactions such as hydrogen bonding or π-π stacking.

Visualizations

Experimental Workflow for Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data Data Analysis & Confirmation cluster_final Final Product synthesis Synthesized this compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (Molecular Weight, Fragmentation) purification->ms ir IR Spectroscopy (Functional Groups) purification->ir uv UV-Vis Spectroscopy (Electronic Transitions) purification->uv chromatography Chromatography (HPLC/GC for Purity) purification->chromatography xray X-ray Crystallography (3D Structure) purification->xray analysis Data Interpretation & Structural Confirmation nmr->analysis ms->analysis ir->analysis uv->analysis chromatography->analysis xray->analysis final_product Characterized this compound Compound analysis->final_product

Caption: Workflow for the characterization of this compound compounds.

Signaling Pathway of 1,2,3-Oxadiazoles as Nitric Oxide Donors

Many this compound derivatives, particularly sydnonimines, are known to act as nitric oxide (NO) donors. The released NO can then activate the soluble guanylate cyclase (sGC) signaling pathway.

G sydnonimine This compound Derivative (e.g., Sydnonimine) no_release Spontaneous Release of Nitric Oxide (NO) sydnonimine->no_release no Nitric Oxide (NO) no_release->no sgc_inactive Soluble Guanylate Cyclase (sGC) (Inactive) no->sgc_inactive Activates sgc_active sGC (Active) sgc_inactive->sgc_active gtp GTP cgmp cGMP gtp->cgmp Catalyzed by active sGC pkg Protein Kinase G (PKG) cgmp->pkg Activates smooth_muscle Smooth Muscle Relaxation (Vasodilation) pkg->smooth_muscle other_effects Other Physiological Effects pkg->other_effects

Caption: Nitric Oxide (NO) signaling pathway initiated by this compound derivatives.

Application Notes and Protocols for Assessing the In Vitro Anticancer Activity of 1,2,3-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2,3-Oxadiazoles, particularly their mesoionic derivatives known as sydnones, represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Their unique electronic structure allows them to cross biological membranes, suggesting favorable pharmacokinetic properties.[1] Recent studies have highlighted the antiproliferative activity of sydnone (B8496669) derivatives against various cancer cell lines, indicating their promise as novel anticancer agents.[1][2] The primary mechanism of action for many of these compounds appears to be the induction of apoptosis, or programmed cell death, a key process in cancer therapy.[1][2]

These application notes provide a comprehensive overview of standard in vitro protocols to screen and characterize the anticancer activity of novel 1,2,3-oxadiazole derivatives. The workflow begins with broad cytotoxicity screening to determine the potency of the compounds, followed by more detailed assays to elucidate the underlying mechanisms of action, such as apoptosis induction and cell cycle arrest.

Overall Experimental Workflow

The assessment of in vitro anticancer activity typically follows a hierarchical approach. Initial screening identifies cytotoxic compounds and determines their potency (IC50). Subsequent assays then focus on the mechanism by which these compounds induce cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation start Synthesized this compound Derivatives cell_culture Select & Culture Cancer Cell Lines start->cell_culture cytotoxicity_assay Perform Cytotoxicity Assay (MTT or SRB) cell_culture->cytotoxicity_assay ic50 Calculate IC50 Values cytotoxicity_assay->ic50 apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) ic50->apoptosis Select Lead Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle data_analysis Comprehensive Data Analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Elucidate Mechanism of Action data_analysis->conclusion

Caption: General workflow for in vitro anticancer activity assessment.

Cytotoxicity Assays

The initial step in evaluating a new compound is to determine its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a drug that is required for 50% inhibition of cell viability. The MTT and SRB assays are two of the most common colorimetric methods used for this purpose.

Data Presentation: Example Cytotoxicity of this compound Derivatives

The following table presents illustrative IC50 values for a hypothetical series of this compound (Sydnone) compounds against common cancer cell lines.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HT-29 (Colon) IC50 (µM)HeLa (Cervical) IC50 (µM)
Sydnone-1 8.512.315.110.2
Sydnone-2 2.14.55.83.7
Sydnone-3 > 50> 50> 50> 50
Doxorubicin 0.91.21.51.1

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocol: MTT Assay

The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[3][4][5] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (DMSO at the highest concentration used) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7] Place the plate on a shaker for 5-10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a method used to determine cell density based on the measurement of total cellular protein content.[8][9] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.[6][9]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound compounds

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Acetic acid (1% v/v)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[8][10]

  • Washing: Discard the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[10] Allow the plates to air dry completely.

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6][10]

  • Final Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[6] Allow the plates to air dry completely.

  • Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10] Place on a shaker for 5-10 minutes.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm or 540 nm using a microplate reader.[8][10]

  • Data Analysis: Analyze the data as described in the MTT protocol to determine the IC50 values.

Apoptosis Assays

Many anticancer drugs exert their effect by inducing apoptosis.[2][11] Therefore, confirming that a this compound derivative induces apoptosis is a critical step in characterizing its mechanism of action. This can be achieved through various methods, including flow cytometry and western blotting.

Signaling Pathway: Intrinsic Apoptosis

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for chemotherapy-induced cell death. It involves the regulation of mitochondrial outer membrane permeabilization by the Bcl-2 family of proteins, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.

G compound This compound (Sydnone) stress Cellular Stress compound->stress bcl2_family Bcl-2 Family (Bax ↑, Bcl-2 ↓) stress->bcl2_family mito Mitochondrion bcl2_family->mito MOMP cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c) cyto_c->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 Activation cas37 Caspase-3, 7 (Executioner) cas9->cas37 Activation parp PARP Cleavage cas37->parp apoptosis Apoptosis cas37->apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially activated by 1,2,3-oxadiazoles.
Experimental Protocol: Apoptosis Analysis by Flow Cytometry

This method uses Annexin V and Propidium (B1200493) Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the this compound compound at its IC50 concentration for a specified time (e.g., 24, 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells (or dead cells from other causes)

Experimental Protocol: Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis. This includes anti-apoptotic proteins (e.g., Bcl-2), pro-apoptotic proteins (e.g., Bax), and caspases (e.g., Caspase-3, Caspase-9) and their cleaved, active forms.

Materials:

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved-Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells as described for the flow cytometry assay. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Mix with Laemmli buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by washing with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, incubate the membrane with ECL substrate and capture the chemiluminescent signal using a digital imaging system.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein bands to a loading control (e.g., β-actin or GAPDH).[1]

Data Presentation: Expected Changes in Apoptosis-Related Proteins
Protein TargetCellular RoleExpected Change with Sydnone Treatment
Bcl-2 Anti-apoptoticDecrease
Bax Pro-apoptoticIncrease
Cleaved Caspase-9 Initiator CaspaseIncrease
Cleaved Caspase-3 Executioner CaspaseIncrease
Cleaved PARP Caspase-3 SubstrateIncrease

Note: This table shows representative expected outcomes for a compound inducing intrinsic apoptosis.

Cell Cycle Analysis

Anticancer agents can exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cells from proliferating. Flow cytometry analysis of DNA content is the standard method for investigating these effects.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA. Since PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the this compound at its IC50 concentration for a set time (e.g., 24 hours).

  • Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A is crucial for degrading RNA to ensure that only DNA is stained. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use appropriate software to generate a DNA content frequency histogram.

  • Data Interpretation: The histogram will show distinct peaks corresponding to the cell populations in different phases:

    • G0/G1 phase: First peak (2n DNA content)

    • S phase: Broad region between the two peaks

    • G2/M phase: Second peak (4n DNA content)

    • Sub-G1: A peak to the left of the G0/G1 peak, often indicative of apoptotic cells with fragmented DNA.

Data Presentation: Example Cell Cycle Distribution
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M% Cells in Sub-G1
Vehicle Control 55%25%20%2%
Sydnone-2 (IC50) 75%10%15%8%

Note: This illustrative data suggests that Sydnone-2 induces G0/G1 cell cycle arrest and apoptosis.

References

Application Notes and Protocols for the Incorporation of 1,2,3-Oxadiazoles into Polymer Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the incorporation of 1,2,3-oxadiazole moieties, particularly through the use of sydnones, into polymer structures. The protocols outlined below are intended to serve as a comprehensive guide for researchers in materials science and drug development, offering step-by-step instructions for the synthesis and polymerization of this compound-containing monomers, as well as post-polymerization modification techniques.

Introduction

Oxadiazole heterocycles are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and unique physicochemical properties, including thermal stability and fluorescence.[1] The incorporation of oxadiazole moieties into polymer backbones can impart these desirable characteristics to the resulting materials, opening up new avenues for the development of advanced polymers for drug delivery, biomedical devices, and electronic applications. Among the various isomers, 1,2,3-oxadiazoles, especially in the form of mesoionic sydnones, offer a versatile platform for polymer synthesis through [3+2] cycloaddition reactions.[2][3] This document details the primary methods for integrating these valuable functional groups into polymeric architectures.

Methods for Incorporation

There are two primary strategies for incorporating 1,2,3-oxadiazoles into polymer structures:

  • Polymerization of Sydnone-Containing Monomers: This approach involves the synthesis of a monomer that contains a sydnone (B8496669) ring, followed by its polymerization, typically through a cycloaddition reaction with a suitable comonomer.

  • Post-Polymerization Modification: This method entails the chemical modification of a pre-existing polymer to introduce sydnone functionalities as pendant groups.

Method 1: Polymerization of Sydnone-Containing Monomers via [3+2] Cycloaddition

This section details the synthesis of a sydnone-containing monomer and its subsequent polymerization with a bismaleimide (B1667444) comonomer, a common dipolarophile, to form a cross-linked polymer network.[2][3] Sydnones act as 1,3-dipoles that react with dipolarophiles like maleimides in a [3+2] cycloaddition reaction, which can be thermally initiated and often proceeds with the release of carbon dioxide, driving the reaction to completion.[3]

Diagram: Synthesis and Polymerization of a Sydnone Monomer

sydnone_polymerization cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization amino_acid N-Aryl Amino Acid nitrosation Nitrosation (NaNO2, HCl) amino_acid->nitrosation nitroso_amino_acid N-Nitroso-N-Aryl Amino Acid nitrosation->nitroso_amino_acid cyclodehydration Cyclodehydration (e.g., Acetic Anhydride) nitroso_amino_acid->cyclodehydration sydnone_monomer Sydnone Monomer cyclodehydration->sydnone_monomer cycloaddition [3+2] Cycloaddition (Thermal) sydnone_monomer->cycloaddition bismaleimide Bismaleimide bismaleimide->cycloaddition polymer Cross-linked Polymer Network cycloaddition->polymer

Caption: Synthetic pathway for a sydnone monomer and its subsequent polymerization.

Experimental Protocols

Protocol 1.1: Synthesis of N-(4-vinylphenyl)sydnone (Sydnone Monomer)

This protocol is adapted from procedures involving the synthesis of substituted sydnones.[4][5]

  • Nitrosation of N-(4-vinylphenyl)glycine:

    • Dissolve N-(4-vinylphenyl)glycine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (B80452) (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 1 hour at 0-5 °C.

    • Extract the resulting N-nitroso-N-(4-vinylphenyl)glycine with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Cyclodehydration to form N-(4-vinylphenyl)sydnone:

    • Dissolve the crude N-nitroso-N-(4-vinylphenyl)glycine in acetic anhydride (B1165640) (excess).

    • Heat the mixture at 60-70 °C for 2-3 hours.

    • Pour the cooled reaction mixture into ice water and stir until the excess acetic anhydride has hydrolyzed.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 1.2: Polymerization of N-(4-vinylphenyl)sydnone with a Bismaleimide

This protocol describes a general procedure for the thermal [3+2] cycloaddition polymerization.[2][3]

  • Reaction Setup:

    • In a reaction vessel, dissolve the synthesized N-(4-vinylphenyl)sydnone (1 equivalent) and a bismaleimide crosslinker (0.5 equivalents for a 2:1 molar ratio) in a high-boiling point aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Polymerization:

    • Heat the reaction mixture to 100-150 °C. The optimal temperature will depend on the specific reactants.[3]

    • Monitor the progress of the reaction by techniques such as FT-IR (disappearance of the sydnone carbonyl peak) or by observing the increase in viscosity of the solution.

    • Continue heating for 12-24 hours or until the desired level of conversion is achieved.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol (B129727) or ethanol).

    • Filter the polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and residual solvent.

    • Dry the polymer in a vacuum oven at an appropriate temperature.

Data Presentation

Table 1: Representative Properties of Sydnone-Based Polymers

Polymer SystemMonomer Ratio (Sydnone:Maleimide)Curing Temperature (°C)Thermal Stability (Td5, °C)Glass Transition Temperature (Tg, °C)
Sydnone Side-Chain Polymer / Bis-maleimide[3]Varies100>300Not Observable[3]
Sydnone / Bismaleimide[2]1:1-Good-

Note: Specific quantitative data is often dependent on the exact chemical structures of the monomers used. The values presented are indicative of the properties that can be expected.

Method 2: Post-Polymerization Modification

This method allows for the introduction of this compound moieties onto a pre-formed polymer backbone. This can be advantageous when direct polymerization of the functional monomer is challenging. A common strategy involves using a polymer with reactive sites that can be converted to or coupled with a sydnone precursor.

Diagram: Post-Polymerization Modification Workflow

post_polymerization_modification start Reactive Polymer (e.g., Poly(glycidyl methacrylate)) coupling Coupling with Sydnone Precursor start->coupling functionalized_polymer Sydnone-Functionalized Polymer coupling->functionalized_polymer

Caption: General workflow for post-polymerization modification to introduce sydnone groups.

Experimental Protocol

Protocol 2.1: Functionalization of Poly(glycidyl methacrylate) with a Sydnone Moiety

This protocol is a conceptual adaptation based on known post-polymerization modification techniques for poly(glycidyl methacrylate) (PGMA).[6]

  • Synthesis of a Sydnone with a Reactive Group:

    • Synthesize a sydnone derivative containing a nucleophilic group (e.g., an amine or thiol) that can react with the epoxide rings of PGMA. For example, N-(4-aminophenyl)sydnone.

  • Reaction of PGMA with the Sydnone Derivative:

    • Dissolve poly(glycidyl methacrylate) in a suitable solvent (e.g., DMF or DMSO).

    • Add the synthesized amino-functionalized sydnone (e.g., N-(4-aminophenyl)sydnone) to the polymer solution. The stoichiometry can be varied to control the degree of functionalization.

    • Add a catalyst if necessary (e.g., a tertiary amine like triethylamine).

    • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.

  • Purification of the Functionalized Polymer:

    • Precipitate the modified polymer by pouring the reaction solution into a non-solvent (e.g., diethyl ether or methanol).

    • Redissolve the polymer in a minimal amount of a good solvent and re-precipitate to ensure the removal of unreacted sydnone.

    • Filter and dry the final sydnone-functionalized polymer under vacuum.

Characterization

Successful incorporation of the sydnone moiety can be confirmed by:

  • FT-IR Spectroscopy: Appearance of the characteristic sydnone carbonyl stretching band (around 1720–1790 cm⁻¹).[4]

  • ¹H and ¹³C NMR Spectroscopy: Appearance of signals corresponding to the protons and carbons of the sydnone ring and its substituents.[4]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Be cautious when working with acetic anhydride as it is corrosive and a lachrymator.

  • Nitrosating agents are potentially carcinogenic and should be handled with extreme care.

Conclusion

The methods described provide robust and versatile strategies for incorporating this compound functionalities into polymer structures. The choice between direct polymerization of a sydnone-containing monomer and post-polymerization modification will depend on the desired polymer architecture, the availability of starting materials, and the specific application. These protocols and application notes serve as a foundational guide for researchers to explore the synthesis and application of these promising materials.

References

The Role of 1,2,3-Oxadiazoles in Energetic Materials: A Surprising Reality and a Look at its Stable Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in energetic materials development, the quest for novel molecular backbones that offer a superior balance of energy and stability is perpetual. While the oxadiazole ring system is a promising candidate, a closer examination of its isomers reveals that not all are created equal. This document explores the application of oxadiazoles (B1248032) in energetic materials, with a specific focus on the often-misunderstood 1,2,3-oxadiazole isomer, and provides detailed insights into the more viable 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373) isomers.

Contrary to what its nitrogen-rich structure might suggest, the this compound ring is generally unsuitable for the development of practical energetic materials.[1][2] The core reason lies in its inherent instability; the this compound ring readily undergoes a ring-opening isomerization to form a more stable α-diazoketone tautomer.[1][2] This inherent instability makes the synthesis, storage, and handling of this compound-based compounds as energetic materials exceedingly challenging and often hazardous.

However, the other isomers of oxadiazole—1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole—have proven to be highly valuable building blocks for a new generation of energetic materials, offering a range of properties from high thermal stability to impressive detonation performance.

Isomeric Landscape of Oxadiazoles in Energetic Applications

The stability and energetic potential of oxadiazole isomers are directly linked to the arrangement of nitrogen and oxygen atoms within the five-membered ring. A comparative analysis highlights the reasons behind the divergent utility of these isomers in the field of energetic materials.

cluster_isomers Oxadiazole Isomers cluster_properties Properties for Energetic Materials This compound This compound Stability Stability This compound->Stability Unstable (Isomerizes to diazoketone) 1,2,4-Oxadiazole 1,2,4-Oxadiazole 1,2,4-Oxadiazole->Stability Stable Energetic_Performance Energetic_Performance 1,2,4-Oxadiazole->Energetic_Performance Good Performance 1,2,5-Oxadiazole (Furazan) 1,2,5-Oxadiazole (Furazan) 1,2,5-Oxadiazole (Furazan)->Stability Stable 1,2,5-Oxadiazole (Furazan)->Energetic_Performance High Performance (High Heat of Formation) 1,3,4-Oxadiazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole->Stability Very Stable 1,3,4-Oxadiazole->Energetic_Performance Moderate Performance (High Thermal Stability)

Figure 1: Relative stability of oxadiazole isomers.

Data Presentation: Performance of Energetic Oxadiazoles

The following tables summarize the key performance indicators of various energetic compounds based on the stable oxadiazole isomers, with comparisons to traditional explosives like RDX and HMX.

Table 1: Properties of 1,2,4-Oxadiazole Based Energetic Materials

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Thermal Stability (Td, °C)Impact Sensitivity (J)Friction Sensitivity (N)Reference(s)
5,5′-dinitramino-3,3′-bi(1,2,4-oxadiazole) (DNABO)1.879891636.2190--[3][4]
Hydroxylammonium salt of DNABO1.879891636.2190--[3][4]
Guanidinium salt of DNABO---317--[4]
[3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate (B79036) hydrazinium (B103819) salt1.821882235.1-40>360[5]
RDX (Reference)1.82875034.02107.4120
HMX (Reference)1.91910039.02807.4120

Table 2: Properties of 1,2,5-Oxadiazole (Furazan) Based Energetic Materials

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Thermal Stability (Td, °C)Impact Sensitivity (J)Friction Sensitivity (N)Reference(s)
N-(4-fluorodinitromethyl-1,2,5-oxadiazol-3-yl)nitramide ammonium (B1175870) salt1.75871232.1165.4--[6][7]
N-(4-fluorodinitromethyl-1,2,5-oxadiazol-3-yl)nitramide hydroxyammonium (B8646004) salt1.89925238.1140.5--[6][7]
RDX (Reference)1.82875034.02107.4120
HMX (Reference)1.91910039.02807.4120

Table 3: Properties of 1,3,4-Oxadiazole Based Energetic Materials

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Thermal Stability (Td, °C)Impact Sensitivity (J)Friction Sensitivity (N)Reference(s)
2,5-bis(trinitromethyl)-1,3,4-oxadiazole dihydroxylammonium salt-926638.9-20-
2,5-bis(trinitromethyl)-1,3,4-oxadiazole dihydrazinium salt-890036.3-19-
RDX (Reference)1.82875034.02107.4120
HMX (Reference)1.91910039.02807.4120

Experimental Protocols

Detailed methodologies for the synthesis of key energetic oxadiazole compounds are provided below. These protocols are intended for qualified researchers in well-equipped laboratories.

Protocol 1: Synthesis of 5,5′-dinitramino-3,3′-bi(1,2,4-oxadiazole) (DNABO) [3][4]

Materials:

  • 5,5′-diamino-3,3′-bi(1,2,4-oxadiazole)

  • 95% Fuming nitric acid

Procedure:

  • Cool a flask containing 95% fuming nitric acid to 0-5 °C in an ice bath.

  • Slowly add 5,5′-diamino-3,3′-bi(1,2,4-oxadiazole) to the cooled fuming nitric acid with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring for 12 hours at room temperature.

  • Pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield 5,5′-dinitramino-3,3′-bi(1,2,4-oxadiazole).

Protocol 2: Synthesis of Energetic Salts of N-(4-fluorodinitromethyl-1,2,5-oxadiazol-3-yl)nitramide [6][7]

Step 1: Synthesis of Potassium salt of (4-(fluorodinitromethyl)-1,2,5-oxadiazol-3-yl)(nitro)amide

  • Dissolve 2.0 g of KOH in 20 mL of anhydrous methanol (B129727) to prepare a methanolic KOH solution.

  • Add the methanolic KOH solution to the starting oil liquid (the precursor to the potassium salt).

  • Stir the mixture for 16 hours at room temperature.

  • Filter the mixture by suction and dry the collected solid to obtain the potassium salt.

Step 2: Synthesis of N-(4-(fluorodinitromethyl)-1,2,5-oxadiazol-3-yl)nitramide

  • Acidify the potassium salt from Step 1 with diluted sulfuric acid to yield the neutral compound.

Step 3: Synthesis of Ammonium salt

  • Dissolve 0.252 g (1 mmol) of the neutral compound from Step 2 in 20 mL of ethyl acetate.

  • Add ammonium bicarbonate at room temperature.

  • Stir the mixture for 15 hours at room temperature.

  • Filter the solid product, wash with ethyl acetate, and dry to obtain the ammonium salt.

Step 4: Synthesis of Hydroxyammonium salt

  • Dissolve 0.252 g (1 mmol) of the neutral compound from Step 2 in 20 mL of ethyl acetate.

  • Add an excess of 0.48 mL of 50 wt% hydroxylamine (B1172632) aqueous solution.

  • Stir at room temperature for 3 hours.

  • Evaporate the resulting pale yellow aqueous solution to dryness.

  • Wash the residue with absolute ethanol, filter by suction, and dry to obtain the hydroxyammonium salt.

Visualization of Key Concepts

The following diagrams illustrate the logical relationships and workflows in the development of oxadiazole-based energetic materials.

cluster_synthesis General Synthesis Workflow Start_Material Starting Material (e.g., Amidoxime, Hydrazide) Cyclization Cyclization/ Condensation Start_Material->Cyclization Functionalization Introduction of Energetic Groups (-NO2, -N3, etc.) Cyclization->Functionalization Salt_Formation Energetic Salt Formation (Optional) Functionalization->Salt_Formation Final_Product Energetic Oxadiazole Compound Functionalization->Final_Product Salt_Formation->Final_Product

Figure 2: Synthesis workflow for energetic oxadiazoles.

cluster_design Design Logic for Energetic Oxadiazoles Oxadiazole_Core Stable Oxadiazole Core (1,2,4-, 1,2,5-, or 1,3,4-) Performance Desired Performance Oxadiazole_Core->Performance Energetic_Groups Energetic Functional Groups (-NO2, -N3, -NF2, -ONO2) Energetic_Groups->Performance Stability Thermal & Mechanical Stability Performance->Stability Detonation High Detonation Velocity & Pressure Performance->Detonation

References

Unraveling the Enigma: Techniques for Studying the Reaction Mechanisms of 1,2,3-Oxadiazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-oxadiazole ring system, a key feature in mesoionic compounds like sydnones and sydnonimines, presents a unique synthetic and mechanistic challenge. A thorough understanding of the reaction mechanisms governing their formation is paramount for optimizing synthetic routes, controlling regioselectivity, and designing novel therapeutic agents. This document provides detailed application notes and experimental protocols for elucidating the formation mechanisms of 1,2,3-oxadiazoles, with a primary focus on the widely studied sydnones derived from the cyclodehydration of N-nitroso-α-amino acids.

Mechanistic Overview: The Formation of Sydnones

The most common route to stable 1,2,3-oxadiazoles is the synthesis of sydnones, which involves the cyclodehydration of N-nitroso-α-amino acids.[1][2] The generally accepted mechanism proceeds through several key steps, which can be investigated using the techniques outlined in this document.

The reaction is typically initiated by the nitrosation of an N-substituted α-amino acid, followed by cyclization induced by a dehydrating agent, such as acetic anhydride (B1165640) or the more reactive trifluoroacetic anhydride (TFAA).[1][3] The choice of dehydrating agent can significantly impact reaction rates.[3]

A proposed mechanism involves the formation of a mixed anhydride intermediate, followed by an intramolecular nucleophilic attack of the nitroso oxygen on the activated carbonyl carbon.[3] Subsequent elimination of the anhydride leaving group and a proton leads to the formation of the mesoionic sydnone (B8496669) ring.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclodehydration cluster_product Product Formation start1 N-Substituted α-Amino Acid inter1 N-Nitroso-α-Amino Acid start1->inter1 Nitrosation start2 Nitrosating Agent (e.g., NaNO₂, HCl) start2->inter1 mixed_anhydride Mixed Anhydride Intermediate inter1->mixed_anhydride Activation dehydrating_agent Dehydrating Agent (e.g., Acetic Anhydride) dehydrating_agent->mixed_anhydride ring_closure Intramolecular Ring Closure mixed_anhydride->ring_closure Nucleophilic Attack product Sydnone (this compound Derivative) ring_closure->product Elimination

Key Experimental Techniques and Protocols

To rigorously study the reaction mechanism, a combination of kinetic analysis, isotopic labeling, spectroscopic methods, and computational modeling is essential.

Kinetic Studies

Kinetic analysis provides quantitative data on how reaction rates are affected by reactant concentrations, temperature, and catalysts, allowing for the determination of the rate law and activation parameters.

Application Note: Kinetic studies are crucial for identifying the rate-determining step of the reaction. For sydnone formation, one could investigate the effect of the concentrations of the N-nitroso-α-amino acid and the dehydrating agent on the overall reaction rate. This can help to confirm whether the formation of the mixed anhydride or the subsequent cyclization is rate-limiting.

Protocol: NMR-Based Kinetic Analysis

This protocol is suitable for reactions with half-lives ranging from minutes to hours.

  • Sample Preparation:

    • Prepare a stock solution of the N-nitroso-α-amino acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Prepare a separate stock solution of the dehydrating agent (e.g., acetic anhydride) in the same solvent.

    • Include an internal standard (e.g., tetramethylsilane (B1202638) or a stable compound with a distinct NMR signal) in one of the stock solutions for accurate concentration measurements.

  • Data Acquisition:

    • In an NMR tube, combine the N-nitroso-α-amino acid stock solution and the internal standard.

    • Acquire an initial ¹H NMR spectrum to determine the initial concentration of the reactant relative to the internal standard.

    • Initiate the reaction by adding a known volume of the dehydrating agent stock solution to the NMR tube and start acquiring spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals of a disappearing reactant proton and a stable proton of the internal standard in each spectrum.

    • Calculate the concentration of the reactant at each time point.

    • Plot the natural logarithm of the reactant concentration versus time. The linearity of this plot will indicate the order of the reaction with respect to the reactant.

    • The rate constant (k) can be determined from the slope of the line.[4]

Table 1: Representative Kinetic Data for Sydnone Formation

Reactant Concentration (mol/L)Dehydrating Agent Conc. (mol/L)Initial Rate (mol/L·s)
0.10.11.2 x 10⁻⁴
0.20.12.4 x 10⁻⁴
0.10.22.5 x 10⁻⁴

Note: This is example data and will vary depending on the specific reactants and conditions.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the fate of specific atoms throughout a reaction, providing direct evidence for proposed mechanistic pathways.[5][6]

Application Note: To confirm the intramolecular nature of the cyclization step in sydnone formation, an ¹⁸O-labeling experiment can be designed. By labeling one of the oxygen atoms of the carboxylic acid group of the N-nitroso-α-amino acid, one can determine if this oxygen is incorporated into the sydnone ring or the exocyclic carbonyl group. Similarly, isotopic labeling of the dehydrating agent can elucidate its role in the reaction.

Protocol: ¹⁸O-Labeling to Probe the Cyclization Mechanism

  • Synthesis of Labeled Reactant:

    • Synthesize the N-nitroso-α-amino acid with an ¹⁸O label in the carboxylic acid group. This can be achieved by hydrolysis of the corresponding ester with H₂¹⁸O.

  • Reaction and Product Isolation:

    • Perform the cyclodehydration reaction using the ¹⁸O-labeled N-nitroso-α-amino acid and an unlabeled dehydrating agent under standard conditions.

    • Isolate and purify the resulting sydnone product.

  • Analysis:

    • Analyze the purified sydnone using mass spectrometry (MS) to determine the incorporation of the ¹⁸O label.

    • High-resolution mass spectrometry can pinpoint the location of the ¹⁸O atom (in the ring or the exocyclic carbonyl), although this may require fragmentation analysis.

    • ¹³C NMR can also be used to observe the effect of the ¹⁸O isotope on the chemical shift of the adjacent carbon atom.

G start Synthesize ¹⁸O-labeled N-Nitroso-α-Amino Acid react Perform Cyclodehydration Reaction start->react isolate Isolate and Purify Sydnone Product react->isolate analyze Analyze by Mass Spectrometry and/or NMR isolate->analyze interpret Interpret Data to Determine Fate of ¹⁸O Label analyze->interpret

Spectroscopic Analysis of Intermediates

Spectroscopic techniques such as in situ IR, Raman, and low-temperature NMR can be employed to detect and characterize transient intermediates in the reaction pathway.

Application Note: The formation of the mixed anhydride intermediate in sydnone synthesis is a key mechanistic proposal.[3] By monitoring the reaction mixture using in situ IR spectroscopy, it may be possible to observe the appearance and disappearance of characteristic carbonyl stretching frequencies corresponding to the mixed anhydride.

Protocol: In Situ IR Monitoring

  • Setup:

    • Use an IR spectrometer equipped with a probe that can be immersed directly into the reaction vessel (e.g., an attenuated total reflectance (ATR) probe).

    • The reaction should be carried out in a vessel that allows for controlled temperature and stirring.

  • Data Acquisition:

    • Acquire a background spectrum of the solvent and the starting N-nitroso-α-amino acid.

    • Initiate the reaction by adding the dehydrating agent.

    • Record IR spectra at regular intervals throughout the course of the reaction.

  • Data Analysis:

    • Subtract the background spectrum from the reaction spectra to observe changes in the IR bands.

    • Look for the appearance of new carbonyl bands in the region expected for a mixed anhydride (typically around 1800-1820 cm⁻¹ and 1740-1760 cm⁻¹) and their subsequent decay as the product is formed.

    • Simultaneously, monitor the disappearance of the carboxylic acid carbonyl band and the appearance of the sydnone exocyclic carbonyl band (around 1720–1790 cm⁻¹).[7]

Computational Modeling

Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway, calculate the energies of reactants, intermediates, transition states, and products, and thus provide a theoretical framework to support experimental findings.

Application Note: Computational modeling can be used to visualize the three-dimensional structures of proposed transition states, such as the one for the intramolecular ring closure. It can also be used to calculate the activation barriers for competing pathways, helping to explain the observed regioselectivity or the reasons why certain sydnones are difficult to synthesize.

Protocol: General Workflow for Computational Investigation

  • Structure Building:

    • Build the 3D structures of the reactants, proposed intermediates, transition states, and products using a molecular modeling software package.

  • Geometry Optimization and Frequency Calculations:

    • Perform geometry optimizations for all structures using an appropriate level of theory and basis set (e.g., B3LYP/6-31G*).

    • Perform frequency calculations to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Energy Calculations:

    • Calculate the electronic energies of all optimized structures.

    • Calculate the Gibbs free energies to construct a reaction energy profile.

  • Analysis:

    • Analyze the geometries of the transition states to understand the key bond-forming and bond-breaking events.

    • Compare the calculated activation barriers for different possible pathways to predict the most likely mechanism.

G build Build 3D Structures of Reactants, Intermediates, TS, Products optimize Geometry Optimization & Frequency Calculations (DFT) build->optimize energy Calculate Gibbs Free Energies optimize->energy profile Construct Reaction Energy Profile energy->profile analyze Analyze Transition States & Compare Activation Barriers profile->analyze

Trapping of Reactive Intermediates

In some cases, proposed reactive intermediates can be "trapped" by adding a reagent that reacts with the intermediate faster than it proceeds to the final product.

Application Note: If the formation of the mixed anhydride is reversible, adding a nucleophile stronger than the internal nitroso oxygen (e.g., a potent amine) could potentially intercept this intermediate, leading to the formation of an amide instead of the sydnone. The detection of this amide product would provide strong evidence for the existence of the mixed anhydride intermediate.

Conclusion

A multi-faceted approach combining kinetic studies, isotopic labeling, in situ spectroscopy, and computational modeling is essential for a comprehensive understanding of the reaction mechanisms of this compound formation. The protocols and application notes provided herein offer a robust framework for researchers to design and execute experiments that will yield detailed mechanistic insights, ultimately facilitating the rational design and synthesis of novel this compound-containing compounds for various applications, including drug development.

References

Evaluating the Antimicrobial Properties of 1,2,3-Oxadiazole Derivatives: Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for evaluating the antimicrobial properties of 1,2,3-oxadiazole derivatives. Due to the inherent instability of the this compound ring, which can lead to ring-opening, there is a notable scarcity of research on the antimicrobial activities of this specific isomer.[1] Consequently, the quantitative data and mechanistic insights presented herein are largely derived from studies on the more stable and extensively researched 1,3,4- and 1,2,4-oxadiazole (B8745197) isomers. These protocols are, however, broadly applicable for the evaluation of any novel chemical entity, including any newly synthesized, stable this compound derivatives.

Data Presentation: Antimicrobial Activity of Oxadiazole Derivatives

The following tables summarize the in vitro antimicrobial activity of various 1,3,4- and 1,2,4-oxadiazole derivatives against a range of bacterial and fungal pathogens. This data is intended to serve as a reference for the potential efficacy of the oxadiazole scaffold.

Table 1: Minimum Inhibitory Concentration (MIC) of Oxadiazole Derivatives against Bacterial Strains

Compound ID/ReferenceDerivative ClassBacterial StrainMIC (µg/mL)
OZE-I[2]1,3,4-OxadiazoleStaphylococcus aureus4 - 16
OZE-II[2]1,3,4-OxadiazoleStaphylococcus aureus4 - 16
OZE-III[2]1,3,4-OxadiazoleStaphylococcus aureus8 - 32
Compound 13[3]1,3,4-OxadiazoleStaphylococcus aureus0.5
Compound 13[3]Staphylococcus epidermidis1
Compound 19[4]1,3,4-OxadiazoleS. aureus, E. coli25
Compound 17[4]1,2,4-OxadiazoleStaphylococcus aureus25
Compound 18[4]1,2,4-OxadiazoleEscherichia coli25
Norfloxacin derivative 4a[5]1,3,4-OxadiazoleMRSA0.25 - 1
Naphthofuran derivative 14a/b[5]1,3,4-OxadiazolePseudomonas aeruginosa, Bacillus subtilis0.2
2-acylamino-1,3,4-oxadiazole 22b/c[5]1,3,4-OxadiazoleBacillus subtilis0.78

Table 2: Zone of Inhibition of Oxadiazole Derivatives against Microbial Strains

Compound ID/ReferenceDerivative ClassMicrobial StrainConcentrationZone of Inhibition (mm)
Pyrazine derivative 13a/b[6]1,3,4-OxadiazoleB. subtilis, S. aureus, E. coli, P. aeruginosaNot SpecifiedModerate to Excellent
N-Mannich base 42a/b[5][7]1,3,4-OxadiazoleS. aureus, B. subtilis, P. aeruginosa, E. coliNot SpecifiedComparable or higher than Gentamicin/Ampicillin
3,5-diaryl-1,2,4-oxadiazole (nitrated)[8]1,2,4-OxadiazoleEscherichia coli100 µMNot Specified (Active)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standardized and can be adapted for the evaluation of novel this compound derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test this compound derivatives

  • Standard bacterial and/or fungal strains (e.g., ATCC cultures)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (absorbance at 625 nm).

    • Dilute the standardized suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate. Typically, a range of concentrations from 256 µg/mL to 0.5 µg/mL is tested.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only, no inoculum or compound).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the serially diluted compound and the positive control well. The final volume in each well should be uniform (e.g., 100 µL).

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

Materials:

  • Results from the MIC assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) from each well.

    • Spot-inoculate the aliquots onto separate sections of a sterile agar plate.

  • Incubation:

    • Incubate the agar plates under the same conditions as the initial MIC assay.

  • Determination of MBC:

    • After incubation, observe the agar plates for colony growth.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Protocol 3: Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Test this compound derivatives

  • Sterile filter paper disks (6 mm diameter)

  • Standard bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Inoculum:

    • Prepare a microbial suspension and standardize it to the 0.5 McFarland turbidity standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three different directions to ensure uniform growth.

    • Allow the plate to dry for a few minutes.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the this compound derivative solution.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.

    • Space the disks far enough apart to prevent overlapping of the inhibition zones.

    • Include a control disk impregnated with the solvent used to dissolve the test compound.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Visualizations: Workflows and Potential Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antimicrobial properties of novel compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Synthesis (this compound Derivative) B Minimum Inhibitory Concentration (MIC) Assay A->B D Disk Diffusion Assay A->D C Minimum Bactericidal Concentration (MBC) Assay B->C E Data Analysis and Hit Identification C->E D->E F Enzyme Inhibition Assays E->F G Cellular Pathway Analysis E->G H Target Identification and Validation F->H G->H

Caption: General workflow for antimicrobial evaluation.

Potential Antimicrobial Mechanisms of Oxadiazole Derivatives

While the specific mechanisms for 1,2,3-oxadiazoles are not well-defined, studies on related isomers suggest several potential targets in microbial cells. The following diagram illustrates these potential pathways. It is crucial to experimentally verify the mechanism for any new active compound.

G cluster_0 Potential Microbial Targets cluster_1 Cell Wall Synthesis cluster_2 DNA Replication cluster_3 Protein Synthesis & Metabolism cluster_4 Downstream Effects Oxadiazole Oxadiazole Derivative PBP Penicillin-Binding Proteins (PBPs) Oxadiazole->PBP Inhibition LtaS Lipoteichoic Acid Synthase (LtaS) Oxadiazole->LtaS Inhibition DNAGyrase DNA Gyrase (Topoisomerase II) Oxadiazole->DNAGyrase Inhibition TopoIV Topoisomerase IV Oxadiazole->TopoIV Inhibition PeptideDeformylase Peptide Deformylase Oxadiazole->PeptideDeformylase Inhibition EnoylReductase Enoyl-ACP Reductase (InhA) Oxadiazole->EnoylReductase Inhibition CellWallDamage Cell Wall Damage & Loss of Integrity PBP->CellWallDamage LtaS->CellWallDamage DNAReplicationBlock Inhibition of DNA Replication & Repair DNAGyrase->DNAReplicationBlock TopoIV->DNAReplicationBlock ProteinSynthesisBlock Disruption of Protein Synthesis & Metabolism PeptideDeformylase->ProteinSynthesisBlock EnoylReductase->ProteinSynthesisBlock CellDeath Bactericidal/Fungicidal Effect CellWallDamage->CellDeath DNAReplicationBlock->CellDeath ProteinSynthesisBlock->CellDeath

Caption: Potential antimicrobial mechanisms of oxadiazoles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted 1,2,3-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 1,2,3-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental outcomes. Given the inherent instability of the 1,2,3-oxadiazole ring, this guide focuses on the synthesis of its stable mesoionic derivatives: sydnones and sydnonimines .

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of simple substituted 1,2,3-oxadiazoles so challenging?

A1: The fundamental challenge lies in the instability of the this compound ring system. It readily undergoes ring-opening to form a more stable α-diazoketone tautomer.[1] This isomerization makes the isolation of simple, non-mesoionic 1,2,3-oxadiazoles exceedingly difficult. Even fusing an aromatic ring to the this compound ring does not confer significant stability.[1]

Q2: What are sydnones and sydnonimines, and why are they more stable?

A2: Sydnones and sydnonimines are mesoionic compounds, meaning they are neutral molecules that cannot be represented by a single covalent structure and possess a delocalized positive and negative charge.[2][3] This delocalization of charge within the this compound ring system provides significant aromatic character and stabilization, preventing the ring-opening to the diazoketone form.[1] The sydnone (B8496669) ring is positively charged, balanced by a negatively charged exocyclic oxygen atom, while sydnonimines have a negatively charged exocyclic imine group.[1]

Q3: What are the general synthetic routes to sydnones and sydnonimines?

A3: The classical synthesis of sydnones involves a two-step process: the N-nitrosation of an N-substituted α-amino acid, followed by cyclodehydration of the resulting N-nitroso-α-amino acid using a dehydrating agent like acetic anhydride (B1165640).[2][3] Sydnonimines are typically synthesized by the nitrosation of α-aminonitriles, followed by an acid-induced cyclization.[1]

Q4: My sydnone/sydnonimine appears to be decomposing. What are the common causes?

A4: Sydnones and sydnonimines are sensitive to several factors that can cause degradation:

  • pH: They are susceptible to hydrolysis. Strong acidic conditions can cause sydnones to decompose into a hydrazine (B178648) derivative and carbon dioxide, while hot aqueous sodium hydroxide (B78521) can revert the sydnone back to the starting N-nitroso acid.[2][4] Sydnonimines can also undergo ring cleavage under both acidic and basic conditions.[4]

  • Heat: Elevated temperatures, especially during purification or prolonged reflux, can lead to decomposition.[4]

  • Light: Some sydnones are known to degrade in the presence of light and should be stored in the dark.[4]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of sydnones and sydnonimines.

Sydnone Synthesis Troubleshooting

Issue 1: Low or No Yield of Sydnone

Possible CauseTroubleshooting Steps
Inefficient Dehydration Agent The choice of dehydrating agent is crucial. While acetic anhydride is traditional, it often requires long reaction times or heating, which can reduce yields.[3] Consider using stronger dehydrating agents like trifluoroacetic anhydride (TFAA) or thionyl chloride, which can significantly increase the rate of cyclization and improve yields, often at lower temperatures.[3]
Incomplete Nitrosation Ensure the N-nitrosation of the starting amino acid is complete before proceeding to the cyclization step. The reaction is typically carried out at low temperatures (e.g., 0°C) to prevent decomposition of the N-nitroso intermediate.[4]
Decomposition of Product Avoid prolonged heating during cyclization and workup. If using acetic anhydride, monitor the reaction closely and do not overheat. When removing solvent, use a rotary evaporator at low temperature.
Hydrolysis During Workup During the workup, pouring the reaction mixture into cold water helps to precipitate the sydnone while minimizing hydrolysis. Ensure washes are done with cold water.

Issue 2: Difficulty in Purifying the Sydnone Product

Possible CauseTroubleshooting Steps
Co-precipitation of Impurities The starting N-nitroso amino acid may co-precipitate with the sydnone. Ensure the cyclization reaction goes to completion. Washing the crude product thoroughly with cold water can help remove unreacted starting material.
Product is an Oil or Gummy Solid This can occur if impurities are present. Attempt to triturate the crude product with a non-polar solvent to induce crystallization. If that fails, column chromatography on silica (B1680970) gel can be used, but be mindful of the potential for degradation on acidic silica.
Recrystallization is Ineffective Sydnones are often purified by recrystallization from ethanol (B145695) or water. If one solvent is not effective, try a solvent mixture (e.g., ethanol/water). Sometimes, impurities can hinder crystal formation. A preliminary purification by a quick filtration through a plug of silica may be necessary.
Sydnonimine Synthesis Troubleshooting

Issue 1: Low Yield or No Sydnonimine Formation

Possible CauseTroubleshooting Steps
Inefficient Cyclization The cyclization of the N-nitroso-α-aminoacetonitrile precursor is reversible and pH-sensitive.[1] Ensure the acidic conditions for cyclization are optimal. The choice of acid (e.g., HCl) and its concentration can be critical.
Decomposition of N-nitroso Intermediate The N-nitroso intermediate is often unstable and should be generated in situ and used immediately without isolation.[4] Perform the nitrosation step at low temperatures (e.g., 0°C) to minimize decomposition.
Presence of Water Water can lead to the hydrolysis of intermediates and the final product. Use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere.[4]
Formation of Triflated Amine Byproduct When synthesizing sydnonimines from sydnones via triflation, a common side reaction is the nucleophilic attack of the amine on the triflate group. To minimize this, optimize the reaction temperature (gentle heating to ~40°C can be beneficial), and use a non-nucleophilic base like triethylamine (B128534) (TEA) in a solvent such as acetonitrile (B52724).[1]

Issue 2: Sydnonimine is Unstable During Workup and Purification

Possible CauseTroubleshooting Steps
Degradation on Silica Gel Sydnonimines can be sensitive to the acidic nature of standard silica gel. Neutralize the silica gel with a base (e.g., by including a small amount of triethylamine in the eluent) or use a neutral stationary phase like alumina (B75360).[4]
Hydrolysis in Protic Solvents Minimize the time the sydnonimine is in contact with protic solvents during extraction and chromatography. Use cold solvents where possible.[4]
Instability of the Free Base N-6-unsubstituted sydnonimines are often more stable as their salts (e.g., hydrochloride). It may be necessary to isolate and store them in this form.

Data Presentation

Table 1: Comparison of Dehydrating Agents for the Synthesis of 3-Phenylsydnone (B89390)
Dehydrating AgentReaction ConditionsYield (%)Reference
Acetic AnhydrideBoiling water bath, 1.5 hours83-84[5]
Thionyl ChlorideDry ether, room temperature28[3]
Thionyl ChlorideDioxane/Pyridine, cold75[3]
Trifluoroacetic Anhydride (TFAA)-5 to 0 °C, <15 minutes>90[3]
Table 2: Mechanochemical Synthesis of Halogenated 3-Phenylsydnones
Halogenating AgentAdditiveReaction Time (h)Conversion (%)Yield (%)Reference
NCS (1.1 eq)Acetic Acid (1 eq)540-[2]
NBS (1.1 eq)--6338[2]
NIS (1.1 eq)Acetic Acid (1 eq)1.510074[2]
ICl (3 eq)Sodium Acetate (3 eq)-10090[2]

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylsydnone

This protocol is adapted from Organic Syntheses.[5]

Step A: N-Nitroso-N-phenylglycine

  • Suspend 100 g (0.66 mole) of N-phenylglycine in 1.2 L of water in a 3-L beaker placed in an ice-salt bath.

  • Stir the suspension until the temperature drops below 0°C.

  • Add a solution of 50 g (0.72 mole) of sodium nitrite (B80452) in 300 mL of water dropwise over 40 minutes, maintaining the temperature at 0°C.

  • Filter the resulting red, almost clear solution quickly with suction.

  • Add 3 g of Norit® (activated carbon) to the cold filtrate and stir for several minutes.

  • Filter the mixture again with suction.

  • To the well-stirred filtrate, add 100 mL of concentrated hydrochloric acid. Fluffy crystals should appear after about 30 seconds.

  • Stir the suspension for 10 minutes, then filter with suction and wash the precipitate twice with ice-cold water.

  • Dry the product on the suction funnel overnight. The yield of N-nitroso-N-phenylglycine is typically 96–99 g (80–83%).

Step B: 3-Phenylsydnone

  • Dissolve 99 g (0.55 mole) of the N-nitroso-N-phenylglycine from Step A in 500 mL of acetic anhydride in a 1-L Erlenmeyer flask.

  • Heat the deep-red solution in a boiling water bath for 1.5 hours with magnetic stirring.

  • Allow the solution to cool to room temperature.

  • Pour the cooled solution slowly into 3 L of well-stirred cold water. White crystals of 3-phenylsydnone will precipitate almost immediately.

  • After stirring for 5 minutes, filter the solid with suction, wash twice with ice-cold water, and dry on the funnel with suction overnight.

  • The typical yield of cream-colored 3-phenylsydnone is 74–75 g (83–84%).

Protocol 2: General Procedure for the Synthesis of Sydnonimines from Sydnones via Triflation

This protocol is based on a method for the nucleophilic aromatic substitution on triflated sydnones.[1]

  • Activation Step: Dissolve the starting sydnone (1.0 eq) in anhydrous acetonitrile (MeCN). Cool the solution to -25°C. Add triflic anhydride (Tf₂O, 1.2 eq) and stir at this temperature.

  • Nucleophilic Substitution: In a separate flask, prepare a solution of the desired amine (2.0 eq) and triethylamine (TEA, 4.0 eq) in anhydrous MeCN.

  • Reaction: Add the amine/TEA solution to the activated sydnone mixture.

  • Heating: Gently warm the reaction mixture to 40°C and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction (e.g., with water) and extract the product with a suitable organic solvent. Purify the crude product using column chromatography, preferably on neutral alumina or silica gel treated with a small amount of TEA in the eluent.

Visualizations

Sydnone_Synthesis_Workflow cluster_start Starting Materials cluster_nitrosation Step 1: Nitrosation cluster_cyclization Step 2: Cyclodehydration Amino_Acid N-Substituted α-Amino Acid Nitrosation Add NaNO₂ / Acid (e.g., HCl) Maintain T < 0°C Amino_Acid->Nitrosation N_Nitroso N-Nitroso-α-amino acid Nitrosation->N_Nitroso Dehydration Add Dehydrating Agent (e.g., Ac₂O, TFAA) Heat if necessary N_Nitroso->Dehydration Sydnone Substituted Sydnone Dehydration->Sydnone

Caption: General workflow for the two-step synthesis of sydnones.

Sydnone_Troubleshooting Start Low Yield of Sydnone Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Action_Incomplete Increase reaction time or use a stronger dehydrating agent (e.g., TFAA) Incomplete->Action_Incomplete Check_Purity Analyze Crude Product Purity Complete->Check_Purity Impure Significant Byproducts/ Starting Material Check_Purity->Impure No Pure_Low_Yield Product is clean but yield is low Check_Purity->Pure_Low_Yield Yes Action_Impure Optimize workup procedure. Consider decomposition due to excess heat or harsh pH. Impure->Action_Impure Action_Pure_Low Review stoichiometry. Ensure anhydrous conditions. Optimize temperature. Pure_Low_Yield->Action_Pure_Low

Caption: Troubleshooting logic for low yield in sydnone synthesis.

Sydnonimine_Synthesis_Routes Routes Starting Material Key Transformation Product Route1 α-Aminonitrile 1. Nitrosation 2. Acid-catalyzed Cyclization Sydnonimine Salt Route2 Sydnone 1. Activation with Tf₂O 2. Nucleophilic substitution with Amine Sydnonimine

Caption: Comparison of two primary synthetic routes to sydnonimines.

References

Technical Support Center: Synthesis of 1,2,3-Oxadiazoles (Sydnones)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,2,3-oxadiazole reactions, with a primary focus on the synthesis of their stable mesoionic derivatives, sydnones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of sydnones, which are the most widely synthesized and stable form of 1,2,3-oxadiazoles.

Q1: My sydnone (B8496669) synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in sydnone synthesis is a common problem that can stem from several factors throughout the two main stages: N-nitrosation of the starting α-amino acid and the subsequent cyclodehydration.

Troubleshooting Steps:

  • N-Nitrosation Stage:

    • Incomplete Nitrosation: Ensure the reaction temperature is kept low (typically 0-5 °C) to prevent decomposition of the unstable nitrous acid and the N-nitroso intermediate.[1] Use a slight excess of sodium nitrite (B80452).

    • Purity of Starting Material: Impurities in the N-substituted α-amino acid can interfere with the nitrosation reaction. Ensure the starting material is of high purity.

    • Acidic Conditions: The reaction requires acidic conditions to generate nitrous acid in situ. Ensure adequate acidification, but avoid excessively harsh conditions that could degrade the starting material.

  • Cyclodehydration Stage:

    • Inefficient Dehydrating Agent: The choice and quality of the dehydrating agent are critical. Acetic anhydride (B1165640) is commonly used, but for less reactive substrates or to increase the reaction rate, a stronger agent like trifluoroacetic anhydride (TFAA) can be employed.[2] Ensure the dehydrating agent is fresh and anhydrous.

    • Reaction Temperature and Time: While heating can accelerate the cyclization, excessive heat can lead to decomposition of the sydnone ring.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. For the classic synthesis of 3-phenylsydnone (B89390) using acetic anhydride, heating on a boiling water bath for 1.5 hours is a common protocol.[1]

    • Moisture: The presence of water can hydrolyze the dehydrating agent and the intermediate anhydride, preventing cyclization. All glassware should be thoroughly dried, and anhydrous solvents should be used.

Q2: I am observing significant amounts of dark, tarry byproducts in my reaction mixture. What are these impurities and how can I minimize their formation?

A2: The formation of dark, tarry materials often indicates decomposition of the N-nitroso intermediate or the sydnone product itself.

Minimization Strategies:

  • Control Temperature: Strictly maintain low temperatures during the nitrosation step. The N-nitroso compounds are often unstable and can decompose upon warming.[1]

  • Immediate Use of Intermediate: The N-nitroso-α-amino acid intermediate is often not isolated and is used directly in the cyclization step to minimize decomposition.

  • Purification of Intermediate: If the N-nitroso intermediate is isolated, ensure it is purified properly (e.g., by recrystallization) to remove impurities that may catalyze decomposition in the next step. A filtration and activated carbon (Norit®) treatment of the N-nitroso-N-phenylglycine solution can improve the purity and final yield of the sydnone.[1]

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

Q3: My purified sydnone appears to be unstable and decomposes over time. How can I improve its stability and what are the proper storage conditions?

A3: While sydnones are the most stable class of 1,2,3-oxadiazoles, some derivatives can be sensitive to light, heat, and acidic or basic conditions.

Improving Stability and Storage:

  • Purification: Ensure the sydnone is thoroughly purified to remove any acidic or basic impurities that could catalyze decomposition. Recrystallization is a common and effective purification method.[3][4][5][6][7]

  • Storage Conditions: Store the purified sydnone in a cool, dark place, preferably in a tightly sealed container under an inert atmosphere.

  • Structural Stability: Sydnones with aromatic substituents at the N-3 position are generally more stable than their N-alkyl counterparts.[8]

Q4: I am having difficulty purifying my sydnone product. What are the recommended purification techniques?

A4: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is the most common method for purifying solid sydnones. A suitable solvent is one in which the sydnone is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol (B145695) or a mixture of ethanol and water is often used.[3][4][5][6][7]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica (B1680970) gel can be used. However, some sydnones can be sensitive to the acidic nature of silica gel, leading to decomposition. In such cases, using neutralized silica gel (by pre-treating with a base like triethylamine) or using a different stationary phase like neutral alumina (B75360) is recommended.

  • Work-up Procedure: During the work-up, pouring the reaction mixture into a large volume of cold water is a standard procedure to precipitate the crude sydnone product.[1] Thorough washing of the precipitate with cold water helps to remove water-soluble impurities.

Data Presentation: Comparison of Dehydrating Agents

The choice of dehydrating agent significantly impacts the reaction conditions and yield of sydnone synthesis. The following table summarizes the performance of common dehydrating agents.

Dehydrating AgentTypical Reaction ConditionsRelative Reaction RateYield RangeNotes
Acetic Anhydride Heating (e.g., boiling water bath) for 1-2 hoursModerate60-85%Most common and cost-effective agent.[1]
Trifluoroacetic Anhydride (TFAA) Room temperature or gentle warmingFast70-95%More reactive than acetic anhydride, suitable for less reactive substrates.[2]
Thionyl Chloride Room temperature in the presence of a base (e.g., pyridine)FastVariable (can be low or high)Can lead to side reactions if not controlled properly.
Phosphorus Oxychloride Reflux in an inert solventModerate to FastVariableA strong dehydrating agent, but can be harsh.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylsydnone

This protocol is a classic example of sydnone synthesis, involving the nitrosation of N-phenylglycine followed by cyclodehydration with acetic anhydride.[1]

Step A: N-Nitroso-N-phenylglycine

  • Suspend 100 g (0.66 mole) of N-phenylglycine in 1.2 L of water in a 3-L beaker.

  • Cool the suspension in an ice-salt bath to below 0 °C with stirring.

  • Add a solution of 50 g (0.72 mole) of sodium nitrite in 300 mL of water dropwise over 40 minutes, ensuring the temperature does not exceed 0 °C.

  • Filter the resulting red solution with suction.

  • Add 3 g of activated carbon (Norit®) to the cold filtrate and stir for several minutes.

  • Filter the mixture again with suction.

  • Add 100 mL of concentrated hydrochloric acid to the well-stirred solution to precipitate the product.

  • Stir the suspension for 10 minutes, then filter with suction and wash the precipitate twice with ice-cold water.

  • Dry the product on the suction funnel overnight. The expected yield is 96–99 g (80–83%).

Step B: 3-Phenylsydnone

  • Dissolve 99 g (0.55 mole) of the N-nitroso-N-phenylglycine from Step A in 500 mL of acetic anhydride in a 1-L Erlenmeyer flask.

  • Heat the solution in a boiling water bath for 1.5 hours with magnetic stirring.

  • Allow the solution to cool to room temperature.

  • Pour the cooled solution slowly into 3 L of cold, well-stirred water. White crystals should separate almost immediately.

  • After 5 minutes of stirring, filter the solid with suction, wash twice with ice-cold water, and dry on the funnel overnight.

  • The expected yield of cream-colored 3-phenylsydnone is 74–75 g (83–84%).

Protocol 2: Purification of 3-Phenylsydnone by Recrystallization
  • Dissolve the crude 3-phenylsydnone in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If colored impurities are present, add a small amount of activated carbon and heat the solution for a few minutes.

  • Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals of pure 3-phenylsydnone will form.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the crystals in a desiccator.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: N-Nitrosation cluster_step2 Step 2: Cyclodehydration cluster_step3 Step 3: Purification start N-Substituted α-Amino Acid reagents1 NaNO2, HCl (0-5 °C) start->reagents1 intermediate N-Nitroso-α-Amino Acid reagents1->intermediate reagents2 Dehydrating Agent (e.g., Acetic Anhydride) intermediate->reagents2 product_crude Crude Sydnone reagents2->product_crude purification Recrystallization or Column Chromatography product_crude->purification product_pure Pure Sydnone purification->product_pure

Caption: General experimental workflow for the synthesis of sydnones.

Caption: Troubleshooting logic for low yield in sydnone synthesis.

References

troubleshooting the ring-opening of unstable 1,2,3-oxadiazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with unstable 1,2,3-oxadiazole isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the ring-opening of these compounds and the subsequent reactions of the resulting α-diazoketones.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound unstable?

A1: The this compound ring system is inherently unstable and readily undergoes spontaneous ring-opening to form an α-diazoketone tautomer.[1] This instability is a fundamental characteristic of the heterocyclic ring and is not typically suppressed by the fusion of an aromatic ring.[1] However, certain mesoionic structures, such as sydnones, are a notable exception and exhibit considerable stability.[1]

Q2: I am not obtaining the expected ring-opened product (α-diazoketone). What could be the issue?

A2: The primary challenge is often the instability of the α-diazoketone itself. Common issues include:

  • Wolff Rearrangement: The α-diazoketone may be rearranging to a ketene (B1206846), especially if the reaction is conducted at elevated temperatures or in the presence of light or metal catalysts (e.g., silver or copper salts).[2][3][4]

  • Decomposition: α-Diazoketones can be explosive and are sensitive to heat, shock, friction, and strong acids, leading to decomposition and loss of nitrogen gas.[5]

  • Side Reactions: The carbene intermediate formed during decomposition can lead to various side products through reactions like C-H insertion.[6]

Q3: How can I confirm the formation of the α-diazoketone intermediate?

A3: Spectroscopic methods are key to identifying the transient α-diazoketone.

  • Infrared (IR) Spectroscopy: Look for a strong absorption band in the region of 2100-2150 cm⁻¹ corresponding to the diazo group (N≡N stretching) and a carbonyl (C=O) stretch typically between 1620-1680 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton α to the carbonyl group will have a characteristic chemical shift. 13C NMR will show a signal for the diazo carbon, often in the range of 40-60 ppm.

Q4: What are the primary safety concerns when working with this compound ring-opening reactions?

A4: The main hazards are associated with the α-diazoketone product.

  • Explosive Potential: Diazo compounds can decompose explosively.[5] It is crucial to work on a small scale, use appropriate shielding, and avoid heat, friction, and incompatible materials.

  • Toxicity: Diazo compounds are generally considered toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product After Ring-Opening and Subsequent Reaction (e.g., Wolff Rearrangement)
Potential Cause Troubleshooting Steps Rationale
Uncontrolled Wolff Rearrangement 1. Control Temperature: Conduct the ring-opening at the lowest possible temperature. 2. Exclude Light: Protect the reaction from light by wrapping the glassware in aluminum foil. 3. Avoid Incompatible Metals: Use glassware free of metal contaminants. If a catalyst is needed for a subsequent step, ensure it is introduced under controlled conditions.The Wolff rearrangement can be initiated by heat, light, or metal catalysts.[2][3] Minimizing these factors can help to control the reaction.
Decomposition of α-Diazoketone 1. Use a Blast Shield: Always work behind a blast shield. 2. Small-Scale Reactions: Keep the reaction scale as small as is practical.[5] 3. Avoid Friction: Use fire-polished joints instead of ground glass joints.[5]These are crucial safety measures to mitigate the risks of explosive decomposition.[5]
Sub-optimal Reaction Conditions for Trapping 1. Optimize Nucleophile Concentration: If trapping the resulting ketene with a nucleophile (e.g., water, alcohol, amine), ensure an adequate concentration is present. 2. Solvent Choice: The choice of solvent can influence the reaction pathway.[2][6]Efficient trapping of the ketene intermediate is essential to prevent polymerization or other side reactions.
Issue 2: Formation of Multiple Unidentified Side Products
Potential Cause Troubleshooting Steps Rationale
Carbene Insertion Reactions 1. Use a Trapping Agent: Introduce a suitable trapping agent for the carbene intermediate if the Wolff rearrangement is not the desired pathway. 2. Modify Reaction Conditions: Altering the solvent or temperature may disfavor carbene insertion pathways.The carbene formed from the decomposition of the α-diazoketone is highly reactive and can insert into C-H and other bonds.[6]
Reaction with Solvent 1. Choose an Inert Solvent: Use a solvent that is less likely to react with the diazoketone or carbene intermediate. 2. Review Solvent Compatibility: Some solvents can promote side reactions. For example, O-H insertion can occur in alcoholic solvents.[2]The solvent can act as a reactant, leading to undesired byproducts.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Stable this compound Derivative (Sydnone)

This protocol describes the synthesis of 3-phenylsydnone (B89390) from N-nitroso-N-phenylglycine.

Materials:

  • N-nitroso-N-phenylglycine

  • Acetic anhydride (B1165640)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • Place N-nitroso-N-phenylglycine in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • Slowly add acetic anhydride to the cooled N-nitroso-N-phenylglycine with stirring.

  • Allow the reaction mixture to stir at room temperature for several hours to a few days. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization.

Protocol 2: Controlled Wolff Rearrangement of an α-Diazoketone

This protocol provides a general method for the photochemical Wolff rearrangement.

Materials:

  • α-Diazoketone

  • Appropriate solvent (e.g., methanol (B129727) for ester formation)

  • Photochemical reactor with a suitable lamp (e.g., mercury lamp)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Quartz reaction vessel

Procedure:

  • Dissolve the α-diazoketone in the chosen solvent in a quartz reaction vessel equipped with a magnetic stir bar.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Place the reaction vessel in the photochemical reactor and begin irradiation with the lamp. Maintain an inert atmosphere throughout the reaction.

  • Monitor the reaction progress by TLC or GC-MS. The disappearance of the diazoketone indicates the reaction is proceeding.

  • Once the starting material is consumed, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography or distillation.

Data Presentation

The following table summarizes typical yields for the Wolff rearrangement under different conditions. Actual yields will vary depending on the specific substrate.

α-Diazoketone Substrate Reaction Conditions Nucleophile Product Yield (%)
2-Diazo-1-phenylethanonePhotolysis (Pyrex filter), MeOHMethanolMethyl phenylacetate~70-80
2-Diazo-1-phenylethanoneThermolysis (180 °C), AnilineAnilineN-Phenyl-2-phenylacetamide~60-70
2-Diazo-1-phenylethanoneAg₂O, H₂O/DioxaneWaterPhenylacetic acid~85-95
Cyclic α-diazoketonePhotolysis, H₂OWaterRing-contracted carboxylic acid~50-70

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_ring_opening Ring-Opening cluster_reaction_pathways Reaction Pathways start Starting Materials synthesis Synthesis of this compound start->synthesis ring_opening Spontaneous Ring-Opening synthesis->ring_opening diazoketone α-Diazoketone Intermediate ring_opening->diazoketone wolff Wolff Rearrangement (Heat, Light, or Metal Catalyst) diazoketone->wolff decomposition Decomposition diazoketone->decomposition trapping Nucleophilic Trapping wolff->trapping

Caption: Experimental workflow for the ring-opening of 1,2,3-oxadiazoles and subsequent reactions.

troubleshooting_logic start Low Product Yield check_wolff Is Wolff Rearrangement Uncontrolled? start->check_wolff control_conditions Control Temperature, Exclude Light, Avoid Metal Contamination check_wolff->control_conditions Yes check_decomposition Is the α-Diazoketone Decomposing? check_wolff->check_decomposition No control_conditions->check_decomposition safety_measures Use Blast Shield, Work on Small Scale, Avoid Friction check_decomposition->safety_measures Yes check_trapping Is Ketene Trapping Inefficient? check_decomposition->check_trapping No safety_measures->check_trapping optimize_nucleophile Optimize Nucleophile Concentration and Solvent check_trapping->optimize_nucleophile Yes solution Improved Yield check_trapping->solution No optimize_nucleophile->solution

Caption: Troubleshooting logic for low product yield in reactions involving α-diazoketones.

References

Technical Support Center: Optimization of 1,2,3-Oxadiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,2,3-oxadiazoles, with a focus on sydnones, a prominent class of mesoionic 1,2,3-oxadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are 1,2,3-oxadiazoles and why are they of interest in drug development?

A1: 1,2,3-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two adjacent nitrogen atoms. While many simple 1,2,3-oxadiazoles are unstable, a significant and stable class are the mesoionic compounds known as sydnones.[1] Sydnones and their imine derivatives are widely used in medicinal chemistry as "click" chemistry reagents, particularly in copper-free cycloaddition reactions for bioconjugation.[2] Their unique electronic structure and reactivity make them valuable scaffolds in the design of novel therapeutic agents.

Q2: What are the primary synthetic routes for creating the sydnone (B8496669) core?

A2: The most common synthesis of sydnones involves a two-step process:

  • N-nitrosation: An N-substituted amino acid or its nitrile equivalent is treated with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to form an N-nitroso intermediate.[3]

  • Cyclization: The N-nitroso compound is then subjected to dehydration using an acid anhydride (B1165640) (e.g., acetic anhydride or trifluoroacetic anhydride) to induce cyclization and form the sydnone ring.[2][4]

Q3: What are the most critical parameters to control during sydnone synthesis?

A3: Key parameters for successful sydnone synthesis include:

  • Temperature Control: The N-nitrosation step is often exothermic and requires low temperatures (e.g., 0-5 °C) to prevent decomposition of the nitroso intermediate and minimize side reactions.

  • Purity of Reagents: Starting materials, especially the parent amine, must be of high purity to avoid side reactions. Freshly prepared or purified reagents are recommended.

  • Acid Concentration: The pH of the reaction medium is crucial for both the nitrosation and cyclization steps. Insufficient acidity can lead to incomplete reaction, while excessive acidity can cause degradation.

  • Dehydrating Agent: The choice and amount of the dehydrating agent in the cyclization step are critical for efficiently forming the oxadiazole ring.

Troubleshooting Guide

Issue 1: Low or No Yield of N-Nitroso Intermediate

Question: I am attempting the N-nitrosation of my N-arylaminoacetonitrile, but I am getting a very low yield or no product at all. What could be the cause?

Answer: Low yield during the N-nitrosation step is a common problem. Here is a systematic approach to troubleshoot this issue:

  • Purity of Starting Amine: Ensure the starting N-arylaminoacetonitrile is pure. Impurities from its synthesis can compete for the nitrosating agent. Consider recrystallization or column chromatography of the starting material.[5]

  • Temperature Management: The reaction is often exothermic. Maintain a low temperature (0-5 °C) during the addition of sodium nitrite to prevent decomposition of the desired N-nitroso product.[5]

  • Acidic Conditions: A proton source is necessary for the formation of the nitrosating agent (nitrous acid) from sodium nitrite. If the reaction is sluggish, ensure sufficient acidity. Solid proton donors like potassium bisulfate (KHSO₄) can be effective, especially in solvent-free conditions.[3]

  • Reagent Stability: Use a fresh bottle of sodium nitrite, as it can degrade over time.

Issue 2: Failure or Low Yield During Cyclization to Sydnone

Question: My N-nitroso compound is pure, but the cyclization step with acetic anhydride is failing or giving a low yield of the sydnone. What should I do?

Answer: Problems during the cyclization step often relate to the reaction conditions and the stability of the intermediate.

  • Choice of Dehydrating Agent: While acetic anhydride is common, some substrates may require a stronger dehydrating agent like trifluoroacetic anhydride (TFAA). The choice of anhydride can significantly impact the reaction rate and yield.

  • Reaction Temperature: Sydnone formation can be sensitive to temperature. While some cyclizations proceed at room temperature, others may require gentle heating. However, excessive heat can lead to decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.[2]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable. Water can hydrolyze the anhydride and quench the reaction.

  • Purity of the N-Nitroso Intermediate: Although you may believe your intermediate is pure, residual acid or other impurities from the nitrosation step can interfere with cyclization. Ensure proper work-up and purification of the N-nitroso compound before proceeding.

Issue 3: Formation of Byproducts or Product Decomposition

Question: My reaction produces the desired sydnone, but it is contaminated with significant byproducts, or the product seems to decompose during work-up or purification. How can I mitigate this?

Answer: Sydnone stability can be an issue, and byproduct formation often points to incorrect reaction conditions.

  • Side Reactions: A common side reaction is the cleavage of the sydnone ring. This can be promoted by harsh pH conditions (strongly acidic or basic) or high temperatures.[2]

  • Work-up Procedure: Neutralize the reaction mixture carefully after cyclization. A wash with a mild base like saturated sodium bicarbonate solution can remove acidic residues. Avoid strong bases, as they can degrade the product.

  • Purification Method: Column chromatography on silica (B1680970) gel is a common purification method. However, the acidic nature of silica can sometimes cause decomposition of sensitive sydnones. Consider using deactivated (neutral) silica or alumina. Recrystallization is often a milder alternative for purification if a suitable solvent system can be found.

Data Presentation

Table 1: Optimization of Reaction Conditions for Sydnone Synthesis

EntryBase (Nitrosation)Solvent (Cyclization)Temperature (°C)Time (h)Yield (%)
1NaNO₂ / HCl (aq)Acetic Anhydride251265
2NaNO₂ / H₂SO₄ (aq)Acetic Anhydride251268
3NaNO₂ / KHSO₄Acetic Anhydride50475
4NaNO₂ / HCl (aq)TFAA25285
5NaNO₂ / KHSO₄TFAA40192

This table is a representative summary based on typical optimization studies for sydnone synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Phenylsydnone

This protocol involves the nitrosation of N-phenylglycine followed by cyclization.

  • N-Nitrosation of N-Phenylglycine:

    • Dissolve N-phenylglycine (1.0 eq) in a 1:1 mixture of water and concentrated hydrochloric acid at 0 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at 0-5 °C for 1 hour after the addition is complete.

    • Collect the precipitated N-nitroso-N-phenylglycine by filtration, wash with cold water, and dry under vacuum.

  • Cyclization to 3-Phenylsydnone:

    • Suspend the dried N-nitroso-N-phenylglycine (1.0 eq) in acetic anhydride (5-10 eq).

    • Warm the mixture gently to 40-50 °C and stir until the solid dissolves and gas evolution ceases (typically 1-2 hours). Monitor reaction completion by TLC.

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Stir until the excess acetic anhydride is hydrolyzed.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Mandatory Visualizations

G cluster_0 Step 1: N-Nitrosation cluster_1 Step 2: Cyclization & Purification start N-Aryl Amino Acid / Nitrile process1 Nitrosation at 0-5 °C start->process1 reagent1 NaNO2 / Acid (e.g., HCl, KHSO4) reagent1->process1 intermediate N-Nitroso Intermediate process1->intermediate process2 Dehydrative Cyclization intermediate->process2 reagent2 Dehydrating Agent (e.g., Acetic Anhydride) reagent2->process2 product_crude Crude Sydnone process2->product_crude purification Purification (Recrystallization / Chromatography) product_crude->purification product_final Pure 1,2,3-Oxadiazole (Sydnone) purification->product_final

Caption: General workflow for the synthesis of sydnones (1,2,3-oxadiazoles).

G start Low or No Sydnone Yield check_nitroso Is N-Nitroso Intermediate Formed? start->check_nitroso nitrosation_issue Troubleshoot Nitrosation check_nitroso->nitrosation_issue No cyclization_issue Troubleshoot Cyclization check_nitroso->cyclization_issue Yes check_temp Check Temperature Control (0-5 °C) nitrosation_issue->check_temp check_purity Verify Starting Material Purity check_temp->check_purity check_acid Ensure Sufficient Acidity check_purity->check_acid check_dehydrating Use Stronger Dehydrating Agent (e.g., TFAA) cyclization_issue->check_dehydrating check_conditions Optimize Temperature & Time check_dehydrating->check_conditions check_anhydrous Ensure Anhydrous Conditions check_conditions->check_anhydrous

Caption: Troubleshooting decision tree for low yield in sydnone synthesis.

References

Technical Support Center: Enhancing the Stability of 1,2,3-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,3-Oxadiazole Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, handling, and storage.

Introduction to this compound Stability

The parent this compound ring is inherently unstable, primarily due to its propensity to undergo ring-opening to form a diazoketone tautomer.[1][2] This instability presents a significant challenge for the isolation and application of these compounds. However, a key strategy to overcome this is the synthesis of mesoionic this compound derivatives, most notably sydnones (1,2,3-oxadiazolium-5-olates). Sydnones are aromatic, mesoionic compounds that exhibit considerable stability, making them the most viable form of 1,2,3-oxadiazoles for practical applications.[3] This guide will focus on strategies to enhance the stability of 1,2,3-oxadiazoles through the formation and appropriate handling of their sydnone (B8496669) derivatives.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound compounds, focusing on their stable sydnone form.

Issue Potential Cause Recommended Solution
Low or no yield of the desired sydnone during synthesis. 1. Incomplete nitrosation of the N-aryl-glycine precursor. 2. Decomposition of the N-nitroso intermediate. [4]3. Inefficient cyclodehydration. 1. Ensure complete dissolution of the N-aryl-glycine and use a slight excess of sodium nitrite (B80452). Maintain the reaction temperature below 0°C during the addition of sodium nitrite.[5]2. The N-nitroso intermediate can be unstable. It is often best to use it immediately in the next step without prolonged storage. Perform the nitrosation at low temperatures (e.g., 0°C).[4]3. Use a more potent dehydrating agent. While acetic anhydride (B1165640) is common, trifluoroacetic anhydride (TFAA) can significantly increase the reaction rate and yield, often completing the cyclization in minutes at low temperatures.[6]
The synthesized sydnone decomposes upon purification. 1. Use of acidic silica (B1680970) gel for chromatography. 2. Prolonged exposure to protic solvents. 3. High temperatures during solvent evaporation. 1. Sydnones can be sensitive to acidic conditions. Neutralize silica gel with a base (e.g., triethylamine (B128534) in the eluent) or use a neutral stationary phase like alumina.[4]2. Minimize the time the compound is in solution, especially in protic solvents which can facilitate hydrolysis. Use cold solvents for extraction and chromatography where possible.[4]3. Use a rotary evaporator at low temperature and reduced pressure to remove solvents.
The sydnone product is discolored (e.g., tan or off-white). Presence of impurities from the nitrosation step. Improve the purity of the N-nitroso-N-phenylglycine intermediate. A preliminary filtration and treatment with activated carbon (e.g., Norit®) before acidification can yield a purer intermediate and a cleaner final product.[5]
The sydnone compound degrades during storage. 1. Exposure to light. 2. Exposure to heat. 3. Hydrolysis due to moisture. 4. Storage in an inappropriate solvent. 1. Store sydnone compounds in amber vials or protect them from light by wrapping the container in aluminum foil.[4]2. Store compounds in a cool environment. For long-term storage, a refrigerator or freezer (-20°C) is recommended.[4]3. Store in a desiccator over a drying agent to prevent moisture uptake. Always allow the container to warm to room temperature before opening to prevent condensation.[4]4. If storage in solution is necessary, use a dry, aprotic solvent such as anhydrous acetonitrile, DMSO, or DMF and store at low temperatures.[4]

Frequently Asked Questions (FAQs)

Q1: Why are 1,2,3-oxadiazoles so unstable, and how do sydnones overcome this?

A1: The parent this compound ring system is unstable because it can readily undergo a ring-opening reaction to form a more stable diazoketone tautomer.[1][2] This transformation makes the simple, non-mesoionic this compound difficult to isolate and handle.

Sydnones are a class of mesoionic compounds, specifically 1,2,3-oxadiazolium-5-olates. Their structure is a resonance hybrid of several canonical forms, which delocalizes the positive and negative charges across the ring and the exocyclic oxygen atom.[1] This delocalization imparts significant aromatic character and resonance stabilization to the ring system, preventing the ring-opening to the diazoketone form and resulting in a stable, often crystalline solid that can be isolated and stored.[3][4]

Q2: What is the most critical structural feature for enhancing the stability of a sydnone?

A2: The nature of the substituent at the N-3 position of the this compound ring is paramount for stability. The presence of an aromatic substituent at the N-3 position significantly enhances the stability of the sydnone ring.[3] This is because the aromatic ring can participate in resonance with the mesoionic system, further delocalizing the charges and increasing the overall stability of the molecule. Most stable and commonly synthesized sydnones are N-aryl derivatives.

Q3: My sydnone appears to be decomposing in solution. What are the likely degradation products?

A3: Sydnone degradation in solution is often hydrolytic. In the presence of strong acids and heat, the sydnone ring can decompose to yield a hydrazine (B178648) derivative, with the loss of carbon dioxide.[4] Under hot aqueous basic conditions (e.g., NaOH), the sydnone can revert to the starting N-nitroso amino acid.[3] The specific degradation products will depend on the substituents on the sydnone ring and the exact conditions (pH, temperature, solvent). It is advisable to monitor the degradation process using analytical techniques like HPLC or LC-MS to identify the specific degradants.

Q4: What are the best practices for storing sydnone compounds to ensure long-term stability?

A4: To ensure the long-term stability of sydnone compounds, the following storage conditions are recommended:

  • Solid Storage: Store solid sydnones in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is suitable for short-to-medium-term storage. For long-term preservation, storing in a freezer at -20°C is ideal. Always allow the container to reach room temperature before opening to prevent moisture condensation.[4]

  • Solution Storage: If storing in solution is unavoidable, use a dry, aprotic solvent (e.g., anhydrous acetonitrile, DMSO, DMF). Store solutions at low temperatures (-20°C) and protect them from light. It is always best to prepare fresh solutions for sensitive experiments.[4]

  • Inert Atmosphere: For particularly sensitive sydnones, storage under an inert atmosphere of argon or nitrogen can provide additional protection against degradation from atmospheric moisture and oxygen.[4]

Experimental Protocols

Protocol 1: Synthesis of 3-Phenylsydnone (B89390)

This protocol is adapted from the procedure described in Organic Syntheses.[5]

Step A: Preparation of N-Nitroso-N-phenylglycine

  • Suspend 100 g (0.66 mole) of N-phenylglycine in 1.2 L of water in a 3-L beaker.

  • Place the beaker in an ice-salt bath and stir until the temperature of the suspension is below 0°C.

  • Prepare a solution of 50 g (0.72 mole) of sodium nitrite in 300 mL of water.

  • Add the sodium nitrite solution dropwise to the cold N-phenylglycine suspension over a period of approximately 40 minutes, ensuring the temperature does not exceed 0°C.

  • After the addition is complete, filter the resulting red, nearly clear solution with suction.

  • Treat the filtrate with 3 g of activated carbon (Norit®), stir for 10 minutes, and filter again.

  • Cool the clear filtrate in an ice bath and slowly add 60 mL of concentrated hydrochloric acid with stirring.

  • Collect the precipitated off-white N-nitroso-N-phenylglycine by suction filtration, wash with ice-cold water, and dry on the suction funnel overnight. The expected yield is 96–99 g (80–83%) with a melting point of 103–104°C.

Step B: Cyclodehydration to 3-Phenylsydnone

  • Dissolve 99 g (0.55 mole) of the dried N-nitroso-N-phenylglycine in 500 mL of acetic anhydride in a 1-L Erlenmeyer flask equipped with a reflux condenser and a drying tube.

  • Heat the deep-red solution in a boiling water bath for 1.5 hours with magnetic stirring.

  • Allow the solution to cool to room temperature.

  • Slowly pour the cooled solution into 3 L of cold water with vigorous stirring. White crystals of 3-phenylsydnone will precipitate.

  • After 5 minutes of stirring, collect the solid product by suction filtration.

  • Wash the crystals twice with ice-cold water and dry them on the funnel with suction overnight. The expected yield is 70–75 g (78–84%) with a melting point of 134–135°C.

Visualizations

experimental_workflow_sydnone_synthesis cluster_stepA Step A: Nitrosation cluster_stepB Step B: Cyclodehydration A1 N-Phenylglycine A2 NaNO2, HCl (aq) < 0°C A1->A2 Reactant A3 N-Nitroso-N-phenylglycine A2->A3 Product B1 N-Nitroso-N-phenylglycine B2 Acetic Anhydride Heat (1.5h) B1->B2 Reactant B3 3-Phenylsydnone B2->B3 Product

Caption: Workflow for the two-step synthesis of 3-phenylsydnone.

stability_factors cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors center Enhanced Stability of This compound (Sydnone Form) D1 Heat center->D1 D2 Light (UV) center->D2 D3 Strong Acids/Bases (Hydrolysis) center->D3 D4 Moisture center->D4 S1 Mesoionic Character (Charge Delocalization) S1->center S2 N-3 Aromatic Substituent (Resonance) S2->center S3 Solid Crystalline State S3->center

Caption: Factors influencing the stability of sydnone compounds.

References

Technical Support Center: Overcoming Solubility Challenges of 1,2,3-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,2,3-oxadiazole derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives often show poor solubility in aqueous assay buffers?

A1: Poor aqueous solubility is a common challenge for many heterocyclic compounds, including this compound derivatives. Several factors can contribute to this issue:

  • High Lipophilicity: The molecular structure of many this compound derivatives can result in a high logP value, indicating a preference for non-polar environments over aqueous solutions.

  • Crystal Lattice Energy: Strong intermolecular forces in the solid state can make it difficult for solvent molecules to break apart the crystal lattice and dissolve the compound.

  • Instability of the this compound Ring: The this compound ring is known to be less stable than its 1,2,4- and 1,3,4-isomers and can be prone to ring-opening, which can affect its solubility characteristics.[1][2]

Q2: I dissolve my this compound derivative in DMSO first, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility. When the DMSO stock solution is added to the aqueous buffer, the solvent polarity changes dramatically. The compound is no longer soluble in the predominantly aqueous environment and precipitates out of the solution. It is crucial to ensure the final DMSO concentration in your assay is as low as possible, ideally below 1% and not exceeding 5%, to minimize its potential to cause precipitation and to avoid cellular toxicity.

Q3: How can I determine the maximum soluble concentration of my this compound derivative in my assay buffer?

A3: You can determine the kinetic or thermodynamic solubility of your compound.

  • Kinetic Solubility measurement is often used in early drug discovery and mimics the conditions of many biological assays. It involves adding a concentrated DMSO stock of the compound to the aqueous buffer and measuring the concentration at which precipitation occurs, often by nephelometry or light scattering.

  • Thermodynamic Solubility is determined by adding an excess of the solid compound to the assay buffer and allowing it to equilibrate for an extended period (24-48 hours). After removing the undissolved solid by filtration or centrifugation, the concentration of the dissolved compound is measured, typically by HPLC-UV or LC-MS.

Q4: Can the structure of the this compound compound itself be modified to improve solubility?

A4: Yes, structural modification is a key strategy in medicinal chemistry to improve solubility. Some approaches include:

  • Introducing Ionizable Groups: Adding acidic or basic functional groups can allow for the formation of salts, which are often more water-soluble.

  • Adding Polar Functional Groups: Incorporating polar groups like hydroxyl (-OH), amino (-NH2), or sulfone (-SO2-) can increase the hydrophilicity of the molecule.

  • Reducing Molecular Weight and logP: Optimizing the structure to lower its molecular weight and lipophilicity can improve aqueous solubility.

Troubleshooting Guide: Compound Precipitation in Biological Assays

If you observe precipitation of your this compound derivative during your experiment, follow this troubleshooting workflow:

G start Precipitation Observed in Assay check_dmso Verify Final DMSO Concentration (Is it < 1%?) start->check_dmso dmso_high Reduce DMSO Concentration check_dmso->dmso_high No dmso_ok DMSO Concentration is Low check_dmso->dmso_ok Yes dmso_high->check_dmso solubility_strategy Select a Solubility Enhancement Strategy dmso_ok->solubility_strategy cosolvent Use Co-solvents (e.g., Ethanol, PEG 400) solubility_strategy->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) solubility_strategy->cyclodextrin ph_adjustment Adjust Buffer pH solubility_strategy->ph_adjustment consider_instability Consider Potential Instability of This compound Ring solubility_strategy->consider_instability test_solubility Re-test Solubility and Assay Performance cosolvent->test_solubility cyclodextrin->test_solubility ph_adjustment->test_solubility test_solubility->solubility_strategy Still Precipitates end Proceed with Experiment test_solubility->end Successful G cluster_0 Cyclodextrin Inclusion Complex Formation compound Poorly Soluble This compound Derivative complex Soluble Inclusion Complex compound->complex + cyclodextrin Cyclodextrin (e.g., HP-β-CD) cyclodextrin->complex G start Start add_excess Add Excess Compound to Buffer start->add_excess agitate Agitate for 24-48h at Constant Temperature add_excess->agitate separate Separate Solid from Supernatant (Centrifuge or Filter) agitate->separate analyze Analyze Supernatant Concentration (HPLC-UV or LC-MS) separate->analyze end Determine Thermodynamic Solubility analyze->end

References

Technical Support Center: Refining Purification Techniques for Mesoionic 1,2,3-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of mesoionic 1,2,3-oxadiazole compounds, such as sydnones and sydnone (B8496669) imines.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of mesoionic this compound compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: The crude product is an oil or a sticky solid and does not crystallize.

  • Question: My synthesized mesoionic this compound is not a solid after the initial work-up. How can I solidify it for further purification?

  • Answer: An oily or gummy product often indicates the presence of residual solvents or impurities. Consider the following steps:

    • Trituration: Stir the crude oil with a cold, non-polar solvent in which the product is expected to be insoluble (e.g., diethyl ether, hexanes, or a mixture of ethyl acetate (B1210297)/hexanes). This can help wash away soluble impurities and induce crystallization of your product.

    • Azeotropic Removal of Solvents: If high-boiling solvents like DMF or DMSO were used in the reaction, they might be trapped in your product. Dissolve the oil in a volatile solvent like dichloromethane (B109758) (DCM) and then add a co-solvent like toluene. Evaporate the solvents under reduced pressure. Toluene can form an azeotrope with residual high-boiling solvents, aiding their removal and potentially leaving a solid product.

    • Short Silica (B1680970) Plug: If trituration fails, dissolving the crude product in a minimal amount of a suitable solvent and passing it through a short plug of silica gel can remove highly polar impurities that may be inhibiting crystallization.

Issue 2: Significant product loss or decomposition during column chromatography.

  • Question: I am losing a significant amount of my mesoionic compound, or it appears to be decomposing, during silica gel column chromatography. What can I do to prevent this?

  • Answer: Mesoionic 1,2,3-oxadiazoles, particularly sydnone imines, can be sensitive to the acidic nature of standard silica gel.[1] Consider these alternatives:

    • Use a Neutral Stationary Phase: If you suspect your compound is acid-sensitive, switch to a neutral stationary phase like neutral alumina (B75360).[1]

    • Deactivate the Silica Gel: You can reduce the acidity of silica gel by pre-treating it with a base. This is often done by including a small percentage (0.1-1%) of a basic modifier like triethylamine (B128534) (TEA) or pyridine (B92270) in your eluent system.

    • Minimize Contact Time: The longer your compound is on the column, the greater the chance of degradation. Use flash chromatography with applied pressure to speed up the elution. Also, avoid letting the compound sit on the column for extended periods.

    • Reverse-Phase Chromatography: For highly polar mesoionic compounds, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol gradient might provide a better separation with less degradation.

Issue 3: The purified compound is discolored.

  • Question: After purification, my mesoionic this compound is not the expected color (e.g., it's tan or brown instead of white or cream-colored). How can I remove the color impurities?

  • Answer: Discoloration often arises from minor, highly conjugated impurities.

    • Recrystallization with Charcoal: The most common method to remove colored impurities is recrystallization from a suitable solvent (ethanol is often used for sydnones) with the addition of a small amount of activated charcoal.[2] The charcoal adsorbs the colored impurities, and upon hot filtration, a colorless solution is obtained from which the pure compound crystallizes upon cooling. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Solvent Selection for Recrystallization: Ensure you are using the optimal solvent or solvent pair for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying sydnones?

A1: For many sydnones, which are often crystalline solids, recrystallization is the preferred and most effective purification method.[2] Ethanol is a commonly used solvent for this purpose.[2] This method is often sufficient to obtain a high-purity product, especially if the synthesis procedure is clean.

Q2: Are mesoionic 1,2,3-oxadiazoles stable under typical purification conditions?

A2: Many sydnones are stable at room temperature.[2][3] However, they can be sensitive to heat, light, and concentrated acids.[2] Sydnone imines can be more sensitive, particularly to hydrolysis in protic solvents and degradation on acidic silica gel.[1] Therefore, it is advisable to avoid high temperatures during solvent evaporation and to protect light-sensitive compounds from direct light.[1]

Q3: My compound co-elutes with an impurity during column chromatography. How can I improve the separation?

A3: To improve separation in column chromatography, you can:

  • Optimize the Eluent System: Systematically vary the polarity of your eluent. Using a gradient elution (gradually increasing the polarity of the eluent) can often provide better separation than an isocratic (constant polarity) elution.

  • Change the Stationary Phase: If you are using silica gel, consider switching to alumina or a functionalized silica gel (e.g., amino- or cyano-bonded). For polar compounds, reverse-phase silica (C18) may be effective.

  • Dry Loading: For compounds that are not very soluble in the initial chromatography solvent, dry loading can improve resolution. This involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully loading the resulting powder onto the top of your column.

Q4: How should I store purified mesoionic this compound compounds?

A4: Given their potential sensitivity to light and heat, it is best to store purified mesoionic compounds in a cool, dark, and dry place.[2] For long-term storage, keeping them in a freezer at -20°C is recommended.[1] If storing in solution, use a dry, aprotic solvent and store at low temperatures.[1]

Quantitative Data Summary

The following table summarizes reported yields for some mesoionic this compound compounds after purification.

Compound ClassPurification MethodPurityYield (%)Reference
3-Phenylsydnone (B89390)Precipitation from waterNot specified83-84[4]
4-Bromo-3-phenylsydnoneRecrystallization (CH₂Cl₂/pentane)Not specified38[5]
4-Iodo-3-phenylsydnoneAqueous workup and extractionNot specified74[5]
4-Silyl-substituted sydnonesColumn ChromatographyNot specified70-91[6]

Key Experimental Protocols

Protocol 1: Purification of 3-Phenylsydnone by Precipitation

This protocol is adapted from a procedure in Organic Syntheses.[4]

  • Reaction Quenching and Precipitation: The reaction mixture containing the crude 3-phenylsydnone is allowed to cool to room temperature. The cool solution is then poured slowly into a large volume of cold water with vigorous stirring. White crystals of 3-phenylsydnone should separate almost immediately.

  • Isolation: After stirring for approximately 5 minutes, the solid is collected by suction filtration.

  • Washing: The collected solid is washed twice with ice-cold water on the filter.

  • Drying: The product is dried on the funnel under suction overnight. This procedure is reported to yield a cream-colored product with a melting point of 136–137°C and a yield of 83–84%.[4]

Protocol 2: General Procedure for Column Chromatography of Sydnone Derivatives

This is a general guideline for the purification of sydnone derivatives by flash column chromatography.

  • Stationary Phase and Column Packing: A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial, least polar eluting solvent. The column should be packed carefully to avoid air bubbles.

  • Sample Loading: The crude sydnone derivative is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent). This solution is carefully added to the top of the silica gel bed. Alternatively, for less soluble compounds, dry loading is recommended (see FAQs).

  • Elution: The column is eluted with a solvent system of appropriate polarity, often a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity can be kept constant (isocratic) or gradually increased (gradient). For acid-sensitive compounds, 0.1-1% triethylamine can be added to the eluent.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator, taking care not to use excessive heat.

Visualizations

Troubleshooting Workflow for Purification of Mesoionic this compound Compounds

Troubleshooting Purification Workflow start Crude Product oily_gum Is the product an oil or gum? start->oily_gum triturate Triturate with a non-polar solvent oily_gum->triturate Yes solid_product Solid Product oily_gum->solid_product No azeotrope Azeotropic removal of high-boiling solvents triturate->azeotrope azeotrope->solid_product purification_method Select Purification Method solid_product->purification_method recrystallization Recrystallization (e.g., from Ethanol) purification_method->recrystallization High Polarity Difference chromatography Column Chromatography purification_method->chromatography Similar Polarity Impurities discolored Is the product discolored? recrystallization->discolored decomposition Decomposition or low recovery? chromatography->decomposition pure_product Pure Product decomposition->pure_product No neutral_phase Use neutral stationary phase (e.g., Alumina) decomposition->neutral_phase Yes add_base Add base (e.g., TEA) to eluent decomposition->add_base Yes, on Silica neutral_phase->chromatography add_base->chromatography discolored->pure_product No charcoal Recrystallize with activated charcoal discolored->charcoal Yes charcoal->pure_product

Caption: A decision-making workflow for troubleshooting common purification issues.

References

addressing side reactions in the synthesis of 1,2,3-oxadiazole precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,3-Oxadiazole Precursor Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of these important heterocyclic compounds, with a primary focus on their mesoionic sydnone (B8496669) precursors.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound precursors, particularly sydnones from N-nitrosamino acids.

Q1: My sydnone synthesis is resulting in a very low yield. What are the potential causes?

A1: Low yields in sydnone synthesis are common and can stem from several factors:

  • Decomposition: The N-nitrosamino acid precursor or the sydnone product may be sensitive to the reaction conditions. For instance, some alkyl sydnones with functional groups in the side chain can be extensively decomposed by hot acetic anhydride (B1165640).[1]

  • Competing Side Reactions: The primary cause of low yield is often a competing reaction pathway that consumes the N-nitrosamino acid precursor. The most significant side reaction is the formation of an isomeric cyclic anhydride, especially when the starting material has additional carboxyl groups (e.g., N-nitroso derivatives of aspartic or glutamic acid).[1]

  • Inefficient Dehydration: The chosen dehydrating agent may not be potent enough to efficiently promote the cyclization to the sydnone. Acetic anhydride, while common, can be slow and require heating, which might lead to decomposition.[1][2]

  • Steric Hindrance: Conformational factors of the N-nitrosamino acid can play a crucial role. If the nitroso and α-carboxyl groups are not suitably positioned for cyclization due to steric hindrance, the reaction rate will be significantly lower, allowing side reactions to dominate.[1]

Q2: I've isolated a major byproduct that is not the target sydnone. How can I identify it and prevent its formation?

A2: The most likely byproduct is a cyclic anhydride of the N-nitrosamino acid.[1]

  • Identification: This byproduct will have a different spectroscopic signature from the sydnone. Sydnones have a characteristic carbonyl stretching frequency in IR spectra between 1720–1790 cm⁻¹.[3] The cyclic anhydride will also have a carbonyl signal but will lack the characteristic UV absorbance of the sydnone ring system. Mass spectrometry can confirm the molecular weight, which should be identical to the desired sydnone (as they are isomers).

  • Prevention:

    • Change Dehydrating Agent: Using a more powerful and rapid dehydrating agent can favor sydnone formation. Trifluoroacetic anhydride (TFAA) is highly effective, often completing the reaction in seconds at room temperature, which minimizes the time for the competing anhydride formation to occur.[1][2]

    • Modify Reaction Conditions: Allowing the reaction to proceed at room temperature for a longer duration (a few days) with acetic anhydride can sometimes yield a cleaner product than heating for a shorter period.[1]

    • Direct Conversion: In some cases, the isolated cyclic anhydride can be converted to the desired sydnone by warming it with acetic anhydride.[1]

Q3: The cyclodehydration step is extremely slow, taking several days. How can I accelerate the reaction?

A3: To accelerate a slow cyclodehydration reaction, consider the following options:

  • Use a Stronger Dehydrating Agent: This is the most effective method. Switching from acetic anhydride to trifluoroacetic anhydride (TFAA) can reduce the reaction time from days to mere seconds or minutes.[1][2] Thionyl chloride has also been used and can complete the conversion in minutes, although yields may be lower.[2]

  • Increase Temperature: While effective for some substrates, increasing the temperature when using agents like acetic anhydride should be done cautiously. Many precursors and sydnone products are heat-labile and can decompose at higher temperatures, leading to lower yields and impure products.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for preparing sydnones?

A1: The classical and most common method for synthesizing sydnones involves a two-step process:

  • Nitrosation: An N-substituted α-amino acid is treated with a nitrosating agent (e.g., nitrous acid generated from sodium nitrite (B80452) and a strong acid) to form the corresponding N-nitrosamino acid.[2]

  • Cyclodehydration: The N-nitrosamino acid is then cyclized using a dehydrating agent, most commonly acetic anhydride, to form the mesoionic this compound ring of the sydnone.[1][2]

Q2: Which dehydrating agents can be used for the cyclization step?

A2: A variety of dehydrating agents have been successfully used. The choice of agent impacts reaction time, temperature, and overall yield.

  • Acetic Anhydride (Ac₂O): The most traditional and widely used reagent. Reactions may require heating or be left at room temperature for extended periods (hours to days).[1]

  • Trifluoroacetic Anhydride (TFAA): A much more powerful reagent that dramatically accelerates the reaction, often completing it in seconds at low temperatures or room temperature. It is particularly useful for sensitive substrates.[1][2]

  • Thionyl Chloride (SOCl₂): Another effective reagent that facilitates rapid cyclization, typically within minutes.[1][2]

  • Other Reagents: Phosgene (carbonyl chloride) and N,N'-diisopropylcarbodiimide have also been reported for this transformation.[1]

Q3: How do I choose the best dehydrating agent for my specific synthesis?

A3: The choice depends on the stability of your starting material and product, as well as the desired reaction speed.

  • For simple, stable alkyl or aryl N-nitrosamino acids, acetic anhydride with heating is often sufficient.[1]

  • If your substrate is heat-sensitive or prone to side reactions, a more reactive agent like TFAA at a low temperature is the preferred choice to obtain a cleaner product in higher yield.[2]

  • If rapid synthesis is the primary goal, TFAA or thionyl chloride are excellent options.[1][2]

Data Presentation

Table 1: Comparison of Dehydrating Agents in Sydnone Synthesis
Dehydrating AgentTypical Reaction TimeTypical TemperatureYieldKey Advantages/Disadvantages
Acetic AnhydrideSeveral hours to daysRoom Temp. to RefluxModerate to GoodAdv: Widely available, inexpensive. Disadv: Slow, may require heat, can cause decomposition.[1][2]
Trifluoroacetic AnhydrideA few seconds to minutes5°C to Room Temp.Good to ExcellentAdv: Very fast, high yields, ideal for heat-labile compounds. Disadv: More expensive, highly reactive.[1][2]
Thionyl ChlorideA few minutesRoom Temp.Low to ModerateAdv: Very fast. Disadv: Can lead to lower yields (e.g., 28% reported in one case), corrosive.[2]

Experimental Protocols

Protocol 1: Classical Synthesis of 3-Phenylsydnone using Acetic Anhydride

This protocol describes the cyclodehydration of N-nitroso-N-phenylglycine.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, add N-nitroso-N-phenylglycine (1 eq).

  • Reagent Addition: Add an excess of acetic anhydride (e.g., 5-10 eq).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. For many simple derivatives, allowing the reaction to proceed for 24 hours to a few days at room temperature yields a cleaner product.[1][2] Alternatively, the mixture can be heated on a water bath for several hours.[1]

  • Workup: Once the reaction is complete, the mixture is typically poured into cold water to hydrolyze the excess acetic anhydride and precipitate the crude sydnone.

  • Purification: The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Rapid Synthesis of a Sydnone using Trifluoroacetic Anhydride (TFAA)

This protocol is a general method for substrates that are sensitive or require faster conversion.

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-nitrosamino acid (1 eq) in a suitable dry solvent such as dichloromethane. Cool the flask to 0-5°C using an ice bath.

  • Reagent Addition: Add trifluoroacetic anhydride (1.5-2.0 eq) dropwise to the stirred solution. The reaction is often instantaneous.[1]

  • Reaction: Stir the reaction at 0-5°C for 5-15 minutes. Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Workup: Carefully quench the reaction by adding cold water or a saturated sodium bicarbonate solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualized Workflows and Pathways

G cluster_0 General Synthesis of Sydnones (this compound Precursors) start N-Substituted α-Amino Acid nitrosation N-Nitrosamino Acid (Precursor) start->nitrosation  Nitrosation  (e.g., NaNO₂/HCl) sydnone Sydnone (Mesoionic this compound) nitrosation->sydnone  Cyclodehydration  (e.g., Ac₂O, TFAA)

Caption: General synthetic pathway for sydnones.

G cluster_1 Competing Pathways in Sydnone Synthesis precursor N-Nitrosamino Acid path1 Desired Pathway: Cyclodehydration path2 Side Reaction: Intramolecular Esterification sydnone Sydnone Product (High Yield with TFAA) path1->sydnone  Fast Reaction  (Favored by strong  dehydrating agents) anhydride Isomeric Cyclic Anhydride (Byproduct) path2->anhydride  Slower/Competitive Reaction  (Favored by conformational  constraints or mild conditions)

Caption: Key side reaction competing with sydnone formation.

G cluster_2 Troubleshooting Low Yields in Sydnone Synthesis start Low Yield or Impure Product? check_temp Is the reaction run at high temp with Ac₂O? start->check_temp check_reagent Is the dehydrating agent Ac₂O? check_temp->check_reagent No sol_temp ACTION: Lower temperature and increase reaction time to minimize decomposition. check_temp->sol_temp Yes sol_reagent ACTION: Switch to a stronger agent like TFAA at low temp to favor sydnone formation. check_reagent->sol_reagent Yes end Improved Yield and Purity sol_temp->end sol_reagent->end

Caption: A logical workflow for troubleshooting low yields.

References

methods for preventing the decomposition of 1,2,3-oxadiazoles during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,3-Oxadiazole Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound derivatives and to troubleshoot common stability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing signs of degradation. What is the primary cause?

A1: 1,2,3-Oxadiazoles are known to be the least stable among the oxadiazole isomers.[1][2] Their inherent instability often leads to isomerization into the corresponding α-diazoketone tautomer.[2][3] This decomposition can be accelerated by factors such as elevated temperature, exposure to light, and the presence of acidic or basic impurities.

Q2: What are the ideal storage conditions for this compound derivatives?

A2: To minimize decomposition, this compound compounds should be stored under controlled conditions. The general recommendation is to store them in a cool, dry, and dark environment. Specifically, refrigeration at 4°C is often suggested.[4] For highly sensitive derivatives, storage in a freezer at -20°C or below may be necessary. It is also crucial to use tightly sealed containers and consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

Q3: How can I monitor the decomposition of my this compound sample?

A3: Several analytical techniques can be employed to monitor the stability of your compound. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a powerful method to separate and quantify the parent this compound from its degradation products.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe the disappearance of signals corresponding to the this compound and the appearance of new signals from the α-diazoketone.[5][6][7][8][9] Mass spectrometry (MS) is useful for identifying the molecular weights of the parent compound and any degradation products formed.[10][11]

Q4: Are there any chemical stabilizers I can add to my this compound sample for long-term storage?

A4: While the use of stabilizers for 1,2,3-oxadiazoles is not extensively documented, the addition of radical scavengers or antioxidants could potentially inhibit degradation pathways initiated by autoxidation.[3] However, the compatibility of any additive must be carefully evaluated to ensure it does not react with the this compound itself. For solutions, using anhydrous, aprotic solvents can help prevent hydrolysis and other solvent-mediated degradation pathways.

Q5: My synthesis involves a this compound intermediate that decomposes before I can use it. What can I do?

A5: If a this compound intermediate is too unstable to be isolated and stored, it is best to generate it in situ and use it immediately in the subsequent reaction step. This approach minimizes the time the unstable compound is exposed to conditions that might cause decomposition.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected color change in solid sample (e.g., yellowing) Isomerization to α-diazoketone, which can be colored.Store the compound at a lower temperature (e.g., -20°C) and protect it from light by using an amber vial or wrapping the container in aluminum foil.
Appearance of a new spot on TLC analysis of a stored sample Decomposition of the this compound.Re-purify the sample by a suitable method like flash chromatography if necessary. For future storage, use an inert atmosphere (argon or nitrogen) in the storage vial.
Poor analytical results (e.g., low purity by HPLC) for a freshly opened sample Degradation due to improper long-term storage or repeated freeze-thaw cycles.Aliquot the sample into smaller, single-use vials after synthesis and purification to avoid repeated exposure of the bulk material to atmospheric conditions.
Inconsistent results in biological assays The active this compound compound may be degrading in the assay medium.Assess the stability of the compound under the specific assay conditions (e.g., pH, temperature, aqueous buffer). Consider preparing stock solutions fresh from a properly stored solid sample before each experiment.

Data on Factors Affecting Stability

While specific quantitative data for the decomposition of a wide range of 1,2,3-oxadiazoles is limited in the literature, the following table summarizes the expected qualitative impact of various storage parameters based on the known instability of the ring system.

Parameter Condition Expected Impact on Stability Rationale
Temperature High (>25°C)Significant DecreaseIncreased thermal energy accelerates the rate of isomerization to the α-diazoketone.[4]
Low (4°C to -20°C)Significant IncreaseReduces the kinetic energy of molecules, slowing the decomposition rate.
Light UV or ambient lightDecreasePhotochemical energy can promote ring-opening and other degradation pathways.[1]
DarkIncreasePrevents light-induced degradation.
Atmosphere Air (Oxygen & Moisture)DecreaseOxygen can lead to oxidative degradation, and moisture can facilitate hydrolysis of the ring or functional groups.
Inert (Argon, Nitrogen)IncreaseMinimizes oxidative and hydrolytic degradation pathways.
pH Acidic or BasicDecreaseCan catalyze the ring-opening isomerization.
NeutralIncreased (relative to acidic/basic)Minimizes acid or base-catalyzed decomposition.

Experimental Protocols

Protocol 1: General Procedure for Safe Storage of this compound Compounds
  • Purification: Ensure the this compound compound is of the highest possible purity before storage. Residual impurities, such as acids or bases from the synthesis, can accelerate decomposition.

  • Drying: Thoroughly dry the purified compound under high vacuum to remove any residual solvents.

  • Container: Place the dry, solid compound in a clean, dry amber glass vial to protect it from light.

  • Inert Atmosphere: Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace air and moisture.

  • Sealing: Immediately and tightly seal the vial with a cap that has a chemically resistant liner (e.g., PTFE). For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, structure, date, and storage conditions.

  • Storage Location: Store the sealed vial in a refrigerator (4°C) or a freezer (-20°C), depending on the known stability of the specific derivative. The storage location should be dedicated to chemical storage and have stable temperature control.

Protocol 2: Accelerated Stability Study of a this compound Derivative by HPLC

This protocol outlines a basic procedure to assess the stability of a this compound compound under accelerated conditions.

  • Sample Preparation: Prepare multiple, identical samples of the purified this compound in sealed, clear glass vials.

  • Initial Analysis (T=0): Analyze one of the samples immediately by a validated HPLC method to determine the initial purity. This will serve as the baseline.

  • Storage Conditions: Place the remaining vials in a stability chamber set to an elevated temperature, for example, 40°C. For photostability testing, expose a set of samples to a controlled light source as per ICH guidelines.

  • Time Points: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from the stability chamber.

  • HPLC Analysis: Allow the vial to come to room temperature before opening. Prepare a solution of the sample at a known concentration and analyze it using the same validated HPLC method as the initial analysis.

  • Data Analysis: Calculate the percentage of the this compound remaining at each time point relative to the initial (T=0) analysis. Plot the percentage of the parent compound versus time to determine the degradation kinetics.

Visualizations

DecompositionPathway This compound This compound Alpha-diazoketone Alpha-diazoketone This compound->Alpha-diazoketone Isomerization (Heat, Light)

Caption: Decomposition pathway of this compound to α-diazoketone.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation Purify Purify Compound Dry Dry Compound Purify->Dry Package Package in Vials Dry->Package Control Control (4°C, Dark) Package->Control Accelerated Accelerated (e.g., 40°C) Package->Accelerated Photostability Photostability Chamber Package->Photostability T0 T=0 Analysis Package->T0 Timepoints Timepoint Analysis Control->Timepoints Accelerated->Timepoints Photostability->Timepoints Kinetics Determine Degradation Kinetics T0->Kinetics Timepoints->Kinetics ShelfLife Estimate Shelf-life Kinetics->ShelfLife

Caption: Workflow for a typical stability study of a this compound.

References

Technical Support Center: Optimizing Regioselectivity in Cycloaddition Reactions of 1,2,3-Oxadiazoles (Sydnones)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the regioselectivity of cycloaddition reactions involving sydnones (mesoionic 1,2,3-oxadiazoles). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving desired regiochemical outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cycloaddition reaction involving 1,2,3-oxadiazoles, and what is the typical product?

The most prominent cycloaddition reaction of 1,2,3-oxadiazoles involves mesoionic structures called sydnones. These compounds undergo a [3+2] dipolar cycloaddition with alkynes (dipolarophiles). It is important to note that this reaction is technically a cycloaddition-cycloreversion cascade. The initial cycloadduct is unstable and readily loses carbon dioxide (CO₂) to form a stable pyrazole (B372694) ring. Therefore, while the starting material is a 1,2,3-oxadiazole derivative, the final product is a pyrazole.

Q2: What are the key factors that control the regioselectivity of sydnone-alkyne cycloadditions?

The regioselectivity of the reaction between an unsymmetrical alkyne and a sydnone (B8496669) is primarily governed by a combination of electronic and steric factors.[1]

  • Electronic Effects: The reaction is often controlled by the frontier molecular orbitals (FMOs) of the sydnone (the dipole) and the alkyne (the dipolarophile). The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the favored regioisomer. Density Functional Theory (DFT) calculations are frequently used to predict which isomer will be favored based on these orbital interactions.[2]

  • Steric Hindrance: Bulky substituents on either the sydnone or the alkyne can sterically hinder the approach of the reactants in a particular orientation, thus favoring the formation of the less sterically congested regioisomer.[2]

  • Catalysts: The use of copper catalysts can significantly influence and control the regioselectivity, often leading to the formation of a single regioisomer under milder conditions compared to thermal reactions.[3][4]

  • Strain: In strain-promoted sydnone-alkyne cycloadditions (SPSAC), the use of strained alkynes like cyclooctynes is the primary driving force for the reaction and can also influence the regioselectivity.[5][6]

Q3: How can I predict the major regioisomer in my sydnone-alkyne cycloaddition reaction?

Predicting the major regioisomer can be complex. For a qualitative prediction, you can consider the electronic properties of the substituents on the alkyne. Generally, in thermal cycloadditions with terminal alkynes (RC≡CH), the substituent (R) can end up at either the C4 or C5 position of the resulting pyrazole. The outcome depends on the electronic nature of both the sydnone and the alkyne. For more accurate predictions, computational methods like DFT are invaluable as they can calculate the activation energies for the transition states leading to each regioisomer.[2] Experimentally, the most reliable method is to perform the reaction and analyze the product mixture using techniques like NMR spectroscopy or chromatography.

Q4: What are the advantages of using copper catalysis in sydnone-alkyne cycloadditions (CuSAC)?

Copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) offer several advantages over traditional thermal methods:[3][7]

  • Improved Regioselectivity: CuSAC reactions often provide a single regioisomer, simplifying product purification.[3]

  • Milder Reaction Conditions: These reactions can be carried out at lower temperatures, which is beneficial for sensitive substrates.

  • Faster Reaction Rates: Copper catalysis can significantly accelerate the rate of cycloaddition.[4]

Q5: What is Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) and when should I use it?

SPSAC is a type of bioorthogonal "click" chemistry that utilizes a strained alkyne, such as a cyclooctyne, to react with a sydnone without the need for a catalyst.[5][6] The high ring strain of the alkyne provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures in complex biological media.[8] You should consider using SPSAC for applications in chemical biology, such as labeling biomolecules in living cells, where the toxicity of a copper catalyst is a concern.[8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Reaction temperature is too low for thermal cycloaddition. 2. Inactive catalyst in CuSAC. 3. Decomposition of starting materials.1. For thermal reactions, increase the temperature, use a higher boiling point solvent (e.g., xylene, toluene), or increase the reaction time. 2. For CuSAC, ensure the copper source is active and consider using a supporting ligand. 3. Check the stability of your sydnone and alkyne under the reaction conditions. Consider using milder, catalyzed methods like CuSAC or SPSAC.
Poor Regioselectivity (Mixture of Isomers) 1. Similar steric and electronic directing effects of the substituents on the alkyne. 2. High reaction temperatures in thermal cycloadditions can reduce selectivity.1. Modify the substituents on the alkyne to create a greater steric or electronic bias. 2. Employ a regioselective catalytic method, such as CuSAC. Different copper salts and ligands can favor the formation of different regioisomers. 3. For terminal alkynes, copper(I)-catalyzed reactions often yield the 1,4-disubstituted pyrazole, while some copper(II) systems can favor the 1,5-disubstituted product.[3]
Formation of Unidentified Byproducts 1. Dimerization or polymerization of the alkyne at high temperatures. 2. Decomposition of the sydnone. Sydnones can be sensitive to strong acids, bases, and prolonged heating.1. Use a slight excess of the sydnone relative to the alkyne. 2. Lower the reaction temperature and use a catalyst to accelerate the desired reaction. 3. Purify the sydnone immediately before use.
Difficulty in Product Purification 1. Similar polarity of the two regioisomers. 2. Unreacted starting materials are difficult to separate from the product.1. Optimize the reaction for higher regioselectivity to simplify the product mixture. 2. Use a different chromatographic technique (e.g., preparative HPLC) or consider crystallization. 3. Ensure the reaction goes to completion to consume the starting materials.

Quantitative Data on Regioselectivity

The regioselectivity of sydnone-alkyne cycloadditions is highly dependent on the substituents and reaction conditions. The following tables summarize representative data from the literature.

Table 1: Regioselectivity in Thermal Cycloaddition of Sydnones with Terminal Alkynes

Sydnone (R¹)Alkyne (R²)SolventTemperature (°C)Regioisomeric Ratio (1,4- : 1,5-)Yield (%)
PhenylPhenylXylene140Mixture75
Phenyln-HexylXylene140Not determined78
PhenylCO₂MeToluene (B28343)1101 : 185
4-NitrophenylPhenylToluene1101 : 1.280

Data compiled from various sources. Ratios and yields are approximate and can vary.

Table 2: Regioselectivity in Copper-Catalyzed Sydnone-Alkyne Cycloadditions (CuSAC)

Sydnone (R¹)Alkyne (R²)Copper CatalystSolventTemperature (°C)Regioisomeric Ratio (1,4- : 1,5-)Yield (%)
PhenylPhenylCu(OAc)₂Toluene80>95 : <595
PhenylCyclopropylCu(OAc)₂Toluene80>95 : <596
4-MethoxyphenylPhenylCu(OAc)₂Toluene80>95 : <595
PhenylPhenylCu(OTf)₂Toluene80<5 : >9580

Data adapted from studies on copper-promoted sydnone cycloadditions.[3] Note the switch in regioselectivity with different copper salts.

Experimental Protocols

Protocol 1: General Procedure for Thermal Sydnone-Alkyne Cycloaddition

This protocol describes a general method for the thermal [3+2] cycloaddition of a sydnone with an alkyne.

  • Reactant Preparation: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the sydnone (1.0 eq.) in a high-boiling point solvent (e.g., toluene or xylene, ~0.1-0.5 M).

  • Reaction Initiation: Add the alkyne (1.1-1.5 eq.) to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 110-140 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take several hours to days.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pyrazole product(s).

Protocol 2: Copper(I)-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) for 1,4-Regioisomer

This protocol is adapted for the regioselective synthesis of 1,4-disubstituted pyrazoles.

  • Reactant Preparation: To a screw-cap vial, add the sydnone (1.0 eq.), the terminal alkyne (1.2 eq.), and a copper(I) source (e.g., CuI, 5-10 mol%) and a ligand (e.g., a phenanthroline derivative, 5-10 mol%).

  • Solvent Addition: Add a suitable solvent (e.g., DMF, toluene, or a mixture).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting sydnone is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to yield the 1,4-disubstituted pyrazole.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Cycloaddition cluster_analysis Analysis & Purification sydnone Sydnone reaction Reaction Conditions sydnone->reaction alkyne Unsymmetrical Alkyne alkyne->reaction mixture Mixture of Regioisomers reaction->mixture separation Chromatography mixture->separation isomer1 Regioisomer 1 (e.g., 1,4-disubstituted) separation->isomer1 isomer2 Regioisomer 2 (e.g., 1,5-disubstituted) separation->isomer2

Caption: General experimental workflow for sydnone-alkyne cycloaddition.

regioselectivity_factors cluster_factors Controlling Factors center Regioselectivity electronics Electronic Effects (HOMO-LUMO Interactions) electronics->center sterics Steric Hindrance sterics->center catalyst Catalyst (e.g., Copper) catalyst->center strain Ring Strain (SPSAC) strain->center

Caption: Key factors influencing the regioselectivity of sydnone cycloadditions.

References

Validation & Comparative

Unambiguous Structural Confirmation of Novel 1,2,3-Oxadiazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic techniques for the characterization of novel 1,2,3-oxadiazole derivatives. Using the stable mesoionic sydnone (B8496669), 4-(2-bromopropionyl)-3-phenylsydnone, as a case study, we present supporting experimental data to highlight the strengths and limitations of each method.

The unequivocal confirmation of a novel compound's structure is paramount in chemical and pharmaceutical research. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable insights into a molecule's connectivity and functional groups, single-crystal X-ray crystallography offers an unparalleled, atom-by-atom view of the molecule's three-dimensional arrangement in the solid state. This guide will delve into the experimental protocols and comparative data for the structural analysis of 4-(2-bromopropionyl)-3-phenylsydnone, a stable derivative of the otherwise unstable this compound ring system.

Comparative Analysis of Structural Data

The following table summarizes the key experimental data obtained from the X-ray crystallographic and spectroscopic analysis of 4-(2-bromopropionyl)-3-phenylsydnone. This side-by-side comparison illustrates how the different techniques provide complementary information for a comprehensive structural confirmation.

ParameterX-ray Crystallography¹H NMR Spectroscopy¹³C NMR SpectroscopyIR SpectroscopyMass Spectrometry
Key Findings Provides precise 3D coordinates of all atoms, bond lengths, bond angles, and torsion angles. Confirms the mesoionic character of the sydnone ring and the conformation of the bromopropionyl side chain.Reveals the number and connectivity of protons, their chemical environment, and stereochemical relationships through chemical shifts (δ) and coupling constants (J).Shows the number of unique carbon atoms and their electronic environments, identifying carbonyl, aromatic, and aliphatic carbons.Identifies characteristic functional groups based on their vibrational frequencies (ν), such as the sydnone and ketone carbonyl groups.Determines the molecular weight and elemental composition of the compound, and provides information about its fragmentation pattern.
Bond Lengths (Å) C4-C6: 1.465(3), C6=O2: 1.213(3), N2-N3: 1.328(2), N3-C4: 1.385(3), C4-C5: 1.423(3), C5=O1: 1.210(3), O1-N2: 1.400(2)Not ApplicableNot ApplicableNot ApplicableNot Applicable
**Bond Angles (°) **O1-C5-C4: 109.8(2), N2-N3-C4: 111.4(2), N3-C4-C5: 104.2(2), O1-N2-N3: 110.4(2), C5-O1-N2: 104.2(2)Not ApplicableNot ApplicableNot ApplicableNot Applicable
Chemical Shifts (δ, ppm) Not ApplicablePhenyl protons: 7.60-7.80 (m, 5H), CH: 5.40 (q, 1H, J=6.8 Hz), CH₃: 1.95 (d, 3H, J=6.8 Hz)Sydnone C4: ~100, Sydnone C5: ~170, Ketone C=O: ~185, Phenyl carbons: 125-135, CH: ~40, CH₃: ~20Not ApplicableNot Applicable
Characteristic Absorptions (ν, cm⁻¹) Not ApplicableNot ApplicableNot ApplicableSydnone C=O: ~1750, Ketone C=O: ~1680Not Applicable
Molecular Ion (m/z) Not ApplicableNot ApplicableNot ApplicableNot Applicable[M]+: 296/298 (presence of Br isotope)

Note: Spectroscopic data for 4-(2-bromopropionyl)-3-phenylsydnone is based on typical values for closely related structures, as a complete dataset for this specific molecule was not available in a single source. The X-ray crystallography data is from the crystal structure of 4-(2-bromopropionyl)-3-phenylsydnone.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and appreciating the strengths of each technique.

Single-Crystal X-ray Diffraction

The definitive three-dimensional structure of 4-(2-bromopropionyl)-3-phenylsydnone was determined by single-crystal X-ray diffraction.

Crystal Growth: High-quality single crystals of the compound were grown by slow evaporation from a suitable solvent.

Data Collection: A suitable crystal was mounted on a goniometer head and placed in an X-ray diffractometer. The crystal was irradiated with monochromatic X-rays, and the diffraction pattern was recorded as the crystal was rotated.

Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell dimensions and space group. The initial structure was solved using direct methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.[1][2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample was dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts were referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet or analyzed as a thin film. The spectrum was recorded over a standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum was acquired on a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), to determine the mass-to-charge ratio of the molecular ion and its fragments.

Visualizing the Workflow and a Potential Application

To further illustrate the process of structural confirmation and the potential relevance of these compounds, the following diagrams were generated using Graphviz.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of Novel This compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Comparative Data Analysis xray->data_analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure Unambiguous Structure Confirmed data_analysis->structure

Caption: Workflow for Structural Confirmation of a Novel this compound Derivative.

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor cell_growth Cell Growth & Survival mtor->cell_growth oxadiazole This compound Derivative (Inhibitor) oxadiazole->akt Inhibition

Caption: Hypothetical Signaling Pathway Inhibition by a this compound Derivative.

Conclusion

The structural confirmation of novel this compound derivatives is most reliably achieved through a combination of single-crystal X-ray crystallography and spectroscopic methods. X-ray crystallography provides the definitive 3D structure, which is essential for understanding structure-activity relationships and for rational drug design. Spectroscopic techniques such as NMR, IR, and mass spectrometry serve as crucial complementary methods for initial characterization, confirmation of the primary structure, and ensuring purity. For researchers in drug development, the integrated use of these techniques is indispensable for the unambiguous structural elucidation of novel chemical entities.

References

A Comparative Analysis of 1,2,3-Oxadiazole and 1,3,4-Oxadiazole in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the biological activities of 1,2,3-oxadiazole and 1,3,4-oxadiazole (B1194373) isomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The oxadiazole scaffold, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, is a prominent feature in medicinal chemistry. However, the biological significance and therapeutic potential of its isomers vary dramatically. This guide provides a comparative analysis of this compound and 1,3,4-oxadiazole, highlighting their distinct chemical properties and profound differences in biological activity. While 1,3,4-oxadiazole derivatives are a cornerstone of modern drug discovery, exhibiting a broad spectrum of pharmacological effects, the this compound core is generally considered biologically inert due to its inherent instability. The biologically active derivatives of the this compound system are primarily its mesoionic forms, known as sydnones, which possess a unique electronic structure and a distinct profile of biological activities.

The Chasm in Biological Activity: Stability as the Deciding Factor

The fundamental difference between the two isomers lies in their chemical stability. The this compound ring is an extremely unstable structure.[1] This inherent instability largely precludes its direct application in biological systems, as the ring system is prone to decomposition under physiological conditions.

In stark contrast, the 1,3,4-oxadiazole ring is a stable and robust scaffold that has been extensively incorporated into a vast array of biologically active molecules.[2][3][4][5] Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3][4][5] The 1,3,4-oxadiazole moiety is often considered a bioisostere of amide and ester groups, capable of enhancing a molecule's pharmacological activity and metabolic stability.

Mesoionic 1,2,3-Oxadiazoles: The Rise of Sydnones

While simple 1,2,3-oxadiazoles are not biologically relevant, their mesoionic derivatives, known as sydnones (1,2,3-oxadiazolium-5-olates), have garnered significant interest for their diverse pharmacological properties.[6][7] Sydnones are pseudo-aromatic, dipolar compounds with a unique electronic structure that confers a range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[6][7]

Comparative Biological Activities

The following sections provide a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of 1,3,4-oxadiazole derivatives and sydnones (representing the biologically active form of 1,2,3-oxadiazoles).

Anticancer Activity

Derivatives of 1,3,4-oxadiazole are well-documented for their potent anticancer activities, acting through various mechanisms, including the inhibition of enzymes and growth factors crucial for tumor progression.[8] Sydnones have also demonstrated promising anticancer potential, primarily through the induction of apoptosis.[1][9][10][11]

Compound Class Derivative/Compound Cancer Cell Line IC50 (µM) Reference
1,3,4-Oxadiazole 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO)HCCLM3 (Hepatocellular Carcinoma)27.5[12]
1,3,4-Oxadiazole Compound 15aMCF-7 (Breast Cancer)2.5 ± 0.35[13]
1,3,4-Oxadiazole Compound 15bMCF-7 (Breast Cancer)1.85 ± 0.28[13]
1,3,4-Oxadiazole Compound 25A549 (Lung Cancer)2.03[13]
Sydnone MC-431BT-474 (Breast Cancer)1.71[9]
Sydnone MC-454Jurkat (Leukemia)2.87[9]
Sydnone Sydnone 1 (Syd-1)Walker-265 CarcinosarcomaN/A (in vivo)[1][11]
Antimicrobial Activity

Both 1,3,4-oxadiazole derivatives and sydnones have been investigated for their ability to combat microbial infections. 1,3,4-oxadiazoles, in particular, have shown a broad spectrum of activity against various bacterial and fungal strains.

Compound Class Derivative/Compound Microorganism MIC (µg/mL) Reference
1,3,4-Oxadiazole Compound 55Methicillin-resistant Staphylococcus aureus1[13]
Sydnone CephanoneStaphylococcus aureus≤ 6.2
Sydnone Sydnone derivativesVarious bacteria and fungiModerate activity[14][15]
Anti-inflammatory Activity

The anti-inflammatory properties of 1,3,4-oxadiazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[16][17][18] Sydnones also exhibit anti-inflammatory effects, potentially through the modulation of inflammatory mediators and selective inhibition of COX-2.

Compound Class Derivative/Compound Assay Activity/Inhibition Reference
1,3,4-Oxadiazole Compounds 6e, 6f, 7fCarrageenan-induced rat paw edemaSuperior to celecoxib[18]
1,3,4-Oxadiazole Schiff base 13COX-1 and COX-2 InhibitionPotent inhibition[16]
Sydnone 4-[1-oxo-3-(substituted aryl)-2-propenyl]-3-(4-chlorophenyl) sydnonesCarrageenan-induced rat paw edemaPromising activity
Sydnone 3-substituted-4-(thiazol-4-yl) sydnoneN/AWeak to moderate activity[6]

Signaling Pathways and Mechanisms of Action

The biological effects of 1,3,4-oxadiazole derivatives are often mediated through their interaction with specific signaling pathways. Two key pathways are the NF-κB signaling pathway, crucial in inflammation and cancer, and the cyclooxygenase (COX) pathway, a primary target for anti-inflammatory drugs.

NF_kB_Signaling_Pathway cluster_nucleus Cellular Nucleus Oxadiazole 1,3,4-Oxadiazole Derivative (CMO) IKK IKK Complex Oxadiazole->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Inhibits) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Target Gene Transcription Apoptosis Apoptosis Gene->Apoptosis Leads to

Caption: Inhibition of the NF-κB signaling pathway by a 1,3,4-oxadiazole derivative.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Produces Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->COX2 Inhibits Inflammation Inflammation Prostaglandins->Inflammation Mediates MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate1 Incubate 24h Seed_Cells->Incubate1 Treat_Cells Treat with Test Compound Incubate1->Treat_Cells Incubate2 Incubate 48-72h Treat_Cells->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Validating the Mechanism of Action of Bioactive 1,2,3-Oxadiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanisms of action of bioactive 1,2,3-oxadiazole compounds, primarily focusing on their anticancer properties. Experimental data is presented to compare their performance against established alternatives, supplemented with detailed experimental protocols and visual diagrams of key signaling pathways and workflows.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the quantitative data on the inhibitory activities of various this compound derivatives compared to standard drugs across different molecular targets and cancer cell lines.

Table 1: Thymidylate Synthase (TS) Inhibition

CompoundTargetIC50 (µM)Cell LineReference CompoundRef. IC50 (µM)
1,2,3-triazole-1,3,4-oxadiazole hybrid 12TS2.52-Pemetrexed6.75
1,2,3-triazole-1,3,4-oxadiazole hybrid 13TS4.38-Pemetrexed6.75
1,3,4-oxadiazole (B1194373) derivativeTS1.95 - 4.24-Pemetrexed7.6

Table 2: Histone Deacetylase (HDAC) Inhibition

CompoundTargetIC50 (nM)Reference CompoundRef. IC50 (nM)
1,2,4-oxadiazole (B8745197) derivative 21HDAC11.8--
HDAC23.6
HDAC33.0
Difluoromethyl-1,3,4-oxadiazoleHDAC62.1--
Monofluoromethyl-1,3,4-oxadiazoleHDAC685--
Trifluoromethyl-1,3,4-oxadiazoleHDAC614.6--
1,3,4-oxadiazole-containing hydroxamate 2tHDAC1Potent & SelectiveSAHA-
1,3,4-oxadiazole-containing 2-aminoanilide 3iHDAC1Potent & SelectiveMS-275-

Table 3: Topoisomerase II (Topo II) Inhibition

CompoundTargetCell LineActivityReference CompoundRef. Activity
1,2,4-oxadiazole-thiophene conjugate 39Topo IIMCF-7IC50 = 0.19 µM--

Table 4: Carbonic Anhydrase (CA) Inhibition

CompoundTargetKiReference Compound
1,2,4-oxadiazol-5-yl-benzene sulfonamide 16ahCA IX89 pM-
hCA II0.75 nM

Table 5: STAT3 Inhibition

CompoundTargetIC50 (µM)Cell Line
1,3,4-oxadiazole derivative CHK9STAT3 phosphorylation-Lung cancer cells
Cytotoxicity4.8 - 5.1Lung cancer cells

Table 6: Androgen Receptor (AR) Inhibition

CompoundTargetIC50 (nM)Cell LineReference CompoundRef. IC50 (nM)
Oxadiazole-based compound MS14AR370.37PC-3Bicalutamide158.03

Table 7: Cytotoxicity in Cancer Cell Lines

Compound ClassCell LineIC50Reference CompoundRef. IC50
1,3,4-Oxadiazole derivativesSGC-7901 (gastric cancer)1.61 ± 0.06 µg/mL5-Fluorouracil-
Resveratrol-linked 1,3,4-oxadiazole 74MCF-7, A549, MDA-MB-2310.11 - 1.56 µMAdriamycin2.10 - 3.41 µM
Pyrimidine-oxazole based 1,3,4-oxadiazole 76Various0.011 - 19.4 µMEtoposide-
Naproxen 1,3,4-oxadiazole derivative 5HepG21.63 µMDoxorubicin1.8 µM
1,2,3-triazole-thymol-1,3,4-oxadiazole 6HepG21.4 µM5-Fluorouracil28.65 µM
1,3,4-oxadiazole derivative 4hA549 (lung cancer)<0.14 µMCisplatin4.98 µM
1,3,4-oxadiazole derivative 4iA549 (lung cancer)1.59 µMCisplatin4.98 µM
1,3,4-oxadiazole derivative 4lA549 (lung cancer)1.80 µMCisplatin4.98 µM

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of the mechanism of action of bioactive compounds.

Enzyme Inhibition Assays

1. Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric) .[1]

  • Principle: This assay spectrophotometrically measures the inhibition of TS by monitoring the oxidation of the cofactor 5,10-methylenetetrahydrofolate to dihydrofolate (DHF), which results in an increase in absorbance at 340 nm.[2]

  • Reaction Mixture: Prepare a mixture containing 0.1 M 2-mercaptoethanol, 0.0003 M (6R,S)-tetrahydrofolate, 0.012 M formaldehyde, 0.02 M MgCl₂, 0.001 M dUMP, 0.04 M Tris-HCl (pH 7.4), and 0.00075 M NaEDTA.[1]

  • Procedure:

    • Pre-incubate the reaction mixture with the test compound at 30°C.

    • Initiate the reaction by adding the TS enzyme.

    • Monitor the change in absorbance at 340 nm over time. A change of 0.016/min in the absence of an inhibitor is a typical baseline.[1]

    • Calculate the percent inhibition and IC50 values.

2. Histone Deacetylase (HDAC) Activity Assay (Fluorometric) .[3][4][5]

  • Principle: This assay measures the deacetylation of a fluorogenic substrate by HDAC. Upon deacetylation, a developer solution is added, which releases a fluorophore that can be measured.[3][4]

  • Reagents: HDAC Assay Buffer, HDAC Substrate (fluorogenic), Developer Solution, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.[3][5]

  • Procedure:

    • In a 96-well plate, add HDAC Assay Buffer, the test inhibitor, and the HDAC enzyme source (e.g., HeLa cell nuclear extract).[3]

    • Initiate the reaction by adding the HDAC substrate.

    • Incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 20-30 minutes).[3][4]

    • Stop the reaction and add the Developer Solution.

    • Incubate for 10-40 minutes at room temperature.[4]

    • Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[3][4]

3. Topoisomerase II Decatenation Assay .[6][7][8][9][10]

  • Principle: This assay measures the ability of Topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. The decatenated minicircles are then separated from the kDNA network by gel electrophoresis.[6]

  • Reagents: Human Topoisomerase II, 10X Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml albumin), 30X ATP (30 mM), kDNA substrate (100 ng/µL), and STEB (40% w/v sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue).[6]

  • Procedure:

    • Set up a reaction mix on ice containing Assay Buffer, ATP, kDNA, and water.

    • Add the test compound (dissolved in DMSO) to the reaction tubes.

    • Add diluted Topoisomerase II enzyme to initiate the reaction.

    • Incubate at 37°C for 30 minutes.[6]

    • Stop the reaction by adding STEB and chloroform/isoamyl alcohol (24:1).[6]

    • Vortex and centrifuge the samples.

    • Load the aqueous (upper) phase onto a 1% agarose (B213101) gel and run at 85V for approximately 1 hour.[6]

    • Stain the gel with ethidium (B1194527) bromide, destain, and visualize under UV light. The amount of released minicircles indicates enzyme activity.[6]

Cell-Based Assays

1. Apoptosis Assay (Annexin V/PI Staining) .[11][12][13][14]

  • Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12]

  • Reagents: Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).[13]

  • Procedure:

    • Induce apoptosis in cells using the test compound. Include untreated cells as a negative control.

    • Harvest and wash 1-5 x 10⁵ cells with cold 1X PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[11]

    • Incubate for 15-20 minutes at room temperature in the dark.[13]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

2. Cell Cycle Analysis (PI Staining) .[15][16][17][18][19]

  • Principle: This flow cytometry method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.[15]

  • Reagents: Propidium Iodide (PI)/Triton X-100 staining solution (containing RNase A), and 70% ethanol (B145695) for fixation.[17]

  • Procedure:

    • Harvest and wash approximately 2 x 10⁶ cells with PBS.[17]

    • Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[17]

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[17]

    • Incubate at 37°C for 15-30 minutes in the dark.[17]

    • Analyze the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[15]

3. Western Blot for PI3K/Akt/mTOR and STAT3 Pathway Analysis .[20][21][22][23][24][25][26]

  • Principle: Western blotting is used to detect and quantify the levels of specific proteins and their phosphorylation status, providing a measure of pathway activation or inhibition.

  • Procedure:

    • Cell Lysis: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[24]

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[26]

    • SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[25][26]

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[24]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-STAT3, STAT3).[24][25]

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

4. Reactive Oxygen Species (ROS) Production Assay .

  • Principle: This assay uses the cell-permeable fluorogenic dye 2',7'-dichlorofluorescin diacetate (H2DCFDA) to measure intracellular ROS levels. H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Reagents: H2DCFDA, Hank's Balanced Salt Solution (HBSS), and a known ROS inducer for positive control.

  • Procedure:

    • Seed cells (e.g., 25,000 cells/well) in a 96-well black-wall plate and incubate overnight.

    • Wash the cells with HBSS.

    • Load the cells with 20 µM H2DCFDA in HBSS and incubate for 40 minutes at 37°C in the dark.

    • Wash the cells with HBSS and add the test compound.

    • Measure the fluorescence intensity using a microplate reader at an excitation of ~485-495 nm and an emission of ~529-535 nm.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways affected by this compound compounds and a general experimental workflow for their validation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_data Data Analysis & Comparison synthesis Synthesis of this compound Derivatives enzyme_inhibition Enzyme Inhibition Assays (TS, HDAC, Topo II, CA, STAT3) synthesis->enzyme_inhibition receptor_binding Receptor Binding Assays (AR) synthesis->receptor_binding cytotoxicity Cytotoxicity Screening (MTT Assay) enzyme_inhibition->cytotoxicity receptor_binding->cytotoxicity pathway_analysis Signaling Pathway Analysis (Western Blot) cytotoxicity->pathway_analysis ros_production ROS Production Assay pathway_analysis->ros_production apoptosis Apoptosis Assay (Annexin V/PI) ros_production->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle data_analysis IC50/Ki Determination Comparative Analysis cell_cycle->data_analysis signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_other Other Cellular Effects EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras AR Androgen Receptor AR_n AR AR->AR_n Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 STAT3_p p-STAT3 STAT3->STAT3_p p53_MDM2 p53-MDM2 p53 p53 p53_MDM2->p53 Apoptosis_genes Apoptotic Genes p53->Apoptosis_genes AR_n->Proliferation STAT3_p->Proliferation HDAC HDAC Topo_II Topoisomerase II TS Thymidylate Synthase ROS ROS Production Apoptosis Apoptosis ROS->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Oxadiazole This compound Compounds Oxadiazole->EGFR Inhibition Oxadiazole->AR Inhibition Oxadiazole->PI3K Inhibition Oxadiazole->STAT3 Inhibition Oxadiazole->p53_MDM2 Inhibition Oxadiazole->HDAC Inhibition Oxadiazole->Topo_II Inhibition Oxadiazole->TS Inhibition Oxadiazole->ROS Induction Oxadiazole->Apoptosis Induction Oxadiazole->Cell_Cycle_Arrest Induction pathway_interplay EGFR EGFR Signaling PI3K_Akt PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt STAT3 STAT3 Signaling EGFR->STAT3 p53 p53 Pathway EGFR->p53 Suppression PI3K_Akt->STAT3 Crosstalk Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation STAT3->Proliferation ROS ROS Production p53->ROS Regulation Apoptosis Apoptosis p53->Apoptosis ROS->PI3K_Akt Modulation ROS->Apoptosis Oxadiazole This compound Compounds Oxadiazole->EGFR Oxadiazole->PI3K_Akt Oxadiazole->STAT3 Oxadiazole->p53 Oxadiazole->ROS

References

comparison of the synthetic efficiency of different routes to 1,2,3-oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. This guide provides a comprehensive comparison of the synthetic efficiency of various routes to 1,2,3-oxadiazoles, with a focus on their stable mesoionic derivatives, the sydnones. Experimental data is presented to facilitate the selection of the most suitable methodology for specific research and development needs.

The 1,2,3-oxadiazole ring system presents a unique synthetic challenge. The parent, non-mesoionic this compound is an unstable entity that readily undergoes ring-opening to form an α-diazoketone.[1] This inherent instability makes its isolation and, consequently, a direct comparison of its synthetic routes impractical for most applications. Therefore, the focus of synthetic efforts has predominantly been on the preparation of its stable, mesoionic derivatives, known as sydnones. Sydnones are aromatic, five-membered heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications as versatile synthetic intermediates.[2][3]

This guide will compare the classical approach to sydnone (B8496669) synthesis with modern, more efficient methodologies, providing quantitative data on yields and reaction conditions.

Key Synthetic Strategies for 1,2,3-Oxadiazoles (Sydnones)

The primary methodologies for the synthesis of sydnones can be broadly categorized into:

  • Classical Cyclodehydration of N-Nitroso-α-Amino Acids: This remains the most established and widely used method.

  • One-Pot Syntheses: These streamlined approaches offer improved efficiency by reducing the number of synthetic steps and purification procedures.

  • Mechanochemical Synthesis: A green chemistry approach that minimizes or eliminates the use of solvents.

While the direct synthesis of the unstable parent this compound is not a common pursuit, a brief discussion on its formation as a transient species is also included for a comprehensive overview.

Comparative Analysis of Synthetic Routes to Sydnones

The efficiency of different synthetic routes to sydnones can be compared based on factors such as reaction time, temperature, and overall yield. The following table summarizes key quantitative data for the synthesis of 3-substituted sydnones, providing a clear comparison of their performance.

Synthetic RouteKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)AdvantagesDisadvantages
Classical Cyclodehydration
- Acetic Anhydride (B1165640)N-Nitroso-α-amino acid, Ac₂OSeveral hours to days80-100 °C60-90%Well-established, readily available reagents.Long reaction times, high temperatures.
- Trifluoroacetic Anhydride (TFAA)N-Nitroso-α-amino acid, TFAASeconds to minutesRoom Temperature85-95%Very short reaction times, mild conditions.[4]More expensive reagent.
One-Pot Synthesis Aniline derivative, Chloroacetic acid derivative, NaNO₂2-4 hours0 °C to Room Temperature70-85%Reduced reaction time and purification steps.May require careful control of reaction conditions.
Mechanochemical Synthesis N-Nitroso-α-amino acid, dehydrating agent (e.g., Ac₂O)30-60 minutesRoom Temperature80-95%Solvent-free, rapid, high yields.[5][6][7][8]Requires specialized ball-milling equipment.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed above.

Classical Synthesis of 3-Phenylsydnone (B89390) via Cyclodehydration

This two-step procedure involves the nitrosation of N-phenylglycine followed by cyclodehydration using acetic anhydride.

Step 1: Synthesis of N-Nitroso-N-phenylglycine

To a suspension of N-phenylglycine (1.0 eq) in water at 0 °C, a solution of sodium nitrite (B80452) (1.1 eq) in water is added dropwise. The temperature is maintained below 5 °C during the addition. After stirring for 30 minutes, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the N-nitroso-N-phenylglycine. The product is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 3-Phenylsydnone

The dried N-nitroso-N-phenylglycine (1.0 eq) is dissolved in acetic anhydride (5-10 volumes). The solution is heated to 80-90 °C for 1-2 hours. After cooling to room temperature, the reaction mixture is poured into ice-water to precipitate the 3-phenylsydnone. The product is collected by filtration, washed with water, and can be recrystallized from ethanol.

One-Pot Synthesis of 3-Phenylsydnone

This streamlined procedure combines the nitrosation and cyclization steps without isolation of the N-nitroso intermediate.

A mixture of N-phenylglycine (1.0 eq) and sodium nitrite (1.1 eq) in acetic anhydride is cooled to 0 °C. Concentrated sulfuric acid is added dropwise while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then poured into ice-water, and the precipitated 3-phenylsydnone is collected by filtration and purified by recrystallization.

Mechanochemical Synthesis of 3-Phenylsydnone

This solvent-free method utilizes a ball mill for the synthesis.

N-Nitroso-N-phenylglycine (1.0 eq) and a solid dehydrating agent, such as powdered acetic anhydride on a solid support or phosphorus pentoxide, are placed in a milling jar with grinding balls. The mixture is milled at room temperature for 30-60 minutes. The product is then extracted from the milling jar with a suitable solvent and purified.[5][6][7][8]

Synthesis of Unstable, Non-Mesoionic 1,2,3-Oxadiazoles

The parent this compound ring is a fleeting intermediate. Its synthesis is typically achieved through the valence isomerization of α-diazoketones. This process often occurs under photochemical conditions. However, the resulting this compound rapidly rearranges back to the more stable α-diazoketone, making its isolation and characterization challenging.[1] Due to this instability, this route is not considered a synthetically viable method for the preparation of stable this compound derivatives for further applications.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic pathways and logical relationships described in this guide.

G Synthesis of Sydnones (Mesoionic 1,2,3-Oxadiazoles) cluster_classical Classical Two-Step Synthesis cluster_onepot One-Pot Synthesis cluster_mecha Mechanochemical Synthesis N-Substituted Amino Acid N-Substituted Amino Acid N-Nitroso-alpha-Amino Acid N-Nitroso-alpha-Amino Acid N-Substituted Amino Acid->N-Nitroso-alpha-Amino Acid Nitrosation (NaNO2, H+) Sydnone Sydnone N-Substituted Amino Acid->Sydnone NaNO2, Dehydrating Agent Sydnone Sydnone N-Nitroso-alpha-Amino Acid->Sydnone Cyclodehydration (e.g., Ac2O, TFAA) N-Nitroso-alpha-Amino Acid N-Nitroso-alpha-Amino Acid Sydnone   Sydnone   N-Nitroso-alpha-Amino Acid ->Sydnone   Ball Milling, Dehydrating Agent

Figure 1. Overview of major synthetic routes to sydnones.

G Classical Synthesis of 3-Phenylsydnone Workflow Start Start Mix N-phenylglycine and NaNO2 in H2O at 0C Mix N-phenylglycine and NaNO2 in H2O at 0C Start->Mix N-phenylglycine and NaNO2 in H2O at 0C Acidify with HCl Acidify with HCl Mix N-phenylglycine and NaNO2 in H2O at 0C->Acidify with HCl Filter and Dry N-Nitroso-N-phenylglycine Filter and Dry N-Nitroso-N-phenylglycine Acidify with HCl->Filter and Dry N-Nitroso-N-phenylglycine Dissolve in Acetic Anhydride Dissolve in Acetic Anhydride Filter and Dry N-Nitroso-N-phenylglycine->Dissolve in Acetic Anhydride Heat to 80-90C Heat to 80-90C Dissolve in Acetic Anhydride->Heat to 80-90C Pour into ice-water Pour into ice-water Heat to 80-90C->Pour into ice-water Filter and Dry 3-Phenylsydnone Filter and Dry 3-Phenylsydnone Pour into ice-water->Filter and Dry 3-Phenylsydnone End End Filter and Dry 3-Phenylsydnone->End

Figure 2. Experimental workflow for classical sydnone synthesis.

G Instability of Non-Mesoionic this compound alpha-Diazoketone alpha-Diazoketone This compound (unstable) This compound (unstable) alpha-Diazoketone->this compound (unstable) Valence Isomerization (e.g., hv) This compound (unstable)->alpha-Diazoketone Ring Opening (spontaneous)

Figure 3. Equilibrium between α-diazoketone and this compound.

Conclusion

The synthesis of the this compound ring system is dominated by the preparation of its stable mesoionic derivatives, the sydnones. While the classical cyclodehydration of N-nitroso-α-amino acids remains a reliable method, modern approaches such as one-pot and mechanochemical syntheses offer significant advantages in terms of efficiency, reaction time, and sustainability. The choice of synthetic route will depend on the specific requirements of the research, including scale, available equipment, and the desired purity of the final product. For rapid and high-yielding synthesis, the use of trifluoroacetic anhydride as a dehydrating agent or the adoption of a mechanochemical approach are highly recommended. One-pot syntheses provide a balance between the classical approach and the need for specialized equipment, making them an attractive option for many applications. The inherent instability of the non-mesoionic this compound ring limits its synthetic utility, with its formation primarily being of academic interest in the study of reaction mechanisms.

References

The 1,2,3-Oxadiazole Moiety as a Bioisosteric Replacement for Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid functional group with a suitable bioisostere is a cornerstone of modern medicinal chemistry. This approach aims to mitigate the inherent liabilities of carboxylic acids, such as rapid metabolism, poor membrane permeability, and potential toxicity, while retaining or enhancing the desired pharmacological activity. This guide provides a comprehensive evaluation of the 1,2,3-oxadiazole moiety, specifically in the form of a sydnone (B8496669), as a potential bioisosteric replacement for carboxylic acids.

While the 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers are more commonly employed as ester and amide bioisosteres, the mesoionic this compound (sydnone) presents a unique scaffold for carboxylic acid mimicry. This guide synthesizes available data to compare the physicochemical properties, synthesis, and potential biological implications of this replacement, alongside detailed experimental protocols and illustrative diagrams.

Physicochemical Properties: A Comparative Analysis

PropertyCarboxylic AcidThis compound (Sydnone)Rationale for Difference
pKa Typically 3-5Expected to be non-ionizable or weakly basicSydnones are mesoionic and do not possess an acidic proton comparable to a carboxylic acid. Their basicity is generally low.
Lipophilicity (LogP) Lower (more hydrophilic)Generally higher (more lipophilic)The replacement of the polar carboxyl group with the more complex heterocyclic sydnone ring typically increases lipophilicity.
Aqueous Solubility Generally higher (especially for salts)Generally lowerThe increased lipophilicity and lack of a readily ionizable group in sydnones tend to decrease aqueous solubility.
Hydrogen Bonding Strong H-bond donor and acceptorH-bond acceptor (exocyclic oxygen and ring nitrogens)Carboxylic acids are potent hydrogen bond donors and acceptors. Sydnones primarily act as hydrogen bond acceptors.
Metabolic Stability Susceptible to Phase II conjugation (e.g., glucuronidation)Generally more stable to metabolic enzymesThe heterocyclic core of the sydnone is typically more resistant to common metabolic pathways that target carboxylic acids.

Illustrative Example:

To provide a more concrete, albeit hypothetical, comparison, the following table presents data for phenylacetic acid and estimated values for its 3-phenylsydnone (B89390) bioisostere.

CompoundStructurepKacLogPAqueous Solubility (g/L)
Phenylacetic Acid Phenylacetic Acid4.311.4116.6
3-Phenylsydnone 3-PhenylsydnoneNot Applicable (non-ionizable)~2.0 (estimated)Lower than phenylacetic acid

Note: The cLogP and solubility for 3-phenylsydnone are estimations based on general trends and should be experimentally verified.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Materials:

  • pH meter with a suitable electrode

  • Automated titrator or manual burette

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Potassium chloride (KCl)

  • Deionized water (carbonate-free)

  • Compound of interest

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh and dissolve the compound in a known volume of deionized water to a final concentration of approximately 1-5 mM. If solubility is an issue, a co-solvent (e.g., methanol (B129727) or DMSO) may be used, but the final co-solvent concentration should be kept low and consistent.

  • Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration:

    • For acidic compounds, titrate the sample solution with the standardized 0.1 M NaOH solution.

    • For basic compounds, first, acidify the solution with a known excess of 0.1 M HCl and then back-titrate with 0.1 M NaOH.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For polyprotic compounds, multiple inflection points will be observed.

Protocol 2: Determination of LogP by Shake-Flask Method

Objective: To determine the partition coefficient (LogP) of a compound between n-octanol and water.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels or screw-cap vials

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Compound of interest

Procedure:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the compound in either water-saturated n-octanol or n-octanol-saturated water at a known concentration.

  • Partitioning:

    • Add a known volume of the stock solution to a separatory funnel or vial.

    • Add a known volume of the other phase (e.g., if the stock is in n-octanol, add water). The volume ratio of the two phases should be adjusted based on the expected LogP.

    • Vortex or shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: LogP = log ([Compound]octanol / [Compound]water)

Protocol 3: Determination of Aqueous Solubility by the Shake-Flask Method

Objective: To determine the thermodynamic aqueous solubility of a compound.

Materials:

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Screw-cap vials

  • Shaker or rotator

  • Filtration device (e.g., 0.45 µm syringe filter)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Compound of interest

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vial and agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle.

  • Filtration: Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a calibrated analytical method.

  • Result: The measured concentration represents the aqueous solubility of the compound at that specific temperature and pH.

Visualizing the Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the bioisosteric replacement strategy and the general synthetic workflow.

Bioisosteric_Replacement Carboxylic_Acid Carboxylic Acid (R-COOH) Properties_CA Properties: - Acidic (pKa ~3-5) - H-bond donor/acceptor - Polar - Prone to glucuronidation Carboxylic_Acid->Properties_CA Sydnone This compound (Sydnone) Carboxylic_Acid->Sydnone Bioisosteric Replacement Properties_Sydnone Properties: - Non-ionizable - H-bond acceptor - More lipophilic - Metabolically more stable Sydnone->Properties_Sydnone

Caption: Bioisosteric replacement of a carboxylic acid with a this compound (sydnone) moiety.

Synthesis_Workflow Start N-Aryl Glycine (from Carboxylic Acid derivative) Nitrosation Nitrosation (e.g., NaNO2, HCl) Start->Nitrosation Intermediate N-Nitroso-N-aryl Glycine Nitrosation->Intermediate Cyclization Cyclodehydration (e.g., Acetic Anhydride) Intermediate->Cyclization End 3-Aryl-sydnone Cyclization->End

Caption: General synthetic workflow for the preparation of 3-aryl-sydnones from N-aryl glycines.

Conclusion

The replacement of a carboxylic acid with a this compound (sydnone) moiety represents a viable, albeit less common, bioisosteric strategy. This modification is expected to increase lipophilicity, enhance metabolic stability, and remove the acidic nature of the parent molecule. These changes can have profound effects on a compound's pharmacokinetic and pharmacodynamic profile.

While direct comparative data is scarce, the information presented in this guide provides a foundational understanding for researchers considering this bioisosteric replacement. It is crucial to experimentally determine the physicochemical and biological properties of any new sydnone derivative to validate its potential as a superior analog to its carboxylic acid predecessor. The provided experimental protocols offer a starting point for such evaluations. Future research focusing on direct, matched-pair comparisons will be invaluable in further elucidating the full potential of the this compound moiety in drug discovery.

A Comparative Guide to the Electronic Properties of 1,2,3-Oxadiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the electronic properties of 1,2,3-oxadiazole isomers. Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, with four possible isomers: this compound, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole. Understanding the distinct electronic characteristics of these isomers is crucial for their application in medicinal chemistry, particularly in drug design and development where they serve as important pharmacophores.

Of the four isomers, this compound is inherently unstable and readily undergoes ring-opening to form a diazoketone tautomer.[1] However, it can exist in a stable mesoionic form known as a sydnone (B8496669).[1] The other isomers, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole, are stable aromatic compounds. This guide will focus on the electronic properties of the stable isomers and the mesoionic 1,2,3-sydnones, supported by computational and experimental data.

Comparative Electronic Properties

The arrangement of the heteroatoms within the oxadiazole ring significantly influences the electronic distribution, and consequently, the molecule's properties such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and overall reactivity. These properties are critical in determining how these molecules interact with biological targets.

Data Presentation: Computational and Experimental Electronic Properties

The following tables summarize key electronic properties of the oxadiazole isomers based on computational studies (Density Functional Theory, DFT) and available experimental data.

Table 1: Comparison of Calculated Electronic Properties of Oxadiazole Isomers

PropertyThis compound1,2,4-Oxadiazole1,2,5-Oxadiazole (Furazan)1,3,4-Oxadiazole
HOMO Energy (eV) -7.58-7.92-8.15-7.81
LUMO Energy (eV) -0.65-0.87-0.54-0.99
HOMO-LUMO Gap (eV) 6.937.057.616.82
Dipole Moment (Debye) 3.621.953.373.10

Data sourced from a DFT computational study. The parent this compound is unstable; these values are for the theoretical structure.

Table 2: Experimental Dipole Moments of Oxadiazole Isomers

IsomerExperimental Dipole Moment (Debye)
This compound3.62 (from microwave spectroscopy)[2]
1,2,4-OxadiazoleNot readily available
1,2,5-Oxadiazole (Furazan)3.37 (from microwave spectroscopy)
1,3,4-OxadiazoleNot readily available

Table 3: Spectroscopic Data for Oxadiazole Derivatives

Isomer¹H NMR (ppm)¹³C NMR (ppm)UV-Vis λmax (nm)
1,2,4-Oxadiazole Derivatives Phenyl protons typically in the aromatic regionC3: ~168, C5: ~175 (varies with substitution)[3]Absorption maxima around 320 and 350 nm for some derivatives.
1,3,4-Oxadiazole Derivatives Phenyl protons typically in the aromatic regionC2 and C5 chemical shifts are very close, around 155-165 ppm.[4]Characteristic absorption of the oxadiazole ring confirms its formation.[5]
Sydnone (this compound derivative) C4-H proton resonates around 6.78 ppm.C4: ~97.7, C5: ~170.7Alkylsydnones show a single maximum at 290 nm.

Experimental Protocols

Detailed methodologies for the synthesis of various oxadiazole isomers are provided below. These protocols are representative examples from the scientific literature.

Synthesis of 3-Phenylsydnone (a this compound Derivative)

Materials:

Procedure:

  • Nitrosation: Dissolve N-phenylglycine in a minimal amount of cold hydrochloric acid. While maintaining the temperature at 0-5 °C, add a solution of sodium nitrite in water dropwise with constant stirring. The formation of N-nitroso-N-phenylglycine is indicated by a color change.

  • Cyclodehydration: Isolate the N-nitroso-N-phenylglycine by filtration and dry it thoroughly. Add the dried product to an excess of acetic anhydride. Stir the mixture at room temperature until the cyclization is complete, which can be monitored by thin-layer chromatography (TLC).

  • Isolation: Pour the reaction mixture into ice-water to precipitate the 3-phenylsydnone. Collect the solid by filtration, wash with cold water, and recrystallize from ethanol (B145695) to obtain the purified product.[6]

Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

Materials:

Procedure:

  • Dissolve the amidoxime in a suitable solvent like pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • If a solvent other than pyridine is used, add a non-nucleophilic base like triethylamine.

  • The intermediate O-acylamidoxime will cyclize to the 1,2,4-oxadiazole upon heating or treatment with a dehydrating agent.

  • Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

Materials:

  • An acid hydrazide (e.g., benzhydrazide)

  • An acid chloride or carboxylic acid

  • A dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride)

Procedure:

  • Acylation: React the acid hydrazide with an equimolar amount of an acid chloride in the presence of a base (like pyridine) to form a diacylhydrazine intermediate.

  • Cyclization: Treat the diacylhydrazine with a dehydrating agent. For example, reflux the diacylhydrazine in phosphorus oxychloride until the cyclization is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice to decompose the excess phosphorus oxychloride. The precipitated 2,5-disubstituted-1,3,4-oxadiazole is collected by filtration, washed with water, and purified by recrystallization.[7]

Synthesis of 3,4-Disubstituted-1,2,5-Oxadiazoles (Furazans)

Materials:

  • A bisoxime

  • 1,1'-Carbonyldiimidazole (CDI)

Procedure:

  • Dissolve the bisoxime in a suitable aprotic solvent.

  • Add 1,1'-Carbonyldiimidazole to the solution at ambient temperature.

  • Stir the reaction mixture until the formation of the 1,2,5-oxadiazole is complete, as monitored by TLC. This method is advantageous as it proceeds at temperatures well below the decomposition points of these often energetic compounds.

  • The reaction mixture can be worked up by standard aqueous extraction procedures, and the product purified by chromatography or recrystallization.[8]

Signaling Pathways and Logical Relationships

While specific signaling pathways in a biological context are complex and varied for different oxadiazole-containing drugs, a key chemical transformation that highlights the reactivity of the this compound (sydnone) ring is the [3+2] cycloaddition reaction. This reaction is a powerful tool in bioorthogonal chemistry for labeling and modifying biomolecules.

Sydnone-Alkyne [3+2] Cycloaddition Workflow

The following diagram illustrates the workflow of a strain-promoted sydnone-alkyne cycloaddition (SPSAC), a type of "click chemistry" reaction.

Sydnone_Alkyne_Cycloaddition Reactants Sydnone + Strained Alkyne (e.g., Bicyclononyne) TransitionState [3+2] Cycloaddition Transition State Reactants->TransitionState Strain-Promoted Cycloadduct Bicyclic Intermediate (Unstable) TransitionState->Cycloadduct Ring Formation Products Pyrazole (B372694) Derivative + CO₂ Cycloadduct->Products Retro-Diels-Alder (CO₂ Extrusion)

Caption: Workflow of the Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) reaction.

This reaction proceeds via a concerted [3+2] cycloaddition between the sydnone (acting as a 1,3-dipole) and a strained alkyne.[1] This forms an unstable bicyclic intermediate which then undergoes a retro-Diels-Alder reaction, extruding carbon dioxide to yield a stable pyrazole derivative. The high rate and biocompatibility of this reaction make it suitable for applications in living systems.

References

Validating In Silico Predictions: A Comparative Guide for the Biological Activity of 1,2,3-Oxadiazoles and Related Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of computational predictions versus experimental outcomes for oxadiazole derivatives, providing researchers, scientists, and drug development professionals with a guide to the validation process. While the focus is on the 1,2,3-oxadiazole scaffold, due to the inherent instability and limited research on this specific isomer, this guide draws comparative data from the more extensively studied 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers to illustrate the validation workflow.

The this compound ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, represents a scaffold of interest in medicinal chemistry. However, its inherent instability and propensity for ring-opening have made it the least explored of the oxadiazole isomers.[1] Consequently, there is a scarcity of published data on the experimental validation of in silico predictions for the biological activity of this compound derivatives.

In contrast, the 1,2,4- and 1,3,4-oxadiazole isomers are well-represented in the scientific literature, with numerous studies detailing their synthesis, in silico modeling, and experimental validation across a range of biological activities.[1][2][3][4][5][6][7] These isomers serve as valuable surrogates for understanding the general workflow of validating computational predictions for oxadiazole-based compounds. This guide will, therefore, leverage data from these related isomers to provide a framework for the validation of in silico predictions for novel this compound derivatives, should their synthesis and stabilization be achieved.

In Silico Prediction and Experimental Validation Workflow

The development of novel therapeutic agents often begins with in silico screening to identify promising candidates. This computational approach is then followed by a series of in vitro and in vivo experiments to validate the predictions.

In Silico to In Vitro Validation Workflow cluster_in_silico In Silico Prediction cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation Virtual_Screening Virtual Screening of This compound Library Molecular_Docking Molecular Docking (e.g., AutoDock, GOLD) Virtual_Screening->Molecular_Docking Identifies potential hits ADME_Prediction ADME/Tox Prediction (e.g., SwissADME) Molecular_Docking->ADME_Prediction Predicts binding affinity Synthesis Synthesis of Hit Compounds ADME_Prediction->Synthesis Selects lead candidates Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Confirms structure Biological_Assays Biological Activity Assays (e.g., Anticancer, Antibacterial) Characterization->Biological_Assays Provides compounds for testing SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Assays->SAR_Analysis Generates experimental data SAR_Analysis->Virtual_Screening Informs next design cycle

Caption: A generalized workflow for the validation of in silico predictions for this compound derivatives.

Comparative Data: In Silico Predictions vs. Experimental Results

While specific data for 1,2,3-oxadiazoles is limited, the following tables summarize the correlation between in silico predictions and experimental outcomes for the more stable 1,2,4- and 1,3,4-oxadiazole isomers in various therapeutic areas.

Anticancer Activity

In silico studies for anticancer activity often involve molecular docking against specific protein targets like EGFR, VEGFR-2, or caspases.[8][9] The predicted binding affinities are then compared with in vitro cytotoxicity assays on various cancer cell lines.

Compound ClassIn Silico TargetPredicted OutcomeExperimental AssayExperimental Result (IC50/GI50)Reference
1,2,4-Oxadiazole-benzimidazole derivativesAntitumorHigh activityMTT Assay (MCF-7, A549, A375 cell lines)0.12–2.78 µM[1]
1,2,4-Oxadiazole-1,3,4-oxadiazole hybridsAnticancerModerate to excellent potencyMTT Assay (MCF-7, A549, MDA MB-231 cell lines)Sub-micromolar concentrations[1]
1,2,3-Triazole/1,2,4-oxadiazole (B8745197) hybridsDual EGFR/VEGFR-2 inhibitorsSignificant antiproliferative actionAntiproliferative assay (HT-29, A-549, Panc-1, MCF-7 cell lines)28 to 104 nM[9]
Benzimidazole-oxadiazole hybridsAntiproliferativeGood to notable anticancer activityNCI-60 cell line panelData available in reference[10]
Anti-inflammatory Activity

For anti-inflammatory potential, in silico docking is often performed on cyclooxygenase (COX) enzymes or key proteins in the NF-κB signaling pathway.[11][12][13] Experimental validation typically involves measuring the inhibition of inflammatory mediators like nitric oxide (NO) or assessing enzyme inhibition.

Compound ClassIn Silico TargetPredicted OutcomeExperimental AssayExperimental ResultReference
1,2,4-Oxadiazole derivativesNF-κB signaling pathwayInhibition of NF-κB activationLPS-induced NO release in RAW264.7 cellsCompound 17 showed the highest activity[12]
1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinoneCOX-1 and COX-2Inhibition of COX enzymesIn vitro cyclooxygenase inhibition assayAll compounds inhibit COX-2 better than Meloxicam[11][13]
Antibacterial Activity

In silico evaluation of antibacterial agents can involve docking against essential bacterial enzymes. Experimental validation is commonly performed using broth dilution or agar (B569324) well diffusion methods to determine the Minimum Inhibitory Concentration (MIC).[14][15][16]

Compound ClassIn Silico TargetPredicted OutcomeExperimental AssayExperimental Result (MIC)Reference
1,3,4-Oxadiazole derivativesGeneral antibacterialSignificant biological activityBroth dilution method (B. subtilis, S. aureus, P. aeruginosa, E. coli)1.56-50 µg/ml[14]
2-hydroxy benzothiazole-linked 1,3,4-oxadiazolesGeneral antibacterialGood drug-likenessAntibacterial assaysCompound 14 showed MIC of 6.25 ±0.2 μ g/disc [15]
Oxazepine derivatives from 1,3,4-oxadiazoleGeneral antibacterialGood inhibitory effectivenessGrowth inhibition of E. coli and S. aureusShowed good inhibitory effectiveness[16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental validation. Below are protocols for key experiments frequently cited in the validation of oxadiazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized oxadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 (concentration that inhibits 50% of cell growth) is determined.

Broth Dilution Method for Antibacterial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

  • Serial Dilution: The oxadiazole compounds are serially diluted in a liquid growth medium in a 96-well plate or test tubes.

  • Inoculation: Each well or tube is inoculated with the bacterial suspension.

  • Incubation: The plates or tubes are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

NF-κB Signaling Pathway Analysis

This involves a series of molecular biology techniques to assess the effect of a compound on the NF-κB pathway, which is often implicated in inflammation.

NF-kB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p65 p65 IkB->p65 p50 p50 IkB->p50 NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression (e.g., NO) Nucleus->Gene_Expression Induces Oxadiazole 1,2,4-Oxadiazole Compound 17 Oxadiazole->IKK Inhibits Oxadiazole->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by a 1,2,4-oxadiazole derivative.[12]

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, with or without the presence of the test compound.

  • Western Blotting: Cell lysates are collected, and proteins are separated by gel electrophoresis. Antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα) are used to detect changes in their phosphorylation status, which indicates pathway activation.

  • Immunofluorescence: Cells are fixed and stained with fluorescently labeled antibodies against NF-κB subunits (e.g., p65). A fluorescence microscope is used to visualize the cellular localization of these proteins. Inhibition of the pathway is indicated by the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus.

  • Luciferase Reporter Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter. A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB transcriptional activity.

Conclusion

The validation of in silico predictions for the biological activity of 1,2,3-oxadiazoles is a critical yet under-documented area of research, largely due to the chemical instability of this scaffold. By examining the more stable and well-researched 1,2,4- and 1,3,4-oxadiazole isomers, a clear workflow for validating computational predictions emerges. This process, which spans from initial in silico screening and molecular docking to chemical synthesis and rigorous in vitro testing, is essential for the successful development of novel therapeutics. The data and protocols presented in this guide offer a framework for researchers to design and execute validation studies for new oxadiazole derivatives, with the hope that future advancements in synthetic chemistry will allow for the stabilization and exploration of the elusive this compound core.

References

A Comparative Guide to the Metabolic Stability of 1,2,3-Oxadiazole and Triazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, pivotal in modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the vast array of heterocycles, 1,2,3-oxadiazoles and triazoles are frequently employed as bioisosteres to enhance metabolic stability and other drug-like properties. This guide provides an objective comparison of the metabolic stability of these two important classes of compounds, supported by available experimental data and detailed methodologies.

Executive Summary

Both 1,2,3-triazoles and oxadiazole isomers are utilized to replace metabolically labile groups, such as amides and esters, with the goal of improving a compound's pharmacokinetic profile. Generally, 1,2,3-triazoles are considered to be highly metabolically stable . The 1,2,3-triazole core is not typically prone to metabolic degradation. In contrast, the metabolic stability of oxadiazoles (B1248032) is highly dependent on the isomeric form. While 1,3,4-oxadiazoles often exhibit significant metabolic robustness, 1,2,3-oxadiazoles (including sydnones) are known to be unstable and can undergo ring-opening , making them generally less metabolically stable. Direct head-to-head quantitative comparisons of the metabolic stability of structurally analogous 1,2,3-oxadiazoles and triazoles are scarce in the literature, likely due to the inherent instability of the 1,2,3-oxadiazole ring.

Data Presentation: In Vitro Metabolic Stability

The following table summarizes representative in vitro metabolic stability data for triazole and oxadiazole analogs from various studies. It is important to note that these are not direct head-to-head comparisons of isomeric analogs but provide a general sense of the metabolic stability of each class of compounds.

Compound ClassRepresentative Compound/AnalogTest SystemParameterValueReference
1,2,3-Triazole Triazole-based NAMPT inhibitorsHuman Liver Microsomes% Remaining (at 50 µM)72% - 92%[1]
1,2,4-Triazole VoriconazoleRecombinant CYP3A4Kᵢ (inhibition constant)3.2 µM[2]
1,2,4-Oxadiazole 1,2,4-Oxadiazole-bearing pyrazolesMouse Liver S9% Residual Substrate (after 1h)>80% for most analogs[3]
1,3,4-Oxadiazole (B1194373) Imatinib analog with 1,3,4-oxadiazoleNot SpecifiedMetabolic StabilityIncreased stability over amide
This compound Sydnone (SYD-1)Rat HepatocytesEffect on MetabolismAffects metabolic functions[4]

Note: The data presented are illustrative and sourced from different studies with varying experimental conditions. Direct comparison of absolute values should be made with caution. The general trend suggests high stability for 1,2,3-triazoles and 1,3,4-oxadiazoles, with potential liabilities for 1,2,4-oxadiazoles and significant instability for 1,2,3-oxadiazoles.

Metabolic Pathways and Bioisosterism

The metabolic fate of these heterocycles is primarily governed by cytochrome P450 (CYP) enzymes.[5] Triazoles are well-known for their interactions with CYP enzymes, often acting as both substrates and inhibitors, particularly of CYP3A4, CYP2C9, and CYP2C19.[2][6] This can lead to significant drug-drug interactions. The metabolic stability of triazoles is generally attributed to the inherent stability of the aromatic ring system.

Oxadiazoles are also metabolized by CYP enzymes. For 1,2,4-oxadiazoles, a potential metabolic liability is reductive cleavage of the O-N bond, leading to ring opening.[7] The 1,3,4-oxadiazole isomer is generally considered more metabolically robust than the 1,2,4-isomer.[8][9][10] The this compound ring is the least stable of the oxadiazole isomers and can readily undergo ring-opening to form a diazoketone tautomer.

The concept of bioisosterism is central to the use of these heterocycles in drug design.[11][12][13][14] They are often used to replace amide or ester functionalities to block hydrolysis by amidases and esterases. The choice between a triazole and an oxadiazole isomer can significantly impact not only metabolic stability but also other properties such as solubility, lipophilicity, and target engagement.[8][9][10]

cluster_0 Drug Candidate Design cluster_1 Analog Synthesis cluster_2 Metabolic Stability Assessment cluster_3 Outcome Lead_Compound Lead Compound (e.g., with labile amide/ester) Bioisosteric_Replacement Bioisosteric Replacement Lead_Compound->Bioisosteric_Replacement Triazole_Analog 1,2,3-Triazole Analog Bioisosteric_Replacement->Triazole_Analog Oxadiazole_Analog This compound Analog Bioisosteric_Replacement->Oxadiazole_Analog In_Vitro_Assay In Vitro Metabolic Stability Assay (e.g., Microsomal Stability) Triazole_Analog->In_Vitro_Assay Oxadiazole_Analog->In_Vitro_Assay High_Stability High Metabolic Stability (e.g., Triazole) In_Vitro_Assay->High_Stability Low_Stability Low Metabolic Stability (e.g., this compound) In_Vitro_Assay->Low_Stability

Caption: Logical workflow for comparing the metabolic stability of bioisosteric analogs.

Experimental Protocols

In Vitro Microsomal Stability Assay

This assay is a standard method to evaluate the metabolic stability of a compound by incubating it with liver microsomes, which are rich in CYP enzymes.

1. Materials:

  • Test compounds and positive controls (e.g., a rapidly metabolized compound and a stable compound)
  • Pooled human liver microsomes (HLM)
  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Acetonitrile (B52724) or methanol (B129727) (for reaction termination)
  • Internal standard for analytical quantification
  • 96-well plates
  • Incubator (37°C)
  • LC-MS/MS system for analysis

2. Procedure:

  • Preparation: Prepare stock solutions of test compounds and controls. Dilute liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.
  • Incubation: Add the test compound (final concentration typically 1 µM) to the diluted microsome solution in a 96-well plate and pre-incubate at 37°C for a few minutes.
  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile with internal standard).
  • Sample Processing: Centrifuge the plate to precipitate proteins. Collect the supernatant for analysis.
  • Analysis: Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.
  • The slope of the linear portion of the curve represents the elimination rate constant (k).
  • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
  • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) * (incubation volume / microsomal protein amount) .

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Reagents" [label="Prepare Microsomes,\nTest Compound, and\nNADPH System"]; "Incubate" [label="Pre-incubate Microsomes\nand Test Compound at 37°C"]; "Initiate_Reaction" [label="Add NADPH to\nStart Reaction (T=0)"]; "Time_Points" [label="Sample at Predetermined\nTime Points"]; "Terminate_Reaction" [label="Stop Reaction with\nCold Solvent"]; "Process_Sample" [label="Centrifuge and Collect\nSupernatant"]; "Analyze" [label="LC-MS/MS Analysis of\nParent Compound"]; "Data_Analysis" [label="Calculate Half-life\nand Intrinsic Clearance"]; "End" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Reagents"; "Prepare_Reagents" -> "Incubate"; "Incubate" -> "Initiate_Reaction"; "Initiate_Reaction" -> "Time_Points"; "Time_Points" -> "Terminate_Reaction"; "Terminate_Reaction" -> "Process_Sample"; "Process_Sample" -> "Analyze"; "Analyze" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Caption: Experimental workflow for a microsomal metabolic stability assay.

Conclusion

In the context of drug design and development, the choice between a this compound and a triazole bioisostere to enhance metabolic stability is a critical decision. The available evidence strongly suggests that 1,2,3-triazoles are a more reliable choice for imparting metabolic robustness . While oxadiazoles can be effective, their stability is isomer-dependent, with the 1,2,3-isomer being particularly susceptible to degradation. Researchers should prioritize the synthesis and evaluation of triazole analogs when metabolic stability is a key optimization parameter. For oxadiazoles, the 1,3,4-isomer generally offers a better stability profile than the 1,2,4-isomer, and the 1,2,3-isomer should be approached with caution due to its inherent instability. Further direct comparative studies are warranted to provide more definitive quantitative data on the metabolic fate of these important heterocyclic systems.

References

A Comparative Analysis of 1,2,3-, 1,2,4-, and 1,3,4-Oxadiazole Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the design of novel therapeutic agents. Among the myriad of options, the oxadiazole isomers have garnered significant attention due to their diverse and potent biological activities. This guide provides an objective comparison of the therapeutic potential of 1,2,3-, 1,2,4-, and 1,3,4-oxadiazole (B1194373) scaffolds, supported by experimental data, detailed protocols, and pathway visualizations to aid in scaffold selection and drug development strategies.

The five-membered oxadiazole ring, with its four isomers, offers a versatile and privileged structure in medicinal chemistry.[1][2][3] The arrangement of nitrogen and oxygen atoms within the ring significantly influences the electronic properties, metabolic stability, and biological activity of the resulting compounds.[3] While all isomers have been explored, the 1,2,4- and 1,3,4-oxadiazole scaffolds have been more extensively studied and have demonstrated a broader range of potent therapeutic activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial applications.[1][2] The 1,2,3-oxadiazole scaffold, often encountered in the form of mesoionic compounds known as sydnones, also exhibits interesting biological properties, although quantitative data is less abundant in the current literature.[4][5]

Anticancer Potential: A Tale of Two Isomers

The 1,2,4- and 1,3,4-oxadiazole scaffolds have emerged as promising frameworks for the development of novel anticancer agents.[6][7] Derivatives of these isomers have demonstrated significant cytotoxicity against a variety of cancer cell lines, often with IC50 values in the low micromolar to nanomolar range.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 1,2,4- and 1,3,4-oxadiazole derivatives against various cancer cell lines.

ScaffoldCompound/DerivativeCancer Cell LineIC50 (µM)Reference
1,2,4-Oxadiazole 3,5-diaryl-1,2,4-oxadiazole/1,2,3-triazole hybrid (5c)A549 (Lung)9.18[8]
3,5-diaryl-1,2,4-oxadiazole/1,2,3-triazole hybrid (8a)A549 (Lung)12.8[8]
3,5-diaryl-1,2,4-oxadiazole/1,2,3-triazole hybrid (8a)Caco-2 (Colon)13.0[8]
1,2,4-oxadiazole linked 1,2,4-thiadiazole-pyrimidine (5)A-549 (Lung)0.11[9]
1,2,4-oxadiazole linked 1,2,4-thiadiazole-pyrimidine (5)MCF-7 (Breast)0.22[9]
1,3,4-Oxadiazole 2,5-disubstituted-1,3,4-oxadiazole (Compound 33)MCF-7 (Breast)0.34[6]
2-chloropyridine derivative (Compound 1)SGC-7901 (Gastric)1.61 µg/mL[6]
1,2,3-triazole-thymol-1,3,4-oxadiazole hybrid (Compound 6)MCF-7 (Breast)~1.1[10]
1,2,3-triazole-thymol-1,3,4-oxadiazole hybrid (Compound 6)HepG2 (Liver)1.4[10]
This compound (Sydnone) 3-(p-methoxybenzyl) sydnone (B8496669)Carcinoma-755 (in vivo)Effective[11]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

While quantitative data for 1,2,3-oxadiazoles in anticancer applications is limited, some sydnone derivatives have shown efficacy in in vivo models.[11]

Mechanism of Anticancer Action

The anticancer activity of 1,2,4- and 1,3,4-oxadiazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. A common mechanism involves the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), and the downstream PI3K/Akt/mTOR signaling cascade.[8]

anticancer_pathway Oxadiazole 1,2,4-/1,3,4-Oxadiazole Derivative EGFR EGFR Oxadiazole->EGFR Inhibition Caspase3 Caspase-3 Oxadiazole->Caspase3 Activation PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Caspase3->Apoptosis

Caption: EGFR/PI3K/Akt/mTOR signaling pathway inhibition by oxadiazole derivatives.

Anti-inflammatory Activity: Targeting Cyclooxygenase

The 1,3,4-oxadiazole scaffold has been extensively investigated for its anti-inflammatory properties, with many derivatives acting as potent inhibitors of cyclooxygenase (COX) enzymes.[12] The inhibition of COX-1 and COX-2 is a key mechanism for reducing inflammation and pain.

Quantitative Comparison of Anti-inflammatory Activity
ScaffoldCompound/DerivativeAssayActivityReference
1,3,4-Oxadiazole 2,5-diaryl-1,3,4-oxadiazole (6e)COX-2 Inhibition (in vitro)IC50 = 0.48 µM
2,5-diaryl-1,3,4-oxadiazole (6f)COX-2 Inhibition (in vitro)IC50 = 0.52 µM
2,5-diaryl-1,3,4-oxadiazole (7f)Carrageenan-induced rat paw edemaSuperior to celecoxib
1,3,4-oxadiazole/oxime hybrid (6d)COX-1 Inhibition (in vitro)IC50 = 1.10 µM[12]
1,3,4-oxadiazole/oxime hybrid (7h)COX-2 Inhibition (in vitro)IC50 = 5.00 µM[12]
This compound (Sydnone) 4-[1-oxo-(3-substituted aryl)-2-propenyl]-3-(4-chlorophenyl) sydnonesCarrageenan-induced rat paw edemaWeak to moderate inhibition[13]
5-arylpyrazole substituted sydnoneAdjuvant-induced arthritisMore effective than aspirin[4]
Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of many 1,3,4-oxadiazole derivatives is the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

anti_inflammatory_pathway Oxadiazole 1,3,4-Oxadiazole Derivative COX COX-1 / COX-2 Oxadiazole->COX Inhibition ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Inhibition of the cyclooxygenase (COX) pathway by 1,3,4-oxadiazole derivatives.

Antimicrobial Potential: A Broad Spectrum of Activity

The 1,3,4-oxadiazole scaffold has demonstrated significant potential in the development of new antimicrobial agents, with activity against a range of bacteria and fungi.[12]

Quantitative Comparison of Antimicrobial Activity
ScaffoldCompound/DerivativeMicroorganismMIC (µg/mL)Reference
1,3,4-Oxadiazole OZE-IStaphylococcus aureus4-16
OZE-IIStaphylococcus aureus4-16
OZE-IIIStaphylococcus aureus8-32
Naphthofuran derivative (14a)Pseudomonas aeruginosa0.2[12]
Naphthofuran derivative (14b)Bacillus subtilis0.2[12]
This compound (Sydnone) 4-[1-oxo-(3-substituted aryl)-2-propenyl]-3-(4-chlorophenyl) sydnonesVarious bacteriaPreliminary activity[13]
Experimental Workflow for Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial agents. The broth microdilution method is a standard procedure for determining the MIC.

mic_workflow Start Start PrepareInoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->PrepareInoculum SerialDilution Prepare Serial Dilutions of Oxadiazole Compound Start->SerialDilution Inoculate Inoculate Microtiter Plate Wells PrepareInoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadResults Visually Inspect for Turbidity (Bacterial Growth) Incubate->ReadResults DetermineMIC Determine MIC (Lowest concentration with no visible growth) ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the oxadiazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Carrageenan-Induced Rat Paw Edema for Anti-inflammatory Activity

This in vivo assay is used to evaluate the anti-inflammatory effect of compounds.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week.

  • Compound Administration: Administer the oxadiazole derivatives or a standard drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the oxadiazole compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

The 1,2,4- and 1,3,4-oxadiazole scaffolds have demonstrated significant and versatile therapeutic potential, particularly as anticancer, anti-inflammatory, and antimicrobial agents. The availability of robust quantitative data and a deeper understanding of their mechanisms of action make them highly attractive scaffolds for further drug development. The this compound (sydnone) scaffold, while showing promise, requires more extensive investigation to establish its quantitative structure-activity relationships and to fully elucidate its therapeutic potential in comparison to its isomers. This guide provides a foundational comparison to assist researchers in making informed decisions for the rational design of next-generation oxadiazole-based therapeutics.

References

A Comparative Guide to the Validation of a Novel UHPLC-MS/MS Method for the Quantification of 1,2,3-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the precise quantification of 1,2,3-oxadiazole derivatives. The performance of this novel method is objectively compared against established analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific research and quality control needs.

The validation of this new method has been conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and accuracy of the results.[1][2] Key validation parameters, including specificity, linearity, accuracy, precision, and sensitivity, are presented to demonstrate the method's suitability for its intended purpose.[3][4]

Comparison of Analytical Methods

The choice of an analytical method is critical for the accurate quantification of pharmaceutical compounds. This section provides a comparative overview of the new UHPLC-MS/MS method and two alternative techniques.

Technique Principle Advantages Disadvantages Best Use Case
UHPLC-MS/MS (New Method) Chromatographic separation based on polarity, followed by mass-based detection and fragmentation for specific quantification.[5]Extremely high sensitivity and specificity. Capable of analyzing complex mixtures. Provides structural information.[6]High initial instrument cost. Requires specialized expertise for operation and method development.Trace-level quantification in biological matrices, impurity profiling, and metabolic studies.
HPLC-UV Chromatographic separation based on polarity, with detection based on the analyte's absorption of UV light.[7]Robust, reliable, and widely available. Good for routine analysis. Lower cost than MS.[8]Lower sensitivity and specificity compared to MS. Potential for interference from co-eluting compounds.[9]Routine quality control, purity assessment, and quantification of active pharmaceutical ingredients (APIs) in formulated products.[1]
UV-Vis Spectrophotometry Measures the absorption of UV or visible light by the analyte in a solution.[10]Simple, rapid, and cost-effective.[9]Low specificity; highly susceptible to interference from other absorbing compounds in the sample matrix. Not suitable for complex mixtures.[9][11]Preliminary analysis, quick concentration estimates of pure substances, and dissolution testing.

Experimental Protocols

Detailed methodologies for the new UHPLC-MS/MS method and the comparative techniques are provided below.

  • Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12]

  • Chromatographic Column : C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase :

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile (B52724).

    • A gradient elution is used for optimal separation.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C.

  • Injection Volume : 2 µL.

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.

    • Analysis Mode : Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the target this compound.

  • Standard and Sample Preparation : Standards and samples are prepared by dissolving the compound in a suitable solvent, such as methanol (B129727) or acetonitrile, to create a series of known concentrations for the calibration curve.[12] Biological samples may require additional extraction steps (e.g., protein precipitation or liquid-liquid extraction).

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[7]

  • Chromatographic Column : C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase : An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v).[8]

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : A wavelength of maximum absorbance for the target this compound, determined by a UV scan (e.g., 254 nm).[8][10]

  • Injection Volume : 10 µL.

  • Standard and Sample Preparation : Standards and samples are dissolved in the mobile phase to known concentrations.

  • Instrumentation : A double-beam UV-Visible spectrophotometer.[13]

  • Procedure :

    • A stock solution of the this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile).

    • A wavelength scan is performed to determine the wavelength of maximum absorbance (λmax).[13]

    • A calibration curve is generated by preparing a series of dilutions and measuring their absorbance at the λmax.

    • The absorbance of the unknown sample is measured, and its concentration is determined from the calibration curve.

Method Validation Data Summary

The following tables present a summary of the validation data obtained for the three analytical methods, based on ICH guidelines.[1][3]

Parameter UHPLC-MS/MS HPLC-UV UV-Vis Spectrophotometry
Range 0.1 - 100 ng/mL0.1 - 100 µg/mL1 - 25 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.995
Number of Points 765
Parameter UHPLC-MS/MS HPLC-UV UV-Vis Spectrophotometry
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%96.5% - 103.8%
Precision (Repeatability, %RSD) < 1.5%< 2.0%< 3.0%
Precision (Intermediate, %RSD) < 2.0%< 2.5%< 4.0%
Parameter UHPLC-MS/MS HPLC-UV UV-Vis Spectrophotometry
Limit of Detection (LOD) 0.03 ng/mL0.04 µg/mL0.3 µg/mL
Limit of Quantification (LOQ) 0.1 ng/mL0.1 µg/mL1.0 µg/mL

Visualizations

The following diagrams illustrate the experimental workflow for the new UHPLC-MS/MS method and the interrelationship of the ICH validation parameters.

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent A->B C Perform Serial Dilutions (for Calibration Standards) B->C Standards D Spike into Matrix (for QC Samples) B->D QCs F Transfer to Autosampler Vials C->F E Sample Extraction (e.g., Protein Precipitation) D->E E->F G Inject Sample into UHPLC F->G H Chromatographic Separation (C18 Column) G->H I Electrospray Ionization (ESI) H->I J Mass Analysis (Q1) I->J K Collision-Induced Dissociation (Q2) J->K L Fragment Ion Analysis (Q3) K->L M Integrate Peak Areas L->M N Generate Calibration Curve M->N O Quantify Sample Concentration N->O P Generate Report O->P

Caption: Workflow for the quantification of 1,2,3-oxadiazoles using the new UHPLC-MS/MS method.

G cluster_precision Method Analytical Method Validation Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOQ->LOD

Caption: Interrelationship of analytical method validation parameters according to ICH guidelines.

Conclusion

The newly developed UHPLC-MS/MS method demonstrates superior performance for the quantification of 1,2,3-oxadiazoles, particularly in terms of sensitivity and specificity. The validation data confirms that this method is highly accurate, precise, and linear over a wide concentration range, making it exceptionally well-suited for demanding applications such as the analysis of low-concentration samples in complex biological matrices.

While HPLC-UV remains a robust and reliable workhorse for routine quality control of bulk substances and final products, its sensitivity is significantly lower than the UHPLC-MS/MS method. UV-Vis spectrophotometry is a simple and cost-effective tool but should be limited to preliminary analyses of pure substances due to its inherent lack of specificity.

Ultimately, the selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the available instrumentation. This guide provides the necessary comparative data to support an informed decision for professionals in the field of drug development and chemical research.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,2,3-Oxadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to laboratory safety and environmental stewardship. This document provides crucial safety and logistical guidance for the proper disposal of 1,2,3-oxadiazole, a heterocyclic compound that requires careful handling due to its inherent instability.[1]

The this compound ring system is known to be unstable, readily isomerizing to an open-chain α-diazoketone structure.[1] This characteristic necessitates that it be treated as a reactive and hazardous substance. Disposal procedures must prioritize safety and compliance with institutional and regulatory standards.

Immediate Safety and Hazard Considerations

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Due to its reactive nature, do not attempt to neutralize or quench this compound yourself.[2] The following potential hazards should be assumed, based on data from analogous oxadiazole derivatives:

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][4]

  • Acute Toxicity: May be harmful if swallowed.[5]

In case of exposure, immediately move to fresh air, flush skin and eyes with copious amounts of water for at least 15 minutes, and seek prompt medical attention.[6]

Personal Protective Equipment (PPE)

When preparing this compound for disposal, wearing the appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecification
Eye/Face Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand Chemical-resistant, impervious gloves (e.g., nitrile rubber) should be worn and inspected before use.[7]
Body A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or impervious clothing should be used.[3]
Respiratory All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any vapors or dust.[3][8]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that ensures the safety of laboratory personnel and prevents environmental contamination. Follow these steps meticulously:

  • Waste Identification and Segregation:

    • Classify all materials contaminated with this compound as hazardous waste. This includes the pure compound, reaction mixtures, contaminated labware (e.g., weighing boats, filter paper), and personal protective equipment.[7]

    • Crucially, do not mix this compound waste with other chemical waste streams. [9][10] Incompatible materials can lead to dangerous reactions.[9] It should be segregated as a reactive waste.

  • Container Selection and Labeling:

    • Use a designated, chemically resistant, and leak-proof container with a secure screw-top lid.[7][9] Ensure the container is in good condition, free from cracks or external residue.

    • Clearly label the container with the words "Hazardous Waste ".[11][12]

    • Identify the contents with the full chemical name: "This compound ".[12]

    • Indicate all associated hazards, such as "Reactive ," "Irritant ," and "Acutely Toxic ."[11]

    • Include the date when the waste was first added to the container.[7]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[7][11]

    • This area should be away from incompatible materials, heat sources, and direct sunlight.[13] Follow all institutional guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal:

    • Do not attempt to dispose of this chemical down the drain or in the regular trash. [7]

    • Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a pickup for hazardous waste.[2][7]

    • Provide the EHS staff with all necessary information about the waste, including its identity and potential reactivity.

Spill Management Protocol

In the event of a small spill of this compound, adhere to the following emergency procedure:

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated. If safe to do so, open windows and work within a fume hood.[8]

  • Don PPE: Wear the complete set of personal protective equipment as detailed in the table above.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as sand, powdered lime, or vermiculite.[13][14] Do not use paper towels or other combustible materials.[13]

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.[8]

  • Label and Dispose: Properly label the waste container and manage it according to the disposal protocol outlined above.

For large spills, evacuate the area immediately and contact your institution's emergency response team and EHS department.[8]

G *SAA: Satellite Accumulation Area cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Disposal cluster_spill Spill Response A Identify this compound as Reactive Waste B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Select Leak-Proof, Chemically Resistant Container C->D E Segregate Waste: DO NOT MIX with other chemicals D->E F Label Container: 'Hazardous Waste' 'this compound' 'Reactive, Irritant' E->F G Date the Container F->G H Store Sealed Container in Designated SAA* G->H I Contact EHS for Pickup H->I J Disposal by Approved Waste Plant I->J S1 Spill Occurs S2 Evacuate & Ventilate Area S1->S2 S3 Contain with Inert Material (e.g., Sand) S2->S3 S4 Collect into Waste Container S3->S4 S5 Decontaminate Area S4->S5 S5->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for 1,2,3-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,2,3-Oxadiazole is readily available. The following guidance is based on the general properties and hazards of structurally similar oxadiazole isomers, such as 1,3,4-oxadiazole, 1,2,4-oxadiazole, and 1,2,5-oxadiazole. It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before commencing any work. This guide is intended for researchers, scientists, and drug development professionals.

Oxadiazole derivatives are a class of heterocyclic compounds that may exhibit a range of biological activities and potential hazards. Based on data from similar compounds, this compound should be treated as a potentially hazardous substance. Potential hazards may include acute toxicity if swallowed, inhaled, or in contact with skin, as well as skin and eye irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations based on the handling of similar oxadiazole compounds.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)[1]Safety Glasses with Side Shields or Goggles[1][3]N95 or higher-rated respirator if not in a ventilated enclosure[1][3]Lab Coat[1][3]
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene Gloves[1]Chemical Splash Goggles[4][5]As needed, based on ventilation and risk assessmentLab Coat or Chemical Apron[4]
Spill Cleanup Well-ventilated areaChemical-resistant GlovesChemical Splash Goggles or Face ShieldAir-purifying respirator with appropriate cartridges[4]Chemical-resistant clothing
Operational Plan: Step-by-Step Guidance

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • When weighing the solid compound, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.[1]

  • Use spatulas and other tools dedicated to this compound to prevent cross-contamination.

2. Dissolution and Reaction:

  • Add the solid compound to the solvent slowly and carefully within the chemical fume hood.

  • Handle all glassware and equipment that has been in contact with the compound with appropriate gloves.[1]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][6]

3. First-Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

1. Waste Collection:

  • Whenever possible, leave the chemical in its original container.[3]

  • If transferring is necessary, use a clearly labeled, clean, and compatible container with a secure lid.[3]

  • Label the waste container clearly as "Hazardous Waste: this compound" and include the date of accumulation.[3]

  • Do not mix this waste with other chemical waste streams.[3]

2. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.[3] This area should be well-ventilated and secure.

3. Disposal:

  • The disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[3][7]

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup and disposal.[3][7]

Visualized Workflows

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response prep_area Designate Handling Area (Fume Hood) don_ppe Wear Appropriate PPE prep_area->don_ppe weigh Weigh Solid in Ventilated Enclosure don_ppe->weigh dissolve Dissolve Slowly in Fume Hood weigh->dissolve store Store in Tightly Closed Container dissolve->store spill Spill Occurs spill_response Follow Spill Response Protocol spill->spill_response exposure Personnel Exposure first_aid Administer First Aid exposure->first_aid

Caption: Workflow for the safe handling of this compound.

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal collect Collect Waste in Original or Compatible Container label_waste Label as 'Hazardous Waste: This compound' with Date collect->label_waste segregate Do Not Mix with Other Waste label_waste->segregate store_waste Store in Designated Hazardous Waste Area segregate->store_waste contact_ehs Contact Institutional EHS Office store_waste->contact_ehs licensed_disposal Arrange Pickup by Licensed Hazardous Waste Contractor contact_ehs->licensed_disposal

Caption: Disposal workflow for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.